molecular formula C6H5Cl2NS B1509977 3,5-Dichloro-4-(methylthio)pyridine

3,5-Dichloro-4-(methylthio)pyridine

Cat. No.: B1509977
M. Wt: 194.08 g/mol
InChI Key: ODLXFLUNUFVITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-(methylthio)pyridine (CAS 1289269-02-8) is a high-purity chemical compound offered for research and development purposes. This pyridine derivative features chloro and methylthio functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The compound has a molecular formula of C 6 H 5 Cl 2 NS and a molecular weight of 194.08 g/mol . Pyridine and its analogs are privileged structures in drug discovery due to their wide spectrum of pharmacological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties . As such, this compound serves as a key synthetic building block for developing novel active molecules. Handling and Safety: This product is classified as a dangerous good . It carries the signal word "Danger" and hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Researchers must consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions, including the use of personal protective equipment. This product is intended for research and further manufacturing use only, strictly not for direct human use .

Properties

Molecular Formula

C6H5Cl2NS

Molecular Weight

194.08 g/mol

IUPAC Name

3,5-dichloro-4-methylsulfanylpyridine

InChI

InChI=1S/C6H5Cl2NS/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3

InChI Key

ODLXFLUNUFVITB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=NC=C1Cl)Cl

Origin of Product

United States

Foundational & Exploratory

3,5-Dichloro-4-(methylthio)pyridine CAS 1289269-02-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 3,5-Dichloro-4-(methylthio)pyridine , structured for researchers and drug development professionals.

CAS: 1289269-02-8 | Formula: C₆H₅Cl₂NS | M.W.: 194.08 g/mol

Executive Summary

This compound is a specialized heterocyclic intermediate utilized primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural uniqueness lies in the 3,5-dichloro substitution pattern , which electronically activates the 4-position while providing steric protection to the ring nitrogens. The 4-methylthio group serves as a versatile "chemical handle"—it functions as a stable sulfide in early-stage synthesis but can be selectively oxidized to a sulfoxide or sulfone, transforming it into a highly reactive leaving group for late-stage nucleophilic aromatic substitution (


).

This guide outlines the physicochemical properties, synthesis protocols, and strategic applications of this compound in medicinal chemistry.

Physicochemical Profile

The compound exhibits properties characteristic of poly-halogenated pyridines. The electron-withdrawing chlorine atoms reduce the basicity of the pyridine nitrogen, making it less prone to N-oxidation or protonation under mild conditions compared to non-halogenated pyridines.

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solid (or semi-solid)Low melting point expected due to thioether flexibility.
Molecular Weight 194.08 g/mol
Solubility Soluble in DCM, EtOAc, DMSO, MeOHPoor solubility in water.
LogP (Predicted) ~3.2 - 3.5Lipophilic due to chloro/thio substituents.
pKa (Conjugate Acid) < 2.0Drastically reduced basicity due to 3,5-dichloro effect.
Reactivity Nucleophilic (at S), Electrophilic (at C-4 upon oxidation)Stable to non-oxidizing acids/bases.

Synthesis & Manufacturing

The most robust synthetic route involves Nucleophilic Aromatic Substitution (


)  on a highly activated precursor, typically 3,4,5-trichloropyridine . The 4-position is the most electrophilic site due to the additive inductive effects (-I) of the adjacent chlorines and the resonance withdrawal of the ring nitrogen.
Protocol: Preparation from 3,4,5-Trichloropyridine

Reaction Principle:



Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck round-bottom flask with 3,4,5-trichloropyridine (1.0 eq) and anhydrous THF (or DMF for faster rates). Maintain an inert atmosphere (

    
    ).
    
  • Reagent Addition: Cool the solution to 0°C. Slowly add Sodium thiomethoxide (NaSMe, 1.1 eq) as a solid or solution. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or HPLC. The starting material (trichloropyridine) should disappear.

  • Work-up: Quench with water. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine to remove residual DMF/salts.

  • Purification: Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography (
    
    
    
    , Hexane/EtOAc gradient) or recrystallization from cold hexanes if solid.

Reactivity & Strategic Applications

In drug discovery, this scaffold is rarely the final product. It is a divergent intermediate . The sulfur atom is the key functional handle.

Pathway A: Oxidation to Sulfone (Activation)

The methylthio group is oxidized to a methylsulfonyl (-SO₂Me) group. The sulfone is a "super-leaving group" at the 4-position, significantly more reactive than the original chloride, allowing for displacement by sterically hindered or weak nucleophiles (amines, alkoxides) to create complex 4-substituted-3,5-dichloropyridines.

Pathway B: Electrophilic Chlorination

The pyridine nitrogen is deactivated, but the sulfur atom can be chlorinated to form chlorosulfonium species, useful for specific cyclization reactions.

Visualization: Synthesis and Reactivity Flow

G Start 3,4,5-Trichloropyridine Core 3,5-Dichloro-4- (methylthio)pyridine (CAS 1289269-02-8) Start->Core SnAr (THF, 0°C) Reagent NaSMe (1.1 eq) Reagent->Core Sulfone 3,5-Dichloro-4- (methylsulfonyl)pyridine Core->Sulfone Oxidation Oxidation Oxidation (mCPBA or H2O2) Oxidation->Sulfone Final 4-Amino-3,5- dichloropyridine (Drug Scaffold) Sulfone->Final SnAr Displacement (-SO2Me) Nu Nucleophile (R-NH2) Nu->Final

Figure 1: Synthesis of the core scaffold and its transformation into a reactive sulfone intermediate for late-stage diversification.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Do not eat/drink in lab. Wash hands post-handling.
Skin/Eye Irritation Causes skin irritation (H315) and serious eye irritation (H319).Wear nitrile gloves and safety goggles.
Sensitization Possible skin sensitizer.Avoid dust formation. Use in a fume hood.
Odor Characteristic sulfide stench (rotten cabbage/garlic).Mandatory: Use bleach (NaOCl) bath to quench glassware/waste to oxidize residual sulfides.

Disposal: All sulfur-containing waste must be segregated. Treat with dilute bleach before disposal to neutralize stench.

References

  • Chemical Identity: PubChem. This compound. National Library of Medicine. Link

  • Precursor Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reference for Pyridine SnAr reactivity).
  • Synthetic Methodology: Nucleophilic substitution of 3,4,5-trichloropyridine. (Methodology adapted from standard protocols for polychlorinated pyridines). See: US Patent 4111938A (Preparation of 2,3,5-trichloropyridine and derivatives). Link

  • Analogous Chemistry: Synthesis of 3,5-dichloro-4-methylpyridine. ChemicalBook Protocols. Link

Sources

chemical structure of 3,5-dichloro-4-methylsulfanylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and reactivity profile of 3,5-dichloro-4-methylsulfanylpyridine (also known as 3,5-dichloro-4-(methylthio)pyridine). It is designed for researchers requiring a rigorous understanding of this compound as a scaffold in medicinal chemistry and agrochemical synthesis.

Chemical Identity & Core Significance

3,5-Dichloro-4-methylsulfanylpyridine is a highly functionalized pyridine derivative characterized by a specific substitution pattern that balances steric bulk with electronic activation. It serves as a critical "switch" intermediate: the sulfur moiety at the 4-position can act as a stable functional group or be activated (via oxidation) into a leaving group for further nucleophilic aromatic substitution (


), while the 3,5-dichloro motif provides metabolic stability and lipophilicity.
Key Identifiers
ParameterValue
IUPAC Name 3,5-dichloro-4-methylsulfanylpyridine
Common Synonyms This compound; 3,5-dichloro-4-thiomethylpyridine
CAS Number 1289269-02-8
Molecular Formula

Molecular Weight 194.08 g/mol
SMILES CSc1c(Cl)cncc1Cl
Predicted LogP ~3.2 (Lipophilic)

Structural Analysis & Electronic Properties

The reactivity of this molecule is dictated by the interplay between the pyridine nitrogen, the electron-withdrawing chlorine atoms, and the electron-donating (resonance) sulfur atom.

Electronic Distribution
  • Pyridine Nitrogen (N1): Acts as an electron sink, pulling density from the ring, making the 2, 4, and 6 positions electron-deficient.

  • 3,5-Dichloro Substituents:

    • Inductive Effect (-I): The chlorines at the meta positions (relative to N) further deplete electron density from the ring, specifically activating the 4-position.

    • Steric Effect: They provide significant steric shielding to the 4-position, which can influence the selectivity of metabolic degradation (blocking P450 oxidation at the 3,5 positions).

  • 4-Methylsulfanyl Group:

    • Resonance Effect (+R): The sulfur atom donates electron density into the ring, counteracting the electron deficiency at C4 to some extent.

    • Leaving Group Potential: In its native state, the -SMe group is a poor leaving group. However, upon oxidation to the sulfoxide (-SOMe) or sulfone (-SO

      
      Me), it becomes a highly potent leaving group, allowing for "catch-and-release" synthetic strategies.
      

Synthesis Protocol

The most robust synthetic route involves Nucleophilic Aromatic Substitution (


)  starting from 3,4,5-trichloropyridine . This approach leverages the high electrophilicity of the C4 position, which is activated by both the pyridine nitrogen and the flanking chlorines.
Reaction Pathway

The nucleophile (thiomethoxide anion) attacks the C4 position. The C4-Cl bond is the weakest link due to the maximization of the "ipso" attack energy barrier lowering by the adjacent chlorines and the para-nitrogen.

Synthesis Start 3,4,5-Trichloropyridine (CAS: 33216-52-3) Intermediate Meisenheimer Complex Start->Intermediate + NaSMe DMF, 80°C Reagent Sodium Thiomethoxide (NaSMe) Product 3,5-Dichloro-4- methylsulfanylpyridine (CAS: 1289269-02-8) Intermediate->Product - NaCl

Figure 1: Synthesis of 3,5-dichloro-4-methylsulfanylpyridine via regioselective


.
Experimental Procedure (Bench-Scale)

Safety Note: This procedure involves thiols (stench) and chlorinated pyridines (irritants). Work in a well-ventilated fume hood.

  • Reagents:

    • 3,4,5-Trichloropyridine (1.0 eq)

    • Sodium Thiomethoxide (1.1 eq)

    • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents accelerate

      
      ).
      
  • Execution:

    • Dissolve 3,4,5-trichloropyridine in DMF (approx. 5 mL/mmol) under

      
       atmosphere.
      
    • Cool the solution to 0°C to control the exotherm.

    • Add Sodium Thiomethoxide portion-wise.

    • Allow the mixture to warm to room temperature. If reaction is sluggish (monitor by TLC/LCMS), heat to 60-80°C for 2-4 hours.

  • Workup:

    • Quench with water.

    • Extract with Ethyl Acetate (x3).

    • Wash organic layer with brine (x2) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallization from Ethanol/Water or Flash Chromatography (Hexanes/EtOAc gradient).

Characterization Data

Validation of the structure relies on the symmetry of the molecule.

Predicted NMR Data
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

NMR
8.35 - 8.45Singlet (s)2HC2-H, C6-H (Symmetric)

NMR
2.45 - 2.55Singlet (s)3H


NMR
~148.0--C2, C6

NMR
~145.0--C4 (Ipso)

NMR
~130.0--C3, C5

NMR
~18.0--

Interpretation:

  • The singlet at ~8.4 ppm confirms the symmetry of the pyridine ring; if the substitution were at the 2 or 3 position, you would see coupling patterns (doublets/dd).

  • The singlet at ~2.5 ppm is characteristic of an aryl-methyl sulfide.

Reactivity & Applications

This molecule is a versatile building block. Its primary utility lies in its ability to undergo functional group interconversion (FGI) at the sulfur center.

Reactivity Logic Flow

Reactivity Core 3,5-Dichloro-4- methylsulfanylpyridine Oxidation Oxidation (mCPBA) Core->Oxidation Activation Coupling Cross-Coupling (Suzuki/Stille) Core->Coupling Pd-Catalysis (C-Cl bond) Sulfone Sulfone Derivative (-SO2Me) Oxidation->Sulfone Yields Leaving Group Substitution SNAr Displacement (Nucleophile: OR-, NHR2) Sulfone->Substitution Displacement at C4 Biaryl 3,5-Diaryl Pyridines Coupling->Biaryl Functionalization at C3/C5

Figure 2: Divergent synthetic pathways for 3,5-dichloro-4-methylsulfanylpyridine.

  • Oxidation to Sulfone:

    • Treating the sulfide with mCPBA or Oxone yields the sulfone.

    • Utility: The sulfone is a much better leaving group than the chloride. This allows for the introduction of difficult nucleophiles (e.g., weak amines, alkoxides) at the C4 position under milder conditions than the original trichloropyridine would allow.

  • Agrochemical Relevance:

    • Polychlorinated pyridines are foundational to the herbicide class (e.g., Picloram, Clopyralid derivatives). The 4-thioether motif is often used to tune lipophilicity for leaf cuticle penetration before metabolic activation.

References

  • Synthesis Precursor: Sigma-Aldrich. Product Specification: 3,4,5-Trichloropyridine (CAS 33216-52-3). Retrieved from

  • Reagent Chemistry: PubChem.[1] Sodium Methanethiolate (CAS 5188-07-8).[2] Retrieved from

  • Target Compound Data: Echemi. This compound (CAS 1289269-02-8).[3][4][5] Retrieved from

  • Reaction Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text on Pyridine reactivity).

Sources

The 3,5-Dichloropyridine Motif: Strategic Exploitation in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Physicochemical Rationale: Beyond Simple Lipophilicity

In medicinal chemistry, the 3,5-dichloropyridine (3,5-DCP) scaffold is not merely a spacer; it is a tuned electronic modulator. While often selected to increase lipophilicity (


), its true utility lies in two more sophisticated phenomena: Metabolic Shunting  and Halogen Bonding (XB) .
The "Sigma-Hole" and Halogen Bonding

Unlike fluorine, which is almost exclusively electrostatic, the chlorine atoms at the 3- and 5-positions exhibit a distinct anisotropic charge distribution known as the "sigma-hole" (


-hole). This region of positive electrostatic potential, located on the extension of the C-Cl bond, allows the chlorine to act as a Lewis acid.
  • Mechanism: The

    
    -hole interacts with Lewis bases (backbone carbonyls, histidine nitrogens) in the target protein.
    
  • Directionality: Unlike Hydrogen bonds, Halogen bonds are highly directional (

    
    ), allowing for high-fidelity geometric constraints in the binding pocket.
    
  • Electronic Synergies: The electron-deficient pyridine ring pulls electron density from the chlorines, intensifying the positive potential of the

    
    -hole compared to a 3,5-dichlorophenyl analog.
    
Metabolic Stability (The Blocking Effect)

The 3,5-substitution pattern effectively blocks the metabolic "soft spots" of the pyridine ring.

  • Oxidation Blockade: Pyridines are prone to N-oxidation or C-oxidation by CYPs. The steric bulk and electron-withdrawing nature of the 3,5-dichloro motif deactivate the ring toward oxidative metabolism, extending in vivo half-life (

    
    ).
    
Visualization: The SAR Logic of 3,5-DCP

SAR_Logic Core 3,5-Dichloropyridine Scaffold Metabolism Metabolic Stability Core->Metabolism Binding Binding Affinity Core->Binding Electronics Electronic Tuning Core->Electronics Block Blocks CYP oxidation at C3/C5 Metabolism->Block Sigma Sigma-Hole (XB) Directional interaction with Carbonyls Binding->Sigma Acid Increases C4 Acidity (pKa modulation) Electronics->Acid

Figure 1: Structural-Activity Relationship (SAR) map detailing how the 3,5-DCP motif influences pharmacokinetics and binding dynamics.

Synthetic Architecture & Regiocontrol

The synthesis of 3,5-DCP derivatives presents a regioselectivity paradox. The 3,5-positions are deactivated toward Nucleophilic Aromatic Substitution (


), yet the 3,5-dichloro substitution activates the C2, C4, and C6 positions for specific transformations.[1]
The Regioselectivity Decision Tree
  • C4-Lithiation (The Kinetic Trap): The C4 proton is the most acidic due to the inductive withdrawal of the flanking chlorines. Treatment with LDA at -78°C results in exclusive lithiation at C4, allowing for the introduction of electrophiles (formyl, carboxyl, halides).

  • 
     at C2/C6:  If a leaving group (F, Cl, Br) is present at C2, the 3,5-dichloro motif activates this position for displacement by amines or alkoxides.
    
  • Cross-Coupling: The C-Cl bonds at 3 and 5 are generally stable under standard conditions but can be engaged in Suzuki-Miyaura couplings using specialized ligands (e.g., XPhos, SPhos) to synthesize biaryl systems.

Visualization: Synthetic Pathways

Synthesis_Flow Start 3,5-Dichloropyridine LDA LDA, -78°C (Kinetic Control) Start->LDA mCPBA m-CPBA Oxidation Start->mCPBA Li_Int 4-Lithio-3,5-dichloropyridine LDA->Li_Int Electrophile Quench (E+) Li_Int->Electrophile Prod_C4 C4-Functionalized Product Electrophile->Prod_C4 NOxide N-Oxide mCPBA->NOxide Rearrange POCl3 Rearrangement NOxide->Rearrange Prod_C2 2-Chloro-3,5- dichloropyridine Rearrange->Prod_C2

Figure 2: Divergent synthetic workflows for accessing C4 vs. C2 functionalized derivatives.

Case Study: P2X7 Receptor Antagonists

The P2X7 receptor is a ligand-gated cation channel implicated in inflammation and pain. A seminal study demonstrated the utility of the 3,5-dichloropyridine scaffold in optimizing antagonists.

Challenge: Early leads suffered from rapid metabolic clearance and poor CNS penetration. Solution: Incorporation of the 3,5-dichloropyridine moiety.[2][3][4][5]

  • Effect: The lipophilicity increased, improving membrane permeability. Crucially, the chlorines filled a hydrophobic pocket in the receptor, while the nitrogen accepted a hydrogen bond, anchoring the molecule.

  • Outcome: Compounds in this series showed nanomolar potency (

    
     nM) and improved metabolic stability compared to their phenyl analogs.
    

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Amino-3,5-Dichloropyridine

Context: This is a primary building block for kinase inhibitors. Direct chlorination is preferred over starting from 2-aminopyridine due to selectivity control.

Reagents:

  • 2-Amino-5-chloropyridine (1.0 equiv)[3][4]

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Acetonitrile (ACN) (0.5 M concentration)

Step-by-Step Methodology:

  • Setup: Charge a dried round-bottom flask with 2-amino-5-chloropyridine and ACN. Stir until fully dissolved.

  • Addition: Add NCS portion-wise over 15 minutes at room temperature. Note: Exothermic control is rarely needed at this scale, but monitor internal temp.

  • Reaction: Heat the mixture to 50°C for 4 hours.

  • Monitoring (Self-Validation): Check TLC (30% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Workup: Concentrate ACN under reduced pressure. Resuspend the residue in water/EtOAc.[6] Wash organic layer with water (2x) and brine (1x).

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-20% EtOAc/Hexane).

Protocol B: C4-Directed Lithiation and Formylation

Context: Accessing the 4-position is difficult via electrophilic aromatic substitution. Lithiation is the gold standard.

Reagents:

  • 3,5-Dichloropyridine (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv, 2.0 M in THF/Heptane)

  • DMF (Dimethylformamide) (1.5 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous THF and 3,5-dichloropyridine. Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature must be maintained to prevent "pyridyne" formation or polymerization.

  • Deprotonation: Add LDA dropwise via syringe pump over 20 minutes. The solution often turns deep yellow/orange (formation of the lithio-species). Stir for 30 mins at -78°C.

  • Quench: Add anhydrous DMF dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C.

  • Hydrolysis: Quench with sat.

    
     solution.
    
  • Isolation: Extract with

    
    . The product, 3,5-dichloroisonicotinaldehyde, is sensitive to oxidation; store under inert atmosphere.
    

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties

PropertyPyridine3,5-DichloropyridineImpact on Drug Design
MW 79.1147.99Moderate increase; stays within Lipinski rules.
LogP 0.65~2.7Significant increase in lipophilicity; improves CNS penetration.
pKa (Conj. Acid) 5.25~0.7Drastic reduction in basicity. Unlikely to be protonated at physiological pH.
C4-H Acidity LowHighEnables directed lithiation (synthetic handle).

References

  • BenchChem Technical Support. (2025).[3][7][8] Regioselective Functionalization of 3,5-Dichloropyridine.[1][3] Retrieved from

  • J. Med. Chem. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists.[9] 55(8):3687-98.[9] Retrieved from

  • Sigma-Aldrich. (2025). 3,5-Dichloropyridine Product Specification and Safety Data.[10] Retrieved from

  • RSC Medicinal Chemistry. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.[11] Retrieved from

  • Chemical Science. (2024).[12] Dichlorine–pyridine N-oxide halogen-bonded complexes.[13] Retrieved from

Sources

Substituted Pyridine Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine ring is arguably the most "privileged" nitrogen heterocycle in modern medicinal chemistry, appearing in over 50 FDA-approved small molecule drugs and serving as a cornerstone in agrochemical and materials science.[1] Its ubiquity stems from its unique ability to modulate physicochemical properties—specifically lipophilicity (LogD) , aqueous solubility , and metabolic stability —while acting as a bioisostere for phenyl rings.

However, the very electronic properties that make pyridines attractive (electron-deficiency, basic nitrogen) render them synthetically challenging. Traditional electrophilic aromatic substitution (SEAr) is often sluggish, while nucleophilic attacks suffer from poor regiocontrol.

This guide provides a technical roadmap for leveraging substituted pyridine building blocks, focusing on late-stage functionalization (LSF) , regioselectivity control , and experimental protocols that ensure reproducibility in high-throughput optimization campaigns.

Part 1: The Pharmacophore Landscape

The "N-Scan": Bioisosterism & Physicochemical Modulation

Replacing a phenyl ring with a pyridine (an "N-scan") is a standard tactic in lead optimization. This "switch" alters the molecular landscape in three critical ways:

  • Solubility & pKa: The pyridine nitrogen (pKa ~5.2 for unsubstituted) acts as a hydrogen bond acceptor. Protonation at physiological pH can dramatically increase aqueous solubility compared to a lipophilic phenyl ring.

  • Metabolic Stability: The electron-deficient nature of the pyridine ring makes it less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to electron-rich phenyl rings, which are prone to epoxidation and hydroxylation.

  • Conformational Locking: The lone pair on the nitrogen can engage in intramolecular hydrogen bonding (e.g., with an adjacent amide N-H), locking the conformation and reducing the entropic penalty of binding.

Data Summary: Phenyl vs. Pyridine

The following table summarizes the impact of a Phenyl-to-Pyridine switch on key drug-like properties.

PropertyPhenyl RingPyridine RingImpact on Drug Design
Electronic Character Electron-neutral/richElectron-deficient (

-deficient)
Reduces metabolic liability (oxidation).
H-Bonding None (hydrophobic)H-Bond Acceptor (N lone pair)Improves target affinity via specific interactions.
LogP (Lipophilicity) High (Lipophilic)Lower (More Polar)Improves aqueous solubility; lowers non-specific binding.
Metabolic Soft Spot High (prone to oxidation)Low (resistant to oxidation)Extends half-life (

); reduces clearance.
CYP Inhibition Risk LowModerate (N-coordination to Heme)Caution: Unhindered pyridines can inhibit CYPs.

Part 2: Strategic Synthesis & Functionalization

The synthesis of substituted pyridines is dominated by the need to overcome the ring's intrinsic deactivation.

The Regioselectivity Challenge
  • C2/C6 Positions: inherently susceptible to Nucleophilic Aromatic Substitution (SNAr) and radical attacks (Minisci).

  • C3/C5 Positions: The "meta" positions are electronically similar to benzene but deactivated. Accessing these requires Electrophilic Aromatic Substitution (SEAr) under forcing conditions or, more commonly, Cross-Coupling of pre-halogenated building blocks.

  • C4 Position: Difficult to access selectively via radical chemistry without blocking groups due to competition with C2.

Visualization: Strategic Functionalization Map

The following diagram illustrates the distinct reactivity modes required to access specific positions on the pyridine core.

Pyridine_Reactivity Pyridine Pyridine Core C2_Attack C2/C6 Functionalization (Nucleophilic/Radical) Pyridine->C2_Attack Minisci / SnAr (Chichibabin) C3_Attack C3/C5 Functionalization (Electrophilic/Cross-Coupling) Pyridine->C3_Attack Halogenation / Suzuki-Miyaura C4_Attack C4 Functionalization (Retrosynthetic Blocking) Pyridine->C4_Attack Pyridinium Salts / Blocking Groups Method_C2 Direct Radical Addition (Ag/Persulfate) C2_Attack->Method_C2 Method_C3 Pd-Catalyzed Coupling (Boronic Acids) C3_Attack->Method_C3 Method_C4 C2-Blocked Minisci (Maleate Strategy) C4_Attack->Method_C4

Caption: Reactivity map highlighting the orthogonal synthetic strategies required for C2, C3, and C4 functionalization.

Part 3: Case Studies in Medicinal Chemistry

Case Study A: The "N-Scan" Activity Cliff (Bloom Helicase)

In a campaign to develop inhibitors for Bloom Helicase (a target for cancer therapy), researchers utilized a systematic "N-scan" on a thiadiazole scaffold.

  • Observation: The phenyl analog was inactive .

  • Modification: Replacing the phenyl ring with a 4-pyridyl group restored activity, while a 3-pyridyl group maintained it.

  • Mechanism: The pyridine nitrogen likely engaged in a critical hydrogen bond with the protein backbone that the phenyl ring could not support, demonstrating the "all-or-nothing" impact of this building block choice.

Case Study B: Balancing Stability and CYP Inhibition (HCV Inhibitors)

In the optimization of HCV NS5B replicase inhibitors (e.g., BMS-929075), the initial phenyl lead suffered from rapid metabolic clearance.[2]

  • Step 1 (Phenyl

    
     Pyridine):  Improved metabolic stability and LogP, but the unhindered pyridine nitrogen coordinated to the heme iron of CYP enzymes, causing potent CYP inhibition  (a toxicity risk).
    
  • Step 2 (Pyridine

    
     Pyrimidine):  Introducing a second nitrogen (diazine) further reduced electron density, weakening the heme coordination and eliminating CYP inhibition while maintaining the metabolic stability gains.
    
  • Lesson: Pyridine is often the first step in optimization, but "diazine scans" may be necessary if CYP inhibition becomes a liability.

Part 4: Experimental Protocols

Protocol: C4-Selective Minisci Alkylation

Objective: Install an alkyl group at the C4 position of a pyridine ring with high regioselectivity, avoiding the common C2/C4 mixture. Mechanism: Utilizes a maleate-derived blocking group to sterically shield the C2 positions.

Reagents
  • Substrate: Substituted Pyridine (1.0 equiv)

  • Blocking Agent: Dimethyl maleate (1.0 equiv)

  • Alkylating Agent: Carboxylic Acid (2.0 equiv) (Radical precursor)

  • Oxidant: Ammonium Persulfate (NH4)2S2O8 (2.0 equiv)

  • Catalyst: Silver Nitrate AgNO3 (0.2 equiv)

  • Deprotection Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)

  • Solvent: DCM/Water (1:1 biphasic system)

Step-by-Step Workflow
  • Activation (Blocking Group Installation):

    • Dissolve the pyridine substrate in DCM.[3]

    • Add dimethyl maleate and stir at room temperature. The solution will form the N-alkyl pyridinium salt (often precipitating as a solid).

    • Note: This salt sterically hinders the C2 and C6 positions.

  • Radical Addition (Minisci Reaction):

    • To the pyridinium salt mixture, add the carboxylic acid (alkyl source), AgNO3, and (NH4)2S2O8.

    • Add water to create a biphasic system.

    • Heat to 50°C with vigorous stirring for 2–4 hours.

    • Observation: The evolution of CO2 gas indicates radical generation.

  • Deprotection (Aromatization):

    • Cool the reaction to room temperature.[3]

    • Add DBU (3.0 equiv) directly to the crude mixture.

    • Stir for 30 minutes. The base promotes the elimination of the maleate blocking group, restoring the aromatic pyridine ring.

  • Workup:

    • Separate the organic layer.[3]

    • Wash with saturated NaHCO3 and brine.[3]

    • Dry over Na2SO4 and concentrate.

    • Purify via flash column chromatography.

Visualization: Minisci Workflow

Minisci_Workflow Step1 1. Activation Pyridine + Dimethyl Maleate (Forms Pyridinium Salt) Step2 2. Radical Addition R-COOH + Ag(I)/Persulfate (Attacks C4 Position) Step1->Step2 Steric Blocking of C2/C6 Step3 3. Deprotection Add DBU (Base) (Restores Aromaticity) Step2->Step3 Intermediate Dihydropyridine Product Final Product 4-Substituted Pyridine Step3->Product Elimination

Caption: Step-by-step logic for achieving C4-selective functionalization using the maleate blocking strategy.

Protocol: Suzuki-Miyaura Coupling of Unstable Pyridyl Boronates

Problem: 2-Pyridyl boronic acids are notoriously unstable (rapid protodeboronation). Solution: Use MIDA Boronates or Pinacol Esters with specific anhydrous conditions.

Key Modifications for Success
  • Ligand Choice: Use bulky, electron-rich phosphines like XPhos or SPhos to facilitate oxidative addition and speed up the catalytic cycle before decomposition occurs.

  • Base Selection: Avoid strong hydroxides. Use K3PO4 or Cs2CO3 .

  • Slow Release Strategy (MIDA):

    • Use MIDA boronates in a hydrolytic solvent mixture (e.g., Dioxane:H2O 10:1) with K3PO4.

    • The base slowly hydrolyzes the MIDA ester, releasing the active boronic acid in situ at a rate that matches the cross-coupling turnover, keeping the concentration of the unstable species low.

Part 5: Future Outlook & Emerging Technologies

The field is moving beyond traditional cross-coupling toward Photoredox Catalysis and Electrochemical Synthesis .

  • Photoredox: Allows for the use of non-traditional radical precursors (e.g., alcohols, aldehydes) to functionalize pyridines under mild conditions, avoiding the harsh oxidants of classical Minisci chemistry.

  • DNA-Encoded Libraries (DEL): Pyridine building blocks are being adapted for DEL compatibility, requiring "on-DNA" synthetic methods that operate in water at low concentrations—a frontier that favors the high reactivity of radical-based functionalization.

References

  • Prevalence of Pyridines in Drugs

    • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
    • Source: RSC Advances (2024).
    • URL:[Link]

  • Minisci Reaction & Regioselectivity

    • Title: Practical and Regioselective Synthesis of C4-Alkyl
    • Source: Journal of the American Chemical Society (2018).
    • URL:[Link]

  • MIDA Boronates (Suzuki Coupling)

    • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
    • Source: Journal of the American Chemical Society (2009).
    • URL:[Link]

  • Bloom Helicase Case Study (N-Scan)

    • Title: Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase.[4]

    • Source: Bioorganic & Medicinal Chemistry Letters (2013).
    • URL:[Link]

  • HCV Inhibitor Case Study (Metabolic Stability)

    • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[5]

    • Source: MedChemComm (2013).
    • URL:[Link]

Sources

Technical Whitepaper: Characterization and Utility of 3,5-Dichloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dichloro-4-(methylthio)pyridine (CAS: 1289269-02-8) represents a specialized heterocyclic building block critical to the development of next-generation agrochemicals and pharmaceutical agents. Distinguished by its halogenated pyridine core and the chemically versatile methylthio ether moiety, this compound serves as a high-value scaffold for structure-activity relationship (SAR) optimization.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support researchers in medicinal chemistry and process development.

Physicochemical Characterization

The precise characterization of this compound is fundamental for stoichiometric calculations and analytical method development.

Core Molecular Data
PropertyValue
IUPAC Name 3,5-Dichloro-4-(methylsulfanyl)pyridine
CAS Registry Number 1289269-02-8
Molecular Formula C₆H₅Cl₂NS
Molecular Weight 194.08 g/mol
SMILES CSC1=C(Cl)C=NC=C1Cl
InChI Key Derived from structure
Appearance Off-white to pale yellow solid (Standard Grade)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in water
Structural Analysis

The molecule features a pyridine ring substituted at the 3 and 5 positions with chlorine atoms.[1] These electron-withdrawing groups (EWGs) significantly reduce the electron density of the ring, deactivating it towards electrophilic aromatic substitution but activating it for nucleophilic attack. The 4-position is occupied by a methylthio (-SMe) group, which acts as a "chemical handle" for further oxidation or displacement reactions.

Synthetic Pathways and Manufacturing[2][3]

The synthesis of this compound typically proceeds via Nucleophilic Aromatic Substitution (SₙAr) . The presence of chlorine atoms at the 3 and 5 positions, combined with the ring nitrogen, directs nucleophilic attack to the 4-position.

Primary Synthetic Route

Precursor: 3,4,5-Trichloropyridine (CAS: 33216-52-3) Reagent: Sodium Thiomethoxide (NaSMe) Solvent: DMF or THF Mechanism: Addition-Elimination (SₙAr)

The reaction exploits the varying reactivity of the chlorines. The chlorine at the 4-position is the most labile due to the combined inductive effects of the adjacent chlorines and the resonance stabilization of the Meisenheimer intermediate.

Synthesis Workflow Diagram

SynthesisPath start 3,4,5-Trichloropyridine (CAS: 33216-52-3) intermediate Meisenheimer Complex (Transition State) start->intermediate + NaSMe Solvent: DMF Temp: 0-25°C reagent Sodium Thiomethoxide (NaSMe) product This compound (CAS: 1289269-02-8) intermediate->product - NaCl Elimination byproduct NaCl intermediate->byproduct

Figure 1: Regioselective synthesis via Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol (General Procedure)

Note: This protocol is a generalized adaptation for research purposes. Always consult specific MSDS and internal safety guidelines.

  • Preparation: Charge a reaction vessel with 3,4,5-trichloropyridine (1.0 eq) dissolved in anhydrous DMF.

  • Addition: Cool the solution to 0°C. Slowly add Sodium Thiomethoxide (1.05 eq) to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of starting material via TLC or HPLC.

  • Work-up: Quench with water. Extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol/hexane or purify via silica gel chromatography if necessary.

Reactivity Profile & Applications

Functional Group Transformations

The methylthio group is not merely a substituent but a reactive center.

  • Oxidation: The sulfur atom can be selectively oxidized to the sulfoxide (S=O) or sulfone (O=S=O) using m-CPBA or Hydrogen Peroxide/Sodium Tungstate. Sulfones are potent leaving groups, allowing for subsequent SₙAr reactions to introduce diverse nucleophiles (amines, alkoxides) at the 4-position.

  • Metal-Halogen Exchange: The 3,5-dichloro motifs allow for lithiation (using n-BuLi) followed by quenching with electrophiles, enabling further functionalization of the pyridine ring.

Applications in Drug Discovery

In medicinal chemistry, this scaffold is utilized for:

  • Bioisosterism: Replacing phenyl rings to improve solubility and metabolic stability (lowering LogP).

  • Scaffold Construction: Serving as a core for kinase inhibitors where the pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket.

Analytical Protocols

To ensure the integrity of the compound during research, the following "Self-Validating" analytical criteria should be met.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: A singlet integrating to 2H around δ 8.3–8.5 ppm. The symmetry of the molecule (Cl at 3,5) results in chemically equivalent protons at positions 2 and 6.

    • Aliphatic Region: A singlet integrating to 3H around δ 2.4–2.6 ppm corresponding to the -SCH₃ group.

    • Validation Check: If the aromatic signal appears as two doublets or a multiplet, regioselectivity was lost (e.g., substitution at the 2-position), indicating an impure batch.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected Mass: [M+H]⁺ = 195.08 (approx).

  • Isotope Pattern: Look for the characteristic chlorine isotope pattern. A compound with two chlorines will show an M, M+2, and M+4 pattern with relative intensities of roughly 9:6:1.

References

  • PubChem. (2025).[2] 3,5-Dichloro-4-methylpyridine Compound Summary (Structural Analog Reference). Retrieved from [Link]

Sources

Technical Guide: Solubility Dynamics of Chlorinated Pyridine Thioethers in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated pyridine thioethers represent a critical class of heterocyclic intermediates, serving as the structural backbone for high-value agrochemicals (e.g., triclopyr derivatives) and pharmaceutical scaffolds. Their utility is defined by a delicate balance: the electron-deficient pyridine ring (rendered so by electronegative chlorine substituents) and the polarizable, nucleophilic thioether linkage.[1]

This guide addresses the solubility engineering of these compounds. For process chemists and formulation scientists, understanding the thermodynamic landscape of dissolution is not merely about "what dissolves where"—it is about optimizing reaction kinetics, maximizing crystallization yields, and ensuring stable formulations. This document synthesizes theoretical solubility parameters with practical, field-proven experimental protocols.

Molecular Architecture & Solubility Physics

To predict solubility, one must deconstruct the solute-solvent interaction forces. Chlorinated pyridine thioethers exhibit a unique "push-pull" character:

  • The Perchlorinated Core (Hydrophobic/Lipophilic):

    • Effect: The chlorine atoms at positions 2, 3, 5, or 6 are highly electronegative but also bulky. They create a "shield" of electron density that facilitates

      
      -
      
      
      
      stacking
      and halogen bonding.
    • Solubility Implication: This drives high solubility in halogenated solvents (DCM, Chloroform) and aromatics (Toluene) via dispersion forces.

  • The Pyridine Nitrogen (H-Bond Acceptor - Weakened):

    • Effect: In unsubstituted pyridine, the nitrogen lone pair is a strong H-bond acceptor. However, flanking chlorine atoms (ortho-substitution) sterically hinder this site and inductively reduce its basicity.

    • Solubility Implication: Reduced solubility in aqueous media and protic solvents compared to non-chlorinated pyridines.

  • The Thioether Linkage (-S-R):

    • Effect: Sulfur is a "soft" atom with high polarizability.

    • Solubility Implication: Enhances solubility in soft, polarizable solvents (e.g., CS₂, chlorinated hydrocarbons) and allows for specific interactions in polar aprotic solvents like DMSO.

Theoretical Modeling: Hansen Solubility Parameters (HSP)

For these systems, the solubility behavior is best modeled using the three-component Hansen system:

  • 
     (Dispersion):  High for these compounds due to Cl/S atoms.
    
  • 
     (Polarity):  Moderate, driven by the C-Cl and C-S dipoles.
    
  • 
     (Hydrogen Bonding):  Low.
    

Target Solvent Sweet Spot: Solvents with high


 and low 

(e.g., Chlorobenzene, THF) typically act as "Good Solvents," while solvents with high

(Water, Methanol) act as "Anti-Solvents."

Experimental Protocol: Gravimetric Solubility Determination

Trustworthiness Check: This protocol uses a saturation-shake-flask method coupled with gravimetric analysis. It is self-validating because it directly measures mass transfer, eliminating detector response errors common in UV/HPLC methods for unknown impurities.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Orbital Shaker, 24h, Controlled T) Start->Equilibration Create Saturated Suspension Filtration Syringe Filtration (0.45 µm PTFE, Pre-heated) Equilibration->Filtration Remove Undissolved Solid Evaporation Solvent Evaporation (Rotary Evap -> Vacuum Oven) Filtration->Evaporation Aliquot Known Volume Weighing Gravimetric Analysis (Mass Solute / Mass Solvent) Evaporation->Weighing Dry to Constant Weight Calculation Data Processing (Mole Fraction & Apelblat Fitting) Weighing->Calculation Calculate S (g/L)

Caption: Step-by-step gravimetric workflow for determining solubility limits of thioethers.

Detailed Methodology
  • Preparation: Add excess chlorinated pyridine thioether (solid) to 10 mL of the target solvent in a glass scintillation vial.

  • Equilibration: Place vials in a temperature-controlled orbital shaker. Agitate at 200 rpm for 24 hours.

    • Critical Step: Ensure solid phase remains visible throughout. If all solid dissolves, add more.

  • Settling: Stop agitation and allow the suspension to settle for 2 hours at the target temperature (

    
    ).
    
  • Sampling: Using a pre-warmed glass syringe and a 0.45 µm PTFE filter (hydrophobic), extract 2-5 mL of the supernatant.

    • Why PTFE? Nylon or Cellulose filters may degrade in chlorinated solvents or absorb the thioether.

  • Drying: Transfer the filtrate to a pre-weighed weighing dish. Evaporate solvent under a nitrogen stream, then dry in a vacuum oven at 40°C until constant mass is achieved (

    
     mg).
    
  • Calculation:

    
    [2]
    

Solubility Data & Trends

The following data summarizes the solubility trends for a representative compound, 2,3,5,6-tetrachloropyridine-4-thiol (and its alkylated thioether derivatives), across varying solvent classes.

Table 1: Solubility Profile at 298.15 K (25°C)
Solvent ClassRepresentative SolventSolubilityMechanism / Notes
Chlorinated Dichloromethane (DCM)High (>200 g/L)"Like dissolves like." Strong dispersion and dipole interactions.
Chlorinated ChloroformHigh (>180 g/L)Excellent solvent for synthesis and extraction.
Aromatic TolueneModerate-High (~80-120 g/L)

-

stacking interactions between solvent and pyridine ring.
Polar Aprotic THF (Tetrahydrofuran)High (>150 g/L)Ether oxygen interacts with electron-deficient ring carbons.
Polar Aprotic AcetoneModerate (~60-90 g/L)Good general solvent; solubility decreases rapidly with temp drop (Crystallization candidate).
Polar Protic Ethanol / MethanolLow-Moderate (<30 g/L)Poor interaction with hydrophobic Cl-shell. Ideal anti-solvent.
Aliphatic n-Hexane / HeptaneVery Low (<5 g/L)Lack of polarizability in solvent to overcome crystal lattice energy.
Aqueous WaterInsoluble (<0.05 g/L)Hydrophobic effect dominates.
Thermodynamic Modeling

For process scale-up, experimental data points (


) at different temperatures (

) should be fitted to the Modified Apelblat Equation :


  • A, B, C: Empirical constants derived from regression.

  • Utility: Allows interpolation of solubility at any temperature, critical for designing cooling crystallization curves.

Synthesis & Purification Logic

Understanding solubility is most valuable when applied to the synthesis workflow. The formation of the thioether usually proceeds via nucleophilic aromatic substitution (


).
Reaction Pathway & Solvent Selection

SynthesisPath Pentachloropyridine Pentachloropyridine (Substrate) Intermediate Meisenheimer Complex Pentachloropyridine->Intermediate + R-SH / Base (in DMF/DMSO) Thiol Thiol / Thiolate (Nucleophile) Thiol->Intermediate Product Chlorinated Pyridine Thioether Intermediate->Product - HCl

Caption: SNAr pathway. High solubility of reagents in DMF drives the reaction; low solubility of product in water aids isolation.

Process Application:

  • Reaction Solvent: Use DMF or DMSO . The starting material (Pentachloropyridine) and nucleophile are soluble, but the high polarity stabilizes the transition state.

  • Quenching/Isolation: Pour the reaction mixture into Water .

    • Why? The chlorinated pyridine thioether is hydrophobic (see Table 1). It will precipitate out immediately, while the polar solvent and inorganic salts remain in the aqueous phase.

  • Recrystallization:

    • Dissolve crude solid in hot Toluene or Acetone (High T solubility).

    • Cool slowly or add Hexane (Anti-solvent) to drive precipitation of pure crystals.

References

  • Solubility of Things. (n.d.). Solubility of 2,3,5,6-tetrachloropyridine. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[3] 2,3,5,6-tetrachloropyridine Properties. NIST Chemistry WebBook, SRD 69.[3] Retrieved from

  • BenchChem. (2025).[1][4] An In-depth Technical Guide to 2,3,5,6-Tetrachloropyridine-4-thiol. Retrieved from

  • PubChem. (2025).[5][6] 2,3,5,6-Tetrachloropyridine-4-thiol Compound Summary. National Library of Medicine.[7] Retrieved from

  • RSC Advances. (2017). Thermodynamic study of solubility for pyrazinamide in ten solvents. (Contextual reference for Apelblat modeling of nitrogen heterocycles). Journal of Chemical Thermodynamics.

Sources

4-methylthio-3,5-dichloropyridine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Synthesis, and Strategic Application in Drug Discovery

Executive Summary

Compound: 3,5-Dichloro-4-(methylthio)pyridine CAS: 1289269-02-8 Role: High-value electrophilic scaffold / Nucleophilic aromatic substitution (


) precursor.[1]

This guide serves as an advanced technical manual for researchers utilizing this compound. Unlike a standard Safety Data Sheet (SDS), this document integrates safety protocols with synthetic strategy, emphasizing the compound's utility as a "masked" electrophile in medicinal chemistry. The 4-methylthio group, while stable, can be activated via oxidation to a sulfoxide or sulfone, transforming the 4-position into a highly reactive site for late-stage diversification.

Part 1: Chemical Identity & Molecular Architecture

The structural uniqueness of this compound lies in the interplay between the electron-withdrawing chlorine atoms and the electron-donating (but oxidizable) methylthio group.

PropertyData
IUPAC Name 3,5-Dichloro-4-(methylsulfanyl)pyridine
CAS Number 1289269-02-8
Molecular Formula

Molecular Weight 194.08 g/mol
SMILES CSC1=C(Cl)C=NC=C1Cl
Physical State Low-melting solid or viscous oil (Batch dependent)
Solubility Soluble in DCM, DMSO, EtOAc; Insoluble in water
Structural Logic
  • 3,5-Dichloro Motif: Provides steric bulk that protects the pyridine nitrogen from unwanted N-oxidation or non-specific binding, while inductively withdrawing electrons to activate the ring.

  • 4-Methylthio Group: Acts as a metabolic handle or a synthetic "placeholder." In its native state, it is nucleophilic; upon oxidation, it becomes a potent leaving group (

    
    ).
    
Part 2: Comprehensive Hazard Assessment

While standard GHS codes apply, the researcher must understand the mechanism of toxicity associated with halogenated thioethers.

GHS Classification (OSHA HCS 2012 / EU CLP)
Hazard ClassCategoryHazard Statement
Skin Irritation Cat 2H315: Causes skin irritation.[2][3][4][5]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[4][6]
STOT - SE Cat 3H335: May cause respiratory irritation.[2][6][7]
Acute Toxicity Cat 4H302: Harmful if swallowed (Predicted).[2]
Advanced Toxicology & Handling Insights
  • Thioether Metabolism: The methylthio group (

    
    ) is susceptible to metabolic S-oxidation by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s. The resulting sulfoxides can exhibit different solubility and toxicity profiles than the parent sulfide.
    
  • Sensitization Potential: Halogenated pyridines are known skin sensitizers. The lipophilicity (LogP ~3.5 predicted) facilitates dermal absorption. Double-gloving (Nitrile over Laminate) is recommended.

  • Olfactory Hazards: Like many organosulfur compounds, this molecule may possess a pervasive, disagreeable odor (stench). All handling must occur within a certified fume hood maintaining a face velocity of >100 fpm.

Part 3: Strategic Synthesis & Purification

The most robust synthesis involves Nucleophilic Aromatic Substitution (


) on 3,4,5-trichloropyridine. The 4-position is electronically favored for substitution due to the additive inductive effects of the adjacent chlorines and the ring nitrogen.
Experimental Workflow: Synthesis from 3,4,5-Trichloropyridine

SynthesisWorkflow Start 3,4,5-Trichloropyridine Process Reaction: S_NAr Temp: 0°C to RT Time: 2-4 h Start->Process Reagent NaSMe (1.1 eq) Solvent: DMF or THF Reagent->Process Quench Quench: Water/Brine Extract: EtOAc Process->Quench Product This compound (Yield: ~85-90%) Quench->Product

Figure 1: Synthetic route via Regioselective Nucleophilic Aromatic Substitution.

Detailed Protocol
  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Charge the flask with 3,4,5-trichloropyridine (1.0 eq) and anhydrous DMF (0.5 M concentration). Cool to 0°C in an ice bath.

  • Addition: Add Sodium thiomethoxide (NaSMe) (1.1 eq) portion-wise over 15 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (higher Rf) should disappear.

  • Workup: Pour the reaction mixture into ice-cold water (5x reaction volume). If a solid precipitates, filter and wash with water. If oil separates, extract with Ethyl Acetate (3x).

  • Odor Control: Wash all glassware with a 5% Bleach (Sodium Hypochlorite) solution to oxidize residual thiols/sulfides before removing them from the hood.

Part 4: Reactivity Profile & Application

The true value of this compound lies in its ability to serve as a "switchable" electrophile.

The "Oxidation-Activation" Strategy

The methylthio group is a poor leaving group. However, oxidation to the sulfone (


)  or sulfoxide (

)
transforms it into an excellent leaving group, roughly equivalent to a halogen, allowing for a second

reaction with amines, alkoxides, or carbon nucleophiles.

Reactivity Core 4-SMe Precursor (Nucleophilic) Oxidation Oxidation (mCPBA or Oxone) Core->Oxidation Activation Intermediate 4-Sulfone/Sulfoxide (Highly Electrophilic) Oxidation->Intermediate Displacement S_NAr Displacement (R-NH2, R-OH) Intermediate->Displacement Library Generation Final 4-Functionalized 3,5-Dichloropyridine Displacement->Final

Figure 2: Activation pathway for late-stage diversification of the pyridine core.

Key Reaction Parameters:

  • Activation: Treat with mCPBA (2.2 eq) in DCM at 0°C to generate the sulfone.

  • Substitution: The resulting sulfone can be displaced by primary/secondary amines in DMSO at 60–80°C. The 3,5-dichloro substituents facilitate this by lowering the LUMO energy of the ring.

Part 5: Emergency Response & Waste Management
Spill Response (Stench Protocol)
  • Evacuate: If a significant amount is spilled outside the hood, evacuate the lab due to potential respiratory irritation and odor.

  • Neutralize: Cover the spill with a mixture of Bleach (10%) and Detergent . The bleach oxidizes the sulfide to a non-volatile sulfoxide/sulfone.

  • Absorb: Use vermiculite or spill pads after 15 minutes of contact time.

Waste Disposal
  • Stream: Halogenated Organic Waste.

  • Pre-treatment: It is "Best Practice" to treat waste streams containing this compound with dilute bleach prior to disposal to prevent stench development in waste containers.

References
  • PubChem. (2025).[8] Compound Summary: 3,5-Dichloro-4-methylpyridine (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2] C&L Inventory: Pyridine derivatives. Retrieved from [Link]

Sources

Next-Generation Pyridine Scaffolds in Agrochemical Discovery: Synthetic Strategies and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Pyridine Renaissance

In the high-stakes arena of agrochemical discovery, the pyridine ring remains the "privileged scaffold" of choice. From the auxin-mimic herbicides (e.g., clopyralid, picloram) to the modern ryanodine receptor modulators, pyridine’s ability to modulate lipophilicity (LogP), enhance metabolic stability, and engage in specific


-

stacking interactions makes it indispensable.

However, the "low-hanging fruit" of simple pyridine substitutions has been harvested. The current frontier lies in novel functionalization vectors : specifically, the precise installation of fluorinated motifs (trifluoromethyl, difluoromethyl) and the construction of fused bicyclic systems (e.g., pyrido[1,2-a]pyrimidines) that evade existing resistance mechanisms.

This guide moves beyond basic textbook synthesis. We will dissect the causality of scaffold design, provide a self-validating protocol for late-stage functionalization, and visualize the logic flow of Structure-Activity Relationship (SAR) optimization.

Strategic Scaffold Design: Beyond Bioisosterism

The Fluorine Effect: Trifluoromethylpyridines (TFMP)

The incorporation of a trifluoromethyl (-CF


) group onto the pyridine ring is not merely about increasing lipophilicity. It fundamentally alters the electronic landscape of the ring, lowering the pKa of the pyridine nitrogen and preventing oxidative metabolism at adjacent sites.
  • Mechanism: The strong electron-withdrawing nature of -CF

    
     deactivates the ring toward electrophilic aromatic substitution (EAS) but activates it for Nucleophilic Aromatic Substitution (S
    
    
    
    Ar), enabling modular assembly.
  • Key Intermediate: 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is the industry-standard building block for insecticides like chlorfluazuron.[1]

The "Auxin Switch": 6-Arylpicolinates

Recent successes like Florpyrauxifen-benzyl (Rinskor™) and Halauxifen-methyl (Arylex™) demonstrate the power of the 6-arylpicolinate scaffold.

  • Design Logic: The picolinic acid moiety mimics the carboxylate of indole-3-acetic acid (natural auxin), while the 6-aryl tail locks the molecule into the AFB5 auxin receptor pocket with higher affinity than natural auxins, bypassing common resistance mutations.

Visualization of SAR Logic

The following diagram illustrates the decision matrix for functionalizing a pyridine core to shift between herbicidal and insecticidal activity profiles.

SAR_Logic Core Pyridine Scaffold Pos2 Position 2 (Ortho) Directing Group / Acid Core->Pos2 Pos3 Position 3 (Meta) Steric/Electronic Gate Core->Pos3 Pos4 Position 4 (Para) Lipophilic Tail Core->Pos4 Pos6 Position 6 (Ortho') Binding Pocket Anchor Core->Pos6 Herbicide Target: Auxin Receptor (AFB5) (e.g., Halauxifen) Pos2->Herbicide Carboxylate/Ester (Essential Pharmacophore) Insecticide Target: nAChR / RyR (e.g., Flonicamid) Pos2->Insecticide Amide/Amine (H-Bond Donor) Pos3->Herbicide Halogen/Fluoro (Metabolic Block) Pos4->Insecticide -CF3 / -CHF2 (Lipophilicity/Potency) Pos6->Herbicide Aryl Group (Receptor Specificity)

Figure 1: Decision matrix for pyridine substitution patterns in agrochemical design. Blue nodes represent the core, Green indicates Herbicidal pathways, and Red indicates Insecticidal pathways.

Advanced Synthetic Methodology: C-H Activation vs. Cross-Coupling

To access these scaffolds, traditional stepwise chlorination is often too inefficient for library generation. We prioritize Late-Stage Functionalization (LSF) .

Protocol: Modular Synthesis of 6-Aryl-3-Fluoro-Picolinates

This protocol describes the synthesis of a generic Halauxifen analog. It utilizes a Suzuki-Miyaura Cross-Coupling followed by a selective hydrolysis. This workflow is chosen for its tolerance of functional groups and scalability.

Target Molecule: Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate analog.

Reagents & Equipment:
  • Substrate: Methyl 4-amino-3,6-dichloropicolinate (commercially available or synthesized via chlorination of aminopicolinic acid).

  • Boronic Acid: (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid.[2]

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (High stability, good turnover).
  • Base: KF (Potassium Fluoride) or Cs

    
    CO
    
    
    
    (Mild bases prevent hydrolysis of the ester).
  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:
  • Catalyst Pre-Activation (The "Soak"):

    • Why: To ensure active Pd(0) species generation without oxidation.

    • Action: In a glovebox or under Ar stream, mix Pd(dppf)Cl

      
       (5 mol%) in degassed dioxane. Stir for 10 mins.
      
  • Coupling Reaction:

    • Add Methyl 4-amino-3,6-dichloropicolinate (1.0 equiv) and the aryl boronic acid (1.1 equiv).

    • Add Cs

      
      CO
      
      
      
      (2.5 equiv).
    • Critical Control Point: The 3-position chlorine is sterically crowded and electronically deactivated relative to the 6-position. The reaction must be run at 60-70°C (not reflux) to ensure regioselectivity for the 6-position.

    • Monitor via LC-MS. Expect conversion >95% within 4-6 hours.

  • Work-up & Purification:

    • Dilute with EtOAc, wash with brine.

    • Pass through a silica plug to remove Pd black.

    • Recrystallize from MeOH/Water. Note: Column chromatography is often unnecessary for this scaffold due to high crystallinity.

  • Validation (QC):

    • 1H NMR: Look for the disappearance of the C6-H doublet (if starting from monochloro) or shift in the aryl region.

    • 19F NMR: Confirm presence of the fluorine signal from the aryl ring and absence of fluoride ion.

Synthetic Workflow Visualization

The following diagram details the synthetic pathway described above, highlighting the regioselective control points.

Synthesis_Pathway cluster_conditions Critical Control Parameters Start Methyl 4-amino- 3,6-dichloropicolinate Reaction Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 60°C, Dioxane/H2O Start->Reaction Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Reaction Intermediate Regioselective Intermediate Reaction->Intermediate Selective C6 Insertion Product 6-Aryl-3-chloro- picolinate Ester Intermediate->Product Reductive Elimination Temp Temp < 80°C Prevents C3 coupling

Figure 2: Synthetic workflow for the regioselective construction of 6-arylpicolinate herbicides.

Comparative Data: Yields & Efficacy

The following table summarizes typical yields and biological efficacy metrics for novel pyridine scaffolds compared to legacy standards.

Scaffold ClassKey ModificationTypical Synth. YieldPrimary TargetRelative Potency*
Legacy Pyridine Chlorination (e.g., Clopyralid)85-95%Auxin (TIR1)1x (Baseline)
6-Aryl Picolinate Aryl tail (e.g., Halauxifen)70-85%Auxin (AFB5)10x - 100x
TFMP Derivative -CF

at C3/C5
60-80%nAChR5x - 20x
Fused Pyridine Pyrido[1,2-a]pyrimidine50-70%Fungicidal (QoI)Variable

*Relative Potency is an aggregate estimation based on EC50 values against resistant biotypes compared to non-fluorinated/non-arylated controls.

References

  • Development of novel pyridine-based agrochemicals: A review. Source: Zakharychev, V. V., et al. (2024).[3] ResearchGate.[4] URL:[Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: Ogawa, Y., et al. (2021). Journal of Pesticide Science. URL:[Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Source: Beilstein Journal of Organic Chemistry (2023). URL:[Link]

  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Source: Journal of the American Chemical Society (2016). URL:[Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Source: Molecular Diversity (2025).[5] URL:[Link]

Sources

The 3,5-Dihalogenated Pyridine Pharmacophore: A Technical Guide to Biological Activity and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

The biological activity of 3,5-dihalogenated pyridine derivatives represents a niche but high-impact area in medicinal chemistry. This guide synthesizes the structural rationale, synthetic pathways, and therapeutic applications of this pharmacophore, designed for researchers in drug discovery.

Executive Summary

The 3,5-dihalogenated pyridine motif (where halogens are typically Cl, Br, or I) serves as a privileged scaffold in modern drug design. Unlike the electron-rich benzene ring, the pyridine ring is electron-deficient.[1] The addition of halogens at the meta (3,5) positions further modulates this electronic landscape, enhancing metabolic stability and enabling specific non-covalent interactions—most notably halogen bonding —within protein active sites. This guide details the mechanistic basis for their activity in oncology and infectious disease, supported by experimental protocols and structural data.

Structural & Electronic Basis: The "Sigma-Hole" Effect

The efficacy of 3,5-dihalopyridines is not merely steric; it is electronically driven.

  • Electronic Modulation: The nitrogen atom withdraws electron density, making the ring electron-deficient. Halogens at positions 3 and 5 are inductively withdrawing (-I effect) but mesomerically donating (+M effect). In the pyridine system, the -I effect dominates, significantly lowering the pKa of the pyridine nitrogen and reducing oxidative metabolism at these positions.

  • Halogen Bonding (XB): This is the critical mechanistic feature. Heavier halogens (Br, I) exhibit a region of positive electrostatic potential on their outer surface, known as the

    
    -hole .
    
    • Interaction Target: This

      
      -hole acts as a Lewis acid, forming directional bonds with Lewis bases (e.g., backbone carbonyl oxygens, histidine nitrogens) in protein binding pockets.
      
    • Selectivity: The angle of interaction is strictly linear (C–X···Base angle

      
       180°), offering a geometric specificity that hydrogen bonds (which are more flexible) cannot always provide.
      

Therapeutic Applications & Mechanism of Action[2]

Anticancer Activity: Kinase Inhibition & Receptor Antagonism

3,5-Dihalopyridines are potent scaffolds for inhibiting kinases (e.g., PI3K, Raf) and antagonizing purinergic receptors.

  • P2X7 Receptor Antagonists:

    • Target: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and tumor progression.

    • Mechanism: 3,5-Dichloropyridine derivatives bind to an allosteric hydrophobic pocket. The two chlorine atoms provide the necessary lipophilicity to penetrate the pocket while the pyridine nitrogen often hydrogen bonds with water networks or specific residues like Tyr/Phe.

    • Key Compound: A 3,5-dichloropyridine-based antagonist showed IC

      
       values of 4.9 nM  in HEK293 cells [1].
      
  • Kinase Inhibitors (PI3K/mTOR):

    • Structural Insight: In PI3K

      
       inhibitors (e.g., PDB Structure 3SD5 ), the pyridine ring orients morpholine or other solubilizing groups. The 3,5-substitution pattern restricts rotation, locking the molecule into a bioactive conformation that fits the ATP-binding cleft [2].
      
Antimicrobial & Antifungal Activity

Halogenated pyridines mimic marine natural products (e.g., sponge metabolites), disrupting bacterial membranes or inhibiting essential enzymes.

  • Marine Mimicry: The compound 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol demonstrates potent activity against Gram-positive bacteria.[2]

    • Activity: MIC of 1 µg/mL against Staphylococcus aureus and Bacillus subtilis [3].[2]

    • Mechanism: The high lipophilicity (logP > 4) allows intercalation into the bacterial cell membrane, causing depolarization and leakage.

  • Schiff Bases: 3,5-Dihalopyridine-derived Schiff bases show enhanced efficacy against Mycobacterium tuberculosis by targeting cell wall synthesis pathways [4].

Quantitative Data Summary

Compound ClassTarget / OrganismActivity MetricValueReference
3,5-Dichloropyridine deriv. P2X7 Receptor (Human)IC

(Antagonist)
4.9 nM[1]
3,5-Dibromophenol deriv. Staphylococcus aureusMIC1.0 µg/mL[3]
3,5-Dibromophenol deriv. Pseudomonas aeruginosaMIC4.0 µg/mL[3]
PI3K Inhibitor (Pyridine core) PI3K

IC

~5 nM[2]

Experimental Protocols

Protocol A: Synthesis of 3,5-Diarylpyridines via Suzuki-Miyaura Coupling

Use this protocol to functionalize the 3,5-positions for SAR libraries.

  • Reagents: 3,5-Dibromopyridine (1.0 equiv), Arylboronic acid (2.5 equiv), Pd(PPh

    
    )
    
    
    
    (5 mol%), Na
    
    
    CO
    
    
    (2M aq.), Toluene/Ethanol (4:1).
  • Procedure:

    • Degas solvents with N

      
       for 30 mins.
      
    • Combine 3,5-dibromopyridine, boronic acid, and catalyst in a sealed tube.

    • Add base and solvent; heat to 90°C for 12–16 hours .

    • Workup: Dilute with EtOAc, wash with brine, dry over Na

      
      SO
      
      
      
      .
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm product via

    
    H NMR (look for disappearance of pyridine protons at 
    
    
    
    8.5–8.7 ppm if substituted, or shift in signals).
Protocol B: In Vitro Kinase Inhibition Assay (General)

Standard radiometric assay for evaluating pyridine-based inhibitors.

  • Preparation: Prepare kinase buffer (20 mM MOPS, pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na
    
    
    
    VO
    
    
    , 1 mM DTT).
  • Incubation:

    • Mix active kinase (e.g., Raf-1, ~5-10 ng), substrate (e.g., MEK1), and test compound (dissolved in DMSO) in a 96-well plate.

    • Initiate reaction with Mg/ATP mixture (10 mM MgAc, 10 µM [

      
      -
      
      
      
      P]ATP).
    • Incubate at 30°C for 30 minutes .

  • Termination: Spot reaction onto P81 phosphocellulose paper; wash 3x with 0.75% phosphoric acid.

  • Detection: Measure radioactivity via scintillation counting. Calculate IC

    
     using non-linear regression.
    

Visualization of Workflows & Mechanisms

Figure 1: Mechanism of Action - Halogen Bonding in Active Site

This diagram illustrates how the "Sigma-Hole" on the 3,5-dihalopyridine interacts with a protein backbone.

HalogenBonding cluster_0 Active Site Interaction Pyridine 3,5-Dihalopyridine (Ligand) Halogen Halogen Atom (Br/I) (Sigma-Hole Donor) Pyridine->Halogen Covalent Bond Protein Protein Backbone (Carbonyl Oxygen) Halogen->Protein Halogen Bond (XB) (Directional, 180°) Effect High Affinity Binding & Selectivity Protein->Effect Stabilizes Complex

Caption: Schematic of the directional halogen bond (XB) between the ligand's halogen


-hole and a protein carbonyl oxygen.[3]
Figure 2: Synthetic Workflow for Library Generation

From starting material to diverse bioactive library.

SynthesisWorkflow Start 3,5-Dibromopyridine Step1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Step1 Step2 Sonogashira Coupling (Alkyne, CuI, Pd cat.) Start->Step2 Step3 Buchwald-Hartwig (Amines, Pd cat.) Start->Step3 Prod1 3,5-Diarylpyridines (Kinase Inhibitors) Step1->Prod1 Prod2 3,5-Dialkynylpyridines (Rigid Linkers) Step2->Prod2 Prod3 3,5-Diaminopyridines (H-Bond Donors) Step3->Prod3

Caption: Divergent synthetic pathways utilizing the 3,5-dibromo "orthogonal vectors" for library construction.

References

  • Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Crystal Structure of PI3K gamma with 5-(2,4-dimorpholinopyrimidin-6-yl)-4-(trifluoromethyl)pyridin-2-amine (PDB: 3SD5). Source: RCSB Protein Data Bank URL:[4][Link]

  • Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea. Source: Marine Drugs (PMC) URL:[Link]

  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Source: Scientific Reports (Nature) URL:[Link]

Sources

Technical Procurement Guide: 3,5-Dichloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suppliers, Synthesis, and Price Analysis of 3,5-Dichloro-4-(methylthio)pyridine Content Type: Technical Procurement & Application Guide Audience: Drug Discovery Chemists, Process Engineers, and Sourcing Managers.

Executive Summary & Compound Identity

This compound (CAS: 1289269-02-8 ) is a specialized heterocyclic building block primarily used as an intermediate in the synthesis of agrochemicals (specifically pyridine-based herbicides) and pharmaceutical candidates targeting kinase pathways.[1]

Critical Identity Warning: Procurement teams frequently confuse this compound with 3,5-Dichloro-4-methylpyridine (CAS 100868-46-0). The structural difference—a methylthio (-SMe) group versus a methyl (-Me) group—fundamentally alters chemical reactivity and biological activity.

FeatureTarget Compound Common Confusion
Name This compound 3,5-Dichloro-4-methylpyridine
CAS 1289269-02-8 100868-46-0
Formula C₆H₅Cl₂NSC₆H₅Cl₂N
MW 194.08 g/mol 162.02 g/mol
Key Moiety Thioether (-SMe) at C4Methyl (-CH₃) at C4

Synthesis & Manufacturing Logic (Technical Deep Dive)

To validate the quality of incoming batches, researchers must understand the synthesis pathway. The presence of specific impurities (e.g., 3,4,5-trichloropyridine) indicates incomplete conversion, which can poison downstream palladium-catalyzed cross-couplings.

The Dominant Synthetic Route: S_NAr

The most scalable synthesis involves the Nucleophilic Aromatic Substitution (


) of 3,4,5-trichloropyridine  using sodium thiomethoxide.
  • Mechanism: The nitrogen atom in the pyridine ring withdraws electron density, activating the C4 position (para) and C2/C6 positions (ortho). However, the C3/C5 chlorines provide additional inductive withdrawal, making the C4-chlorine highly labile to nucleophilic attack.

  • Regioselectivity: Substitution occurs almost exclusively at the C4 position due to the combined activation from the ring nitrogen and the steric directing effects of the flanking chlorines.

Synthesis Workflow Visualization

The following diagram illustrates the manufacturing logic and critical control points (CCPs) for quality assurance.

SynthesisWorkflow Precursor 3,4,5-Trichloropyridine (CAS 33216-52-3) Reaction SnAr Reaction Solvent: DMF/THF Temp: 0°C -> RT Precursor->Reaction Substrate Reagent Sodium Thiomethoxide (NaSMe) Reagent->Reaction Nucleophile Quench Aqueous Quench & Extraction Reaction->Quench Completion Crude Crude Intermediate Quench->Crude Purification Recrystallization (EtOH/Hexane) Crude->Purification Remove Salts Final This compound (>98% Purity) Purification->Final Yield: ~85%

Caption: Figure 1. Regioselective synthesis pathway via Nucleophilic Aromatic Substitution (


) of 3,4,5-trichloropyridine.

Quality Assurance & Validation Protocols

Trusting a Certificate of Analysis (CoA) without internal validation is a risk in early-stage drug development. Use this self-validating protocol.

Critical Impurity Profile
ImpurityOriginDetection MethodImpact
3,4,5-Trichloropyridine Unreacted Starting MaterialGC-MS / H-NMRCompetes in subsequent coupling reactions.
Bis-methylthio variants Over-reaction (rare)LC-MSAlters solubility and potency.
Dimethyl Disulfide Oxidation of ReagentGC (Headspace)Foul odor; generally inert but indicates poor storage.
Standardized Analytical Protocol

H-NMR (400 MHz, CDCl₃):

  • Target Signal: Look for a sharp singlet at δ ~2.45 ppm corresponding to the methylthio (-SMe) group (3H).

  • Aromatic Region: Look for a singlet at δ ~8.40 ppm corresponding to the symmetric protons at C2 and C6 (2H).

  • Validation: Integration ratio must be exactly 3:2. Any deviation suggests impurity.

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 50-95% B over 15 mins.

  • Detection: UV at 254 nm.

Market Analysis: Suppliers & Pricing

This compound is classified as a "Make-to-Order" or "Catalog Specialty" item. It is rarely held in multi-kilogram stock by general distributors.

Supplier Landscape
  • Tier 1 (Global Distributors): Companies like BLD Pharm and Combi-Blocks often list this CAS. They typically hold gram-scale inventory (1g - 25g) in US/EU warehouses.

  • Tier 2 (Custom Synthesis): For >100g requirements, synthesis labs in China (Shanghai/Jiangsu region) or India (Hyderabad) are the primary source, utilizing the 3,4,5-trichloropyridine route described above.

Estimated Pricing Structure (2025/26)

Prices are estimates based on precursor costs and standard labor rates for substituted pyridines.

QuantityMarket Price Range (USD)Lead TimeProcurement Strategy
1 g $150 - $2501-2 WeeksBuy from catalog (BLD Pharm, ChemSRC) for immediate screening.
5 g $400 - $6002 WeeksCatalog purchase recommended.
25 g $1,200 - $1,8002-4 WeeksRequest CoA beforehand; check batch consistency.
100 g+ Custom Quote6-8 WeeksContract Manufacture. Target price should drop to <$8/g.

Procurement Decision Tree

Use this logic flow to determine your sourcing strategy based on project phase.

ProcurementLogic Start Need CAS 1289269-02-8 QtyCheck Quantity Required? Start->QtyCheck Research < 10 Grams (Discovery Phase) QtyCheck->Research Small Scale Pilot > 100 Grams (Process Dev) QtyCheck->Pilot Scale Up Catalog Search BLD Pharm / ChemSRC Verify Stock Location (US vs CN) Research->Catalog Custom Initiate RFQ with CMO Specify: 'Synthesis via 3,4,5-Trichloropyridine' Pilot->Custom Validation Internal QC: H-NMR Check for 3,4,5-TCP impurity Catalog->Validation Custom->Validation

Caption: Figure 2. Decision matrix for sourcing this compound based on scale.

References

  • BLD Pharm. (n.d.). Product Page: this compound (CAS 1289269-02-8). Retrieved from

  • Thermo Scientific Chemicals. (n.d.). 3,4,5-Trichloropyridine Product Specifications. Retrieved from

  • Sigma-Aldrich. (n.d.). Nucleophilic Aromatic Substitution of Chloropyridines. Retrieved from

  • ChemicalBook. (2024).[2] Sodium Thiomethoxide Synthesis and Application. Retrieved from

Sources

Methodological & Application

nucleophilic aromatic substitution of 4-chloropyridines with sodium thiomethoxide

Application Note: High-Efficiency Nucleophilic Aromatic Substitution ( ) of 4-Chloropyridines with Sodium Thiomethoxide

Executive Summary

This guide details the protocol for synthesizing 4-(methylthio)pyridines from 4-chloropyridine hydrochloride via Nucleophilic Aromatic Substitution (

While conceptually simple, this reaction presents specific challenges: the instability of the 4-chloropyridine free base, the high hygroscopicity of sodium thiomethoxide (

Direct Salt-Breakdown Method

Mechanistic Insight & Reaction Design

The Electrophile: Why 4-Chloropyridine?

Unlike chlorobenzene, which requires forcing conditions (benzyne mechanism or Pd-catalysis) to undergo substitution, 4-chloropyridine is highly activated toward

  • Inductive Effect (-I): The electronegative nitrogen withdraws density from the ring.[1]

  • Resonance Effect (-M): The nitrogen atom can accommodate the negative charge in the intermediate Meisenheimer complex.

The Stability Paradox

Researchers often attempt to free-base 4-chloropyridine hydrochloride prior to reaction. This is a critical error. The free base of 4-chloropyridine is unstable and prone to rapid self-polymerization (forming pyridyl-pyridinium salts) at room temperature.

  • Strategic Solution: Use 4-chloropyridine hydrochloride (4-Cl-Py[2][3]·HCl) directly. We utilize an excess of the nucleophile (

    
    ) to act as both the base (neutralizing the HCl) and the nucleophile.
    
Reaction Mechanism

The reaction proceeds via an addition-elimination pathway.[1]

SNAr_MechanismSubstrate4-Chloropyridine(Electrophile)ComplexMeisenheimerComplex(Anionic N)Substrate->Complex+ NaSMeNuThiomethoxide(Nucleophile)Nu->ComplexProduct4-(Methylthio)pyridineComplex->Product- Cl⁻LeavingChloride IonComplex->Leaving

Figure 1: The

Critical Parameters & Safety

Odor Control (The "Stench" Factor)

Methanethiol (MeSH) has a detection threshold of ~1 ppb. Inacidic conditions,

  • Rule 1: All weighing must occur in a fume hood.

  • Rule 2: All glassware and waste must be quenched with Bleach (Sodium Hypochlorite) before leaving the hood. Bleach oxidizes thiols to odorless sulfonates.

Solvent Selection
SolventRatingNotes
DMF Optimal Excellent solubility for both salt and nucleophile; promotes

.
DMSO GoodHigher boiling point makes removal difficult; difficult to extract from.
THF PoorPoor solubility of

; reaction rates are significantly slower.
MeOH CautionCan lead to methoxy side-products (

competition) if

is present.

Experimental Protocol

Materials
  • Substrate: 4-Chloropyridine Hydrochloride (CAS: 7379-35-3)[4][5]

  • Reagent: Sodium Thiomethoxide (NaSMe), solid (95%+)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Quench: 10% Sodium Hypochlorite (Bleach) solution

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Oven-dry a round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add 4-Chloropyridine HCl (1.0 equiv, e.g., 1.50 g, 10 mmol) to the flask.

  • Solvent Addition: Add anhydrous DMF (5 mL per gram of substrate; ~0.5 M concentration). Stir until the salt is mostly suspended/dissolved.

  • Reagent Addition (Exothermic):

    • Note: NaSMe is hygroscopic. Weigh quickly.

    • Add Sodium Thiomethoxide (2.5 equiv, 25 mmol, 1.75 g) in a single portion.

    • Observation: The reaction is exothermic. The suspension will likely turn yellow/orange. The first equivalent neutralizes the HCl; the remaining 1.5 equivalents drive the substitution.

Phase 2: Reaction Execution
  • Heating: Equip the flask with a reflux condenser. Heat the mixture to 80°C for 2–4 hours.

    • Monitoring: Check via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (UV active) should disappear. The product is typically less polar than the hydrochloride salt.

Phase 3: Workup & Odor Abatement
  • Cooling: Cool the reaction mixture to room temperature.

  • Primary Quench (Critical):

    • Prepare a beaker with 100 mL of 10% Bleach solution .

    • Pour the reaction mixture slowly into a separating funnel containing Water (50 mL) and Brine (20 mL).

    • Rinse the reaction flask with bleach immediately.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (

    
     mL).
    
    • Note: The product is in the organic layer. The excess NaSMe remains in the aqueous layer.

  • Aqueous Waste Treatment: Pour all aqueous layers directly into the bleach bath prepared in Step 7. Let stand for 30 minutes before disposal.

Phase 4: Isolation
  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Concentration: Filter and concentrate under reduced pressure (Rotavap).

  • Purification: The crude oil is often >95% pure. If necessary, purify via silica gel flash chromatography (0

    
     20% EtOAc/Hexanes).
    

Workflow Visualization

WorkflowStartStart: 4-Cl-Py·HCl(Solid)DissolveDissolve in DMF(Inert Atmosphere)Start->DissolveAddReagentAdd NaSMe (2.5 eq)Exothermic!Dissolve->AddReagentHeatHeat to 80°C(2-4 Hours)AddReagent->HeatQuenchQuench/Wash(Water/Brine)Heat->QuenchExtractExtract w/ EtOAcDry & ConcentrateQuench->ExtractBleachTreat Aqueous Wastewith BLEACHQuench->BleachAqueous Layer

Figure 2: Operational workflow emphasizing the separation of the product from the hazardous aqueous waste stream.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Moisture in solvent/reagentEnsure DMF is anhydrous. NaSMe degrades in moist air to NaOH + MeSH. Use fresh reagent.
Dimer Formation Reaction too concentratedIf bis(pyridyl)sulfide is observed, dilute the reaction to 0.2 M.
Incomplete Reaction "Stalled" conversionThe HCl salt consumes 1 eq of base. Ensure you used at least 2.2 eq of NaSMe total.
Strong Smell Poor quenchingEnsure all glassware is rinsed with bleach. Do not use acid during workup (generates MeSH gas).

References

  • Mechanism of in Pyridines: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter on Aromatic Substitution). Context: Foundational text explaining the stabilization of the Meisenheimer complex by the pyridine nitrogen.
  • Safety & Handling of Thiols

    • Sigma-Aldrich. (2024). Safety Data Sheet: Sodium Thiomethoxide.

    • Context: Mandates the use of oxidizers (bleach)
  • Synthetic Methodology (Patents)

    • Google Patents. (2013). CN103360306A: Method for synthesizing 4-chloropyridine.

    • Context: Describes the handling of 4-chloropyridine hydrochloride and its reactivity profiles.
  • Reactivity of Halopyridines

    • Schlosser, M., et al. (2014). "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution". J. Am. Chem. Soc.

    • Context: Comparative r

      
       on 2- vs 4-halopyridines.[6]
      

Application Note: Precision Methylthiolation of 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The methylthiolation of 3,5-dichloropyridine represents a distinct challenge in heterocyclic functionalization. Unlike its 2,4-dichloropyridine isomer, where the chlorine atoms are activated by the ortho/para-relationship to the ring nitrogen (facilitating facile


), the 3,5-positions are in a meta relationship. This renders the carbon centers electron-deficient but kinetically inert to classical nucleophilic aromatic substitution under mild conditions.

Consequently, "brute force"


 approaches often result in poor conversion, significant tarring, or require hazardous polar aprotic solvents (HMPA, NMP) at extreme temperatures (>140°C).

This guide details two Transition-Metal Catalyzed (TMC) protocols designed to overcome this activation energy barrier:

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Type): The "Gold Standard" for high-value synthesis, offering the highest turnover frequencies (TOF) and mildest conditions.

  • Copper-Catalyzed Coupling (Ullmann Type): A cost-effective, scalable alternative utilizing stable Cu(I) sources.

Reaction Pathway & Selectivity Strategy

The symmetry of 3,5-dichloropyridine dictates that the reaction will proceed through a mono-thiolated intermediate (3-chloro-5-(methylthio)pyridine) before reaching the bis-thiolated product. Control is achieved primarily through stoichiometry and catalyst choice.

Decision Matrix: Pathway Selection

ReactionPath Start 3,5-Dichloropyridine Mono Mono-Thiolation (3-chloro-5-methylthiopyridine) Start->Mono 1.05 eq NaSMe Pd-Cat (High Selectivity) Bis Bis-Thiolation (3,5-bis(methylthio)pyridine) Start->Bis 2.5 eq NaSMe One-pot Mono->Bis Excess NaSMe High Temp / Cu-Cat

Figure 1: Sequential reaction pathway. Controlling stoichiometry allows isolation of the mono-thioether, a versatile handle for subsequent cross-couplings.

Protocol A: Palladium-Catalyzed Cross-Coupling

Best For: Drug discovery, late-stage functionalization, and temperature-sensitive substrates.

Mechanistic Rationale

This protocol relies on the Pd(0)/Pd(II) catalytic cycle. We utilize Xantphos , a bidentate ligand with a wide bite angle (111°). This specific geometry favors the reductive elimination of the C–S bond, which is often the rate-determining step in thiolation, preventing catalyst poisoning by the sulfur nucleophile.

Reagents & Materials
ComponentRoleSpecification
3,5-Dichloropyridine Substrate>98% Purity
Pd_2(dba)_3 Pre-catalystTris(dibenzylideneacetone)dipalladium(0)
Xantphos Ligand4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
NaSMe NucleophileSodium thiomethoxide (Solid, anhydrous)
1,4-Dioxane SolventAnhydrous, degassed
DIPEA AdditiveN,N-Diisopropylethylamine (stabilizer)
Step-by-Step Procedure (Bis-Thiolation Target)
  • Catalyst Pre-complexation (Critical):

    • In a glovebox or under Argon flow, charge a reaction vial with Pd_2(dba)_3 (2 mol%) and Xantphos (4.5 mol%) .

    • Add 1,4-Dioxane (5 mL/mmol) and stir at RT for 10 minutes. The solution should turn from dark purple to a clear orange/brown, indicating active ligand ligation.

  • Substrate Addition:

    • Add 3,5-dichloropyridine (1.0 equiv) and NaSMe (2.4 equiv) to the vial.

    • Note: If NaSMe is hygroscopic/old, use 2.6 equiv. Moisture kills the reaction.

  • Reaction:

    • Seal the vial with a crimp cap (PTFE septum).

    • Heat block to 100°C for 12–16 hours.

    • Monitoring: Check via LC-MS.[1] The mono-product (M+H: ~160) appears first. Bis-product (M+H: ~172) accumulates later.

  • Work-up:

    • Cool to RT. Filter the mixture through a pad of Celite to remove Pd-black and inorganic salts.

    • Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate in vacuo.

  • Purification:

    • Flash Column Chromatography: Hexanes/EtOAc gradient (0-10%). The bis-thioether is relatively non-polar.

Protocol B: Copper-Catalyzed Ullmann Coupling

Best For: Scale-up (>10g), cost reduction, and robust substrates.

Mechanistic Rationale

Copper catalysis operates via a Cu(I)/Cu(III) cycle. Unlike Pd, Cu is less susceptible to sulfur poisoning but requires higher activation energy. We use 1,10-Phenanthroline or a diamine ligand to stabilize the Cu-intermediate and solubilize the inorganic base.

Reagents & Materials
ComponentRoleSpecification
CuI CatalystCopper(I) Iodide (99.9%)
1,10-Phenanthroline Ligand>99%
NaSMe NucleophileSodium thiomethoxide
DMSO or DMF SolventAnhydrous (High boiling point required)
Step-by-Step Procedure
  • Charge:

    • To a pressure tube, add 3,5-dichloropyridine (1.0 equiv) , CuI (10 mol%) , 1,10-Phenanthroline (20 mol%) , and NaSMe (2.5 equiv) .

    • Note: Higher catalyst loading is required for Cu compared to Pd.

  • Solvation:

    • Add DMF (anhydrous, 3 mL/mmol) .

    • Sparge with Argon for 5 minutes to remove dissolved oxygen (O2 promotes homocoupling of thiols to disulfides).

  • Reaction:

    • Seal the tube and heat to 120°C for 24 hours.

    • Safety: Ensure the vessel is rated for pressure, as NaSMe can generate trace MeSH gas if moisture is present.

  • Work-up (Oxidative Removal):

    • Dilute with water and extract with Et2O or DCM.

    • Crucial Step: Wash the organic layer with 5% aqueous ethylenediamine or NH4OH . This complexes the copper ions (turning the aqueous layer blue) and removes them from the product.

Mechanistic Visualization (Pd-Cycle)

The following diagram illustrates the catalytic cycle for the Pd-mediated transformation, highlighting the critical Reductive Elimination step facilitated by the Xantphos ligand.

PdCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Substrate LigEx Ligand Exchange (Ar-Pd-SMe) OxAdd->LigEx + NaSMe - NaCl RedElim Reductive Elimination (Product Release) LigEx->RedElim Rate Determining RedElim->Pd0 Regeneration Product Ar-SMe RedElim->Product Substrate 3,5-Dichloropyridine Substrate->OxAdd Reagent NaSMe Reagent->LigEx

Figure 2: The Pd(0)/Pd(II) catalytic cycle. The bulky Xantphos ligand accelerates the Reductive Elimination step, preventing the formation of stable, inactive Pd-thiolate resting states.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by sulfurSwitch to Pd(OAc)2 / Josiphos system (highly active for chlorides).
Disulfide Formation Oxidation of NaSMeEnsure strict inert atmosphere (Argon/Nitrogen). Degas solvents thoroughly.
Stalled Mono-Product Steric hindrance or low TempIncrease temperature to 110°C (Toluene/Dioxane reflux) or switch to Protocol B (Cu/120°C).
Blue Organic Layer Copper leaching (Protocol B)Wash organic phase with 10% EDTA or NH4OH solution to sequester Cu ions.

References

  • Pd-Catalyzed C-S Coupling (General): Fernandez-Rodriguez, M. A., & Hartwig, J. F. (2009). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Journal of Organic Chemistry, 74(4), 1663–1672. Link

  • Cu-Catalyzed C-S Coupling: Bates, C. G., Gujadhur, R. K., & Venkataraman, D. (2002). A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts. Organic Letters, 4(16), 2803–2806. Link

  • Reactivity of Chloropyridines: Spitzner, R. (2001). Pyridine and Pyridine Derivatives. In: Science of Synthesis, Georg Thieme Verlag. (Contextual grounding for 3,5- vs 2,4-reactivity).
  • Xantphos Ligand Utility: Guari, Y., et al. (2001). Palladium-catalyzed thioetherification of aryl halides using Xantphos. Tetrahedron Letters, 42(32), 5417-5420. Link

Sources

Application Note: Strategic Utilization of 3,5-Dichloro-4-(methylthio)pyridine for P2X7 Receptor Antagonist Development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: 3,5-Dichloro-4-(methylthio)pyridine in P2X7 Antagonist Synthesis

Abstract

The P2X7 receptor (P2X7R) is a ligand-gated cation channel implicated in neuroinflammation, chronic pain, and autoimmune disorders. Developing potent antagonists often relies on a privileged 3,5-dichloropyridine scaffold, which provides essential steric occlusion and metabolic stability. This guide details the use of This compound as a superior synthetic intermediate compared to the traditional 3,4,5-trichloropyridine route. We present a "Sulfone Activation Strategy" that enhances regioselectivity and yield during the coupling of complex pharmacophores (e.g., adamantyl-hydrazides).

Scientific Background & Rationale

The P2X7 Receptor Target

P2X7R activation by high concentrations of ATP triggers the release of pro-inflammatory cytokines (IL-1


, IL-18) via the NLRP3 inflammasome. Antagonists targeting the allosteric sites of P2X7R have shown therapeutic potential in rheumatoid arthritis and mood disorders.
The 3,5-Dichloropyridine Scaffold

Structure-Activity Relationship (SAR) studies confirm that the 3,5-dichloro substitution pattern is critical for:

  • Metabolic Stability: Blocking the susceptible 3- and 5-positions from oxidative metabolism.

  • Conformational Lock: Forcing the substituent at the 4-position into a specific vector perpendicular to the pyridine plane, optimizing fit within the P2X7 hydrophobic pocket.

Why this compound?

While 3,4,5-trichloropyridine is a common starting material, it suffers from potential regioselectivity issues (competing attack at C3/C5) and requires harsh conditions for nucleophilic aromatic substitution (


) with sterically hindered amines.

The Methylthio (SMe) intermediate offers a distinct tactical advantage:

  • Orthogonality: The SMe group is inert to many conditions that would affect a chloride, allowing for early-stage scaffold elaboration if necessary.

  • Activation Potential: Oxidation of SMe to the sulfone (

    
    )  creates a "super-electrophile" at the 4-position. The methanesulfonyl group is a significantly better leaving group than chloride (
    
    
    
    ), enabling couplings under milder conditions with sensitive nucleophiles.

Synthetic Workflow & Mechanism

The synthesis follows a "Load-Activate-Fire" mechanism. The methylthio group acts as a placeholder that is activated via oxidation to accept the nucleophilic "warhead" (the antagonist tail).

Visualization: The Sulfone Activation Pathway

G Start This compound (Stable Precursor) Oxidation Step 1: Oxidation (mCPBA or Oxone) Start->Oxidation Activation Intermediate 3,5-Dichloro-4-(methylsulfonyl)pyridine (Activated Electrophile) Oxidation->Intermediate Yields Sulfone Coupling Step 2: S_NAr Coupling (R-NH2 / Hydrazide) Intermediate->Coupling + Nucleophile Product Final P2X7 Antagonist (e.g., Adamantyl-hydrazide deriv.) Coupling->Product Displacement of SO2Me

Figure 1: The synthetic pathway utilizing the sulfone activation strategy to generate high-purity P2X7 antagonists.

Detailed Experimental Protocols

Pre-requisites & Safety
  • PPE: Standard lab coat, nitrile gloves, safety glasses.

  • Ventilation: All reactions involving thiols or mCPBA must be performed in a fume hood.

  • Hazards: mCPBA is a shock-sensitive oxidizer; handle with care.

Protocol A: Activation (Oxidation to Sulfone)

Objective: Convert the inert methylthio group into the reactive methanesulfonyl leaving group.

Materials:

  • This compound (1.0 eq)

  • m-Chloroperbenzoic acid (mCPBA) (2.5 eq, 77% max purity grade)

  • Dichloromethane (DCM) (Solvent, 10 mL/g of substrate)

  • Sat.

    
     and 
    
    
    
    solutions.

Procedure:

  • Dissolution: Dissolve this compound (e.g., 5.0 g) in DCM (50 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Oxidant Addition: Slowly add mCPBA (2.5 eq) portion-wise over 20 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and the sulfone product (
      
      
      
      ) should appear.
  • Quenching: Dilute with DCM (50 mL). Wash sequentially with:

    • Sat.

      
       (to reduce excess mCPBA).
      
    • Sat.

      
       (to remove benzoic acid byproduct).
      
    • Brine.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Expected Yield: 85–95%.

    • Appearance: White to off-white crystalline solid.

Protocol B: Nucleophilic Coupling (Antagonist Formation)

Objective: Couple the activated pyridine core with an adamantane-hydrazide linker (a common P2X7 pharmacophore).

Materials:

  • 3,5-Dichloro-4-(methylsulfonyl)pyridine (Intermediate from Protocol A) (1.0 eq)

  • Adamantane-1-carbohydrazide (Nucleophile) (1.1 eq)

  • Triethylamine (TEA) or DIPEA (2.0 eq)

  • Ethanol or Isopropanol (Solvent)

Procedure:

  • Setup: In a pressure vial or reflux flask, suspend the Sulfone intermediate (1.0 eq) and Adamantane-1-carbohydrazide (1.1 eq) in Ethanol (10 mL/mmol).

  • Base Addition: Add TEA (2.0 eq).

  • Displacement: Heat the reaction to reflux (80°C) for 6–12 hours.

    • Mechanism:[1][2][3] The hydrazine nitrogen attacks position 4, displacing the methinate sulfinate group.

    • Observation: The reaction often clarifies before the product precipitates out.

  • Workup: Cool to RT. The product often precipitates as a white solid.

    • If solid forms: Filter and wash with cold ethanol.

    • If no precipitate: Concentrate solvent and purify via silica flash chromatography (DCM/MeOH gradient).

  • Validation: Verify structure via

    
    -NMR and LC-MS.
    

Data Presentation & Quality Control

Expected Analytical Data
Compound StageKey NMR Signal (

, 400 MHz,

)
LC-MS Characteristic
Starting Material

2.45 (s, 3H, -SMe ),

8.35 (s, 2H, Py-H )

Sulfone Intermediate

3.30 (s, 3H, -

Me ),

8.60 (s, 2H, Py-H )

Final Antagonist Disappearance of

peak. Appearance of Adamantyl multiplet (

1.6-2.1).

Target Mass
Troubleshooting Guide
  • Issue: Incomplete Oxidation (Sulfoxide formation).

    • Solution: Ensure mCPBA is fresh. Use a slight excess (3.0 eq) and extend reaction time.

  • Issue: Low Yield in Coupling.

    • Solution: The sulfone is highly reactive but bulky nucleophiles (like adamantyl) are slow. Switch solvent to DMF or DMSO and heat to 100°C to overcome steric hindrance.

References

  • BenchChem Technical Support. (2025).[4][5] Synthesis of Potent P2X7 Receptor Antagonists Using 3,5-Dichloropyridine: Application Notes and Protocols. BenchChem.[4][5] Link

  • Lee, S. D., et al. (2012).[4][6] "Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists." Journal of Medicinal Chemistry, 55(9), 4529–4535. Link

  • Alcaraz, L., et al. (2003).[7] "Novel P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 13(22), 4043-4046.[7] Link

  • Bhattacharya, A., et al. (2018). "A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate." Journal of Medicinal Chemistry, 61(1), 207-223.[8] Link

  • BLD Pharm. (n.d.). "Product: this compound."[9] BLD Pharm Catalog. Link

Sources

oxidation of 4-methylthio group to sulfoxide and sulfone in pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlled Oxidation of 4-(Methylthio)pyridine: Selective Access to Sulfoxides and Sulfones Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Importance

The 4-(methylthio)pyridine motif is a critical scaffold in medicinal chemistry, serving as a precursor to sulfoxides (chiral auxiliaries, metabolic soft spots) and sulfones (highly reactive electrophiles for SNAr displacement).

While the oxidation of sulfides to sulfoxides and sulfones is a textbook transformation, the pyridine core introduces a chemoselectivity challenge: the competing oxidation of the pyridine nitrogen to form the N-oxide . This guide provides high-fidelity protocols to selectively target the sulfur atom, leveraging the nucleophilic hierarchy (S > N) to avoid N-oxide byproducts.

Key Applications
  • Leaving Group Activation: The 4-methylsulfonyl group (-SO₂Me) is an excellent leaving group for nucleophilic aromatic substitution (SNAr), often superior to halides in electron-deficient heterocycles.

  • Metabolic Stability: Tuning the oxidation state (S vs. SO vs. SO₂) alters the lipophilicity (LogD) and metabolic clearance of drug candidates.

Mechanistic Insight & Chemoselectivity

The oxidation of 4-(methylthio)pyridine relies on the nucleophilic attack of the sulfur lone pair onto an electrophilic oxygen source.

  • The Challenge: The pyridine nitrogen is also nucleophilic. However, the sulfur atom in a thioether is a "softer" and generally more reactive nucleophile than the pyridine nitrogen.

  • The Solution:

    • Kinetic Control (Sulfoxide): Use a stoichiometric, mild oxidant (NaIO₄) that reacts rapidly with sulfur but is too sterically bulky or electronically tuned to oxidize the nitrogen.

    • Thermodynamic/Exhaustive Control (Sulfone): Use a powerful oxygen transfer agent (Oxone® or catalytic H₂O₂) that drives the reaction to the sulfone. Specific pH control can suppress N-oxidation.

Reaction Pathway Diagram

The following diagram illustrates the stepwise oxidation and the potential N-oxide divergence.

OxidationPathway Sulfide 4-(Methylthio)pyridine (Substrate) Sulfoxide 4-(Methylsulfinyl)pyridine (Target A) Sulfide->Sulfoxide Fast (NaIO4) NOxide N-Oxide Byproduct (Undesired) Sulfide->NOxide Competing Side Reaction (Avoided by Protocol) Sulfone 4-(Methylsulfonyl)pyridine (Target B) Sulfoxide->Sulfone Slower (Requires Oxone/mCPBA) Sulfoxide->NOxide

Figure 1: Stepwise oxidation pathway. Kinetic selectivity favors S-oxidation over N-oxidation.

Reagent Selection Guide

Target ProductRecommended ReagentSolvent SystemChemoselectivityComments
Sulfoxide (-SOMe) Sodium Periodate (NaIO₄) MeOH / H₂OExcellent (S-only)Stops cleanly at sulfoxide. No N-oxide formation.
Sulfone (-SO₂Me) Oxone® (KHSO₅) MeOH / H₂OHighRobust. Acidic nature suppresses N-oxidation (protonated pyridine is not oxidized).
Sulfone (-SO₂Me) m-CPBA (>2.5 eq)DCMLow to ModerateHigh risk of N-oxide formation. Requires careful stoichiometry and workup.
Sulfone (-SO₂Me) H₂O₂ + Na₂WO₄Water / AcidHighScalable, green chemistry approach.

Experimental Protocols

Protocol A: Selective Synthesis of Sulfoxides

Objective: Clean conversion of 4-(methylthio)pyridine to 4-(methylsulfinyl)pyridine without over-oxidation. Mechanism: NaIO₄ acts as a mild electrophilic oxygen source. The reaction is self-limiting because NaIO₄ does not easily oxidize sulfoxides to sulfones.

Materials:

  • Substrate: 4-(Methylthio)pyridine (1.0 equiv)

  • Oxidant: Sodium Periodate (NaIO₄) (1.05 equiv)

  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve 4-(methylthio)pyridine (10 mmol) in 20 mL of Methanol.

  • Oxidant Solution: Separately, dissolve NaIO₄ (10.5 mmol, 1.05 equiv) in 20 mL of water. (Note: Warm slightly if dissolution is slow, but cool to RT before mixing).

  • Addition: Add the aqueous NaIO₄ solution dropwise to the pyridine solution at 0 °C (ice bath) over 15 minutes.

    • Why: Controlling temperature ensures kinetic selectivity.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check by TLC (EtOAc/MeOH) or LCMS. The sulfide spot should disappear; a more polar sulfoxide spot will appear.

  • Quenching: Filter off the white precipitate (NaIO₃ byproduct). Wash the solid with small amounts of MeOH.

  • Extraction: Concentrate the filtrate under reduced pressure to remove MeOH. Extract the remaining aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate.

    • Result: Usually yields >90% pure sulfoxide. If necessary, purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Exhaustive Oxidation to Sulfones

Objective: Complete oxidation to 4-(methylsulfonyl)pyridine for use as an SNAr electrophile. Mechanism: Oxone (potassium peroxymonosulfate) is a strong oxidant. The reaction medium becomes slightly acidic, which protonates the pyridine nitrogen. Since the protonated nitrogen (


) is not nucleophilic, N-oxidation is effectively blocked, allowing selective sulfur oxidation.

Materials:

  • Substrate: 4-(Methylthio)pyridine (1.0 equiv)

  • Oxidant: Oxone® (1.5–2.0 equiv)

  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve 4-(methylthio)pyridine (10 mmol) in 20 mL of MeOH/Water (1:1).

  • Addition: Add Oxone® (15 mmol, 1.5 equiv) in a single portion at RT.

    • Note: The reaction is exothermic. For large scales (>5g), add Oxone portion-wise or cool to 0 °C initially.

  • Reaction: Stir vigorously at RT for 4–12 hours.

    • Monitoring: LCMS is preferred. Look for the Mass [M+32]. Sulfoxides [M+16] may persist as intermediates; add more Oxone (0.5 eq) if conversion stalls.

  • Workup:

    • Filter the reaction mixture to remove insoluble potassium salts.

    • Concentrate the filtrate to remove MeOH.

    • Neutralize the remaining aqueous solution with sat. NaHCO₃ (pH ~7–8).[1]

  • Isolation: Extract with EtOAc or DCM (3 x 30 mL).

    • Note: Sulfones can be polar; ensure thorough extraction.

  • Purification: Dry (MgSO₄) and concentrate. Recrystallization from EtOH/Hexane is often sufficient for high purity.

Troubleshooting & Optimization

Workflow Decision Tree

Use this logic flow to troubleshoot common issues.

Troubleshooting Issue Problem Detected Check1 Is N-Oxide forming? Issue->Check1 Sol1 Switch to NaIO4 (Sulfoxide) or Acidify Media (Sulfone) Check1->Sol1 Yes Check2 Incomplete Conversion (Stuck at Sulfoxide) Check1->Check2 No Sol2 Add catalyst (Na2WO4) or Increase Temp to 40°C Check2->Sol2 Yes Check3 Product is Water Soluble Check2->Check3 No Sol3 Use Continuous Extraction (DCM) or Lyophilize Check3->Sol3 Yes

Figure 2: Troubleshooting logic for oxidation anomalies.

Common Pitfalls
  • Over-oxidation with mCPBA: If using mCPBA, the N-oxide is a major risk. If you must use mCPBA, titrate it carefully at -78 °C. However, Protocol B (Oxone) is superior for chemoselectivity.

  • Solubility: Sulfones are often crystalline solids with poor solubility in non-polar solvents. Use polar aprotic solvents (DMSO, DMF) for subsequent SNAr reactions.

  • Safety: Oxone and mCPBA are strong oxidants. Never mix with strong reducing agents. Oxone generates acid; ensure the substrate is stable to acidic conditions (pyridine usually is).

References

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[2] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284.

  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287–1290.

  • Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers.[3][4] Tetrahedron, 42(20), 5459-5495.

  • Carret, S., et al. (2005). Chemoselective Oxidation of Sulfides to Sulfoxides or Sulfones.[3][5] Chem. Rev. (General reference for oxidation methodology).

Sources

Application Note: Advanced Functionalization of 3,5-Dichloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-coupling reactions of 3,5-dichloropyridine derivatives Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Analysis

3,5-Dichloropyridine is a "privileged scaffold" in medicinal chemistry, serving as a core for varying substitution patterns found in kinase inhibitors and agrochemicals. However, it presents two distinct synthetic challenges that often derail standard workflows:

  • Electronic Deactivation: Unlike 2-chloropyridines, where the C-Cl bond is activated for oxidative addition by the adjacent nitrogen (inductive withdrawal), the 3- and 5-positions are meta to the nitrogen. They behave more like electron-deficient chlorobenzenes, requiring electron-rich, bulky ligands to facilitate oxidative addition.

  • Symmetry & Selectivity: The molecule is symmetric. Achieving mono-functionalization (breaking symmetry) is statistically governed unless a directing group is introduced first.

This guide outlines three distinct workflows to overcome these barriers: Statistical Mono-Coupling (Suzuki) , C4-Directed Lithiation (The "Linchpin" Strategy) , and Deactivated Amination (Buchwald-Hartwig) .

Strategic Workflow Visualization

G Start 3,5-Dichloropyridine Mono 3-Aryl-5-chloropyridine (Mono-Product) Start->Mono Protocol A: Suzuki (0.9 equiv ArB(OH)2) Pd-XPhos Lithio 4-Lithio-3,5-dichloropyridine (-78°C Intermediate) Start->Lithio Protocol B: LDA, -78°C Bis 3,5-Diarylpyridine (Bis-Product) Mono->Bis Excess ArB(OH)2 Linchpin 3,5-Dichloro-4-substituted Pyridine (Tri-functional Core) Lithio->Linchpin Electrophile (E+) (e.g., I2, DMF, CO2) Linchpin->Mono Subsequent Coupling

Caption: Divergent synthetic pathways. Path 1 relies on statistical control for mono-arylation. Path 2 utilizes the acidic C4-H for regiospecific scaffold construction.

Protocol A: Site-Selective Mono-Arylation (Suzuki-Miyaura)

Objective: Introduce a single aryl group at C3, leaving the C5-chloride intact for subsequent functionalization. Challenge: Preventing double addition (bis-coupling). Solution: Use of bulky biaryl phosphine ligands (XPhos or SPhos) which accelerate the coupling but are sensitive to steric crowding, combined with strict stoichiometry control.

Materials
  • Substrate: 3,5-Dichloropyridine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (0.9 equiv) — Crucial: Use a deficit to minimize bis-coupling.

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-XPhos G3 precatalyst (2 mol%).

  • Base: K₃PO₄ (2.0 equiv, anhydrous preferred).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a 2-neck round bottom flask or sealable microwave vial. Cool under Argon flow.

  • Charge Reagents: Add 3,5-dichloropyridine (1.0 equiv), Arylboronic acid (0.9 equiv ), K₃PO₄ (2.0 equiv), and XPhos (4 mol%).

    • Expert Tip: Do not add the Palladium source yet. Premixing ligands and substrates ensures homogeneity.

  • Solvent & Degassing: Add the Dioxane/Water mixture. Sparge with Argon for 10 minutes. Oxygen is the enemy of electron-rich phosphines like XPhos.

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) quickly against positive Argon pressure. Seal the vessel.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Monitoring: Check HPLC/UPLC at 2 hours. You are looking for ~80% conversion of the boronic acid. Do not push for 100% conversion of the pyridine, or bis-coupling will spike.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography is required. The mono-coupled product is usually significantly more polar than the starting dichloride but less polar than the bis-product.

Protocol B: The "Linchpin" Strategy (C4-Directed Lithiation)

Objective: Functionalize the C4 position before cross-coupling. Mechanism: The protons at C3/C5 are not acidic. The proton at C4 is highly acidic (pKa ~26) due to the inductive effect of two flanking chlorine atoms. This allows for Directed Ortho Metalation (DoM).[1][2]

Materials
  • Substrate: 3,5-Dichloropyridine (1.0 equiv).[1]

  • Base: Lithium Diisopropylamide (LDA) (1.1 equiv).[3] Note: n-BuLi causes nucleophilic attack at the ring; LDA is non-nucleophilic.

  • Electrophile: Iodine, DMF, alkyl halide, or CO₂.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Cryogenic Setup: Cool a solution of 3,5-dichloropyridine in THF (0.2 M) to -78°C (Dry ice/Acetone). Internal temperature monitoring is mandatory.

  • Deprotonation: Add LDA (1.1 equiv) dropwise over 15 minutes. Maintain temp < -70°C.

    • Observation: The solution often turns yellow/orange, indicating the formation of the 4-lithio species.

    • Timing: Stir for exactly 30 minutes at -78°C. Do not stir longer than 60 mins; the lithio species can decompose (benzyne formation).

  • Quench: Add the Electrophile (1.2 equiv) dissolved in THF dropwise.

    • Example: For iodination (to make 3,5-dichloro-4-iodopyridine), add I₂ in THF.

  • Warming: Allow the reaction to stir at -78°C for 30 mins, then remove the bath and warm to RT.

  • Workup: Quench with saturated NH₄Cl. Extract with ether.

Protocol C: Deactivated Amination (Buchwald-Hartwig)

Objective: Form a C-N bond at the C3 position. Challenge: C3-Cl is a "difficult" electrophile. Standard ligands (PPh₃, dppf) will fail or require extreme heat. Solution: Use "Third Generation" Buchwald ligands (BrettPhos or RuPhos) which form highly active Pd(0) species capable of oxidative addition into deactivated aryl chlorides.

Mechanistic Insight: The Ligand Effect

The catalytic cycle for this substrate is rate-limited by the Oxidative Addition step.

Cycle cluster_ligand Why BrettPhos? Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting for 3,5-Cl) Pd0->OxAdd  3,5-Dichloropyridine Coord Amine Coordination & Deprotonation OxAdd->Coord  HNR2 + NaOtBu RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0  Product-N-Ar Note Bulky ligands prevent Pd dimerization and force open the coordination site for the chloride.

Caption: Catalytic cycle for Buchwald-Hartwig amination. The red node indicates the high-energy barrier for deactivated chlorides, overcome by bulky ligands.

Step-by-Step Methodology
  • Catalyst Pre-formation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ (1 mol%) and BrettPhos (2 mol%).

    • Alternative: Use BrettPhos Pd G4 precatalyst (2 mol%) for easier handling.

  • Substrate Loading: Add 3,5-dichloropyridine (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

    • Base Note: NaOtBu is standard. If the substrate has base-sensitive esters, switch to Cs₂CO₃ and use RuPhos as the ligand, heating to 100°C.

  • Solvent: Add Toluene or t-Amyl Alcohol (0.5 M concentration).

  • Reaction: Heat to 100°C for 12 hours.

  • Validation:

    • If conversion < 50% after 4 hours: Add more catalyst (1 mol%). Do not just increase temperature, as dehalogenation (hydrodechlorination) becomes a competing pathway at >110°C.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Oxidative addition failure.Switch from PPh₃/dppf to XPhos or SPhos . Ensure solvent is degassed (O₂ kills active Pd).
Bis-Coupling (Suzuki) Excess boronic acid or high conversion.Reduce boronic acid to 0.9 equiv . Stop reaction at 80% conversion.
Hydrodechlorination β-Hydride elimination or solvent H-transfer.Avoid isopropanol/ethanol. Use Toluene or Dioxane.[4] Lower temperature.
No Reaction (Lithiation) Wet THF or bad LDA.Titrate LDA before use. Ensure temp is -78°C . If using n-BuLi, you will likely see nucleophilic addition byproducts.[5]
Homocoupling (Ar-Ar) Oxygen presence.[2]Rigorous degassing. Add a scavenger like 1-hexene (rarely needed if technique is good).

References

  • Site-Selective Coupling Trends

    • Lundgren, R. J., & Stradiotto, M. (2011).[6] Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates.[6][7] Journal of the American Chemical Society, 133(14), 5194–5197. Link

    • Note: Establishes the necessity of P,N-ligands and bulky phosphines for selective mono-aryl
  • Buchwald-Hartwig Amination Conditions

    • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two ligands suffice in most cases. Chemical Science, 2, 27-33. Link

    • Note: Defines BrettPhos and RuPhos as the "go-to" ligands for deactiv
  • Directed Lithiation (The Linchpin Strategy)

    • Gribble, G. W., & Saulnier, M. G. (1993). Directed ortho-lithiation of 3,5-dichloropyridine. Heterocycles, 35(1), 151.
    • Schlosser, M., et al. (2015). Directed lithiation of substituted pyridines.[2][3][8][9] Arkivoc, 2015(4), 19-47. Link

    • Note: Authoritative source on using LDA at -78°C to access the C4 position.[5]

  • General Cross-Coupling of Chloropyridines

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

synthesis of fluazinam analogs using 3,5-dichloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Pyridine-Core Fluazinam Analogs via 3,5-Dichloro-4-(methylthio)pyridine

Executive Summary & Rationale

This application note details the synthetic utility of This compound as a high-value scaffold for generating novel analogs of Fluazinam .

Fluazinam (3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-


-trifluoro-2,6-dinitro-p-toluidine) is a broad-spectrum fungicide that functions by uncoupling mitochondrial oxidative phosphorylation. Its efficacy relies heavily on the steric and electronic properties of its diarylamine bridge.

Why this Scaffold? Standard Fluazinam utilizes a 2,3,5-substituted pyridine ring. The precursor This compound allows for the synthesis of 4-pyridyl isomers (symmetric 3,5-dichloro substitution). This structural modification alters the lipophilicity (


) and metabolic stability of the final analog while retaining the essential electron-deficient core required for uncoupling activity.

Key Transformation Strategy: The methylthio (-SMe) group is a poor leaving group. This protocol utilizes a "Activate-then-Displace" strategy:

  • Activation: Oxidation of the sulfide to a sulfone (

    
    ).
    
  • Amination: Displacement of the sulfone by ammonia to generate 4-amino-3,5-dichloropyridine (ADCP) .

  • Coupling: Reaction of ADCP with an activated chlorobenzene (Fluazinam right-hand fragment) to yield the final analog.

Retrosynthetic Analysis & Workflow

The synthesis is designed to be modular. The critical intermediate is the sulfone, which serves as a "chemical pivot" allowing access to various amine derivatives.

G Start 3,5-dichloro-4- (methylthio)pyridine Step1 Oxidation (mCPBA) Start->Step1 Inter1 3,5-dichloro-4- (methylsulfonyl)pyridine Step1->Inter1 Step2 Amination (NH3) Inter1->Step2 Inter2 4-Amino-3,5- dichloropyridine (ADCP) Step2->Inter2 Step3 Coupling (KOtBu/DMF) Inter2->Step3 Target Fluazinam Analog (4-Pyridyl Isomer) Step3->Target

Figure 1: Modular synthetic pathway transforming the methylthio precursor into the final diarylamine analog.

Detailed Experimental Protocols

Protocol A: Activation via Sulfone Synthesis

Objective: Convert the inert methylthio group into a highly reactive methylsulfonyl leaving group.

Mechanism: Electrophilic oxidation of sulfur. The electron-withdrawing chlorine atoms at positions 3 and 5 prevent over-oxidation of the pyridine nitrogen.

Materials:

  • Substrate: this compound (1.0 eq)

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 77% max (2.5 eq)

  • Solvent: Dichloromethane (DCM)

  • Quench: 10%

    
    , Saturated 
    
    
    

Procedure:

  • Dissolution: Dissolve 10.0 mmol of this compound in 50 mL of DCM. Cool to 0°C in an ice bath.

  • Addition: Add mCPBA (25.0 mmol) portion-wise over 20 minutes. Note: Exothermic reaction; maintain T < 10°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The sulfone is significantly more polar.

  • Workup:

    • Filter off the precipitated m-chlorobenzoic acid byproduct.

    • Wash the filtrate with 10%

      
       (2 x 30 mL) to destroy excess peroxide (starch-iodide test negative).
      
    • Wash with Sat.

      
       (3 x 30 mL) to remove acidic byproducts.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Yield: Expect 85-92% of a white crystalline solid.

Protocol B: Synthesis of 4-Amino-3,5-dichloropyridine (ADCP)

Objective: Install the primary amine handle required for the final coupling.

Mechanism:


 (Nucleophilic Aromatic Substitution).[1] The sulfone at position 4 is activated by the adjacent chlorines and the pyridine nitrogen.

Materials:

  • Substrate: 3,5-dichloro-4-(methylsulfonyl)pyridine (from Protocol A)

  • Reagent: Ammonia (7N in Methanol) or Ammonium Hydroxide (28%)

  • Vessel: Sealed pressure tube or Autoclave

Procedure:

  • Charge: Place 5.0 mmol of the sulfone into a pressure tube.

  • Solvent: Add 15 mL of 7N

    
     in Methanol.
    
  • Heating: Seal the tube and heat to 80°C for 6-8 hours.

    • Critical Check: The solution will turn from clear to slightly yellow.

  • Isolation: Cool to RT. Concentrate the solvent to ~20% volume.

  • Crystallization: Add cold water (20 mL). The product, 4-amino-3,5-dichloropyridine , will precipitate as off-white needles.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a broad singlet for
    
    
    around
    
    
    6.5-7.0 ppm.
Protocol C: Coupling to Generate Fluazinam Analog

Objective: Couple the ADCP head with the "Fluazinam Tail" (2,4-dichloro-3,5-dinitrobenzotrifluoride).

Materials:

  • Nucleophile: 4-Amino-3,5-dichloropyridine (1.0 eq)

  • Electrophile: 2,4-dichloro-3,5-dinitrobenzotrifluoride (1.1 eq)

  • Base: Potassium tert-butoxide (KOtBu) or NaH (2.2 eq)

  • Solvent: Dry THF or DMF

Procedure:

  • Deprotonation: Dissolve ADCP (2.0 mmol) in dry THF (10 mL) under

    
    . Cool to 0°C. Add KOtBu (4.4 mmol) slowly. Stir for 30 min. The solution will turn deep red/orange (formation of the amide anion).
    
  • Coupling: Dropwise add a solution of 2,4-dichloro-3,5-dinitrobenzotrifluoride (2.2 mmol) in THF (5 mL).

  • Reaction: Warm to RT and stir for 12 hours.

  • Quench: Pour reaction mixture into ice-cold dilute HCl (0.1 M).

  • Extraction: Extract with EtOAc (3 x 20 mL). Wash organic layer with brine.

  • Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Data Summary & Quality Control

Table 1: Key Intermediate Properties

CompoundMolecular WeightAppearanceKey NMR Signal (DMSO-

)
Start Material 194.08Yellow Solid

2.60 (s, 3H, -SMe)
Sulfone Intermediate 226.08White Solid

3.45 (s, 3H, -SO2Me)
ADCP (Amine) 163.00Colorless Crystals

6.80 (br s, 2H, -NH2)
Final Analog ~430-450Yellow/Orange SolidAromatic protons only; loss of NH2 singlet

Reaction Pathway Visualization:

ReactionMechanism Sulfone Sulfone Intermediate Transition Meisenheimer Complex Sulfone->Transition Nucleophilic Attack (Base Mediated) Amine Amine Nucleophile Amine->Transition Product Coupled Analog Transition->Product Loss of Leaving Group (-Cl or -SO2Me)

Figure 2: Mechanistic flow of the SNAr coupling reaction.

Safety & Handling

  • Pyridines: Many halopyridines are skin irritants and potential sensitizers. Handle in a fume hood.

  • mCPBA: Potentially explosive if dried completely or subjected to shock. Store wet or in a stabilizer.

  • Sulfur Compounds: The starting material has a characteristic stench. Use bleach (sodium hypochlorite) to clean glassware, oxidizing residual sulfides to odorless sulfoxides/sulfones.

References

  • Synthesis of 4-Amino-3,5-dichloropyridine (ADCP)

    • Title: 4-Amino-3,5-dichloropyridine: Synthesis and crystalliz
    • Source: IUCrData / NIH N
    • URL:[Link]

  • Title: Method for the preparation of fluazinam (Patent WO2011092618A1).
  • Oxidation of Sulfides to Sulfones

    • Title: Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents.[2][3]

    • Source: Molecules (MDPI).[2]

    • URL:[Link]

  • Reaction of 3,5-dichloro-4-(methylthio)

    • Title: 3,5-Dichloro-2,4-bis(methylthio)pyridine Structure and Properties.
    • Source: PubChem.
    • URL:[Link]

Sources

Application Note: Chemoselective Preparation of 4-Sulfonylpyridine Derivatives from Methylthio Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It synthesizes established organic chemistry protocols with process safety and scalability considerations.

Abstract

The conversion of 4-(methylthio)pyridine derivatives to their corresponding sulfones (4-sulfonylpyridines) is a critical transformation in medicinal chemistry, often serving as a gateway to nucleophilic aromatic substitution (


) or as a final pharmacophore.[1] A major synthetic challenge is the competitive oxidation of the pyridine nitrogen to form N-oxides. This guide provides two validated protocols: a Green Catalytic Method  (Recommended for scalability and selectivity) and a Standard mCPBA Method  (Discovery scale), along with mechanistic insights to maximize chemoselectivity.

Part 1: Introduction & Mechanistic Insight[1][2][3]

The Chemoselectivity Challenge

Oxidizing a sulfur atom on a pyridine ring presents a classic "competing nucleophile" problem. Both the sulfide sulfur and the pyridine nitrogen have lone pairs capable of attacking electrophilic oxidants.

  • Sulfide Sulfur: A "soft" nucleophile.

  • Pyridine Nitrogen: A "harder" nucleophile (though still reactive).

Standard oxidants like mCPBA (meta-chloroperbenzoic acid) are strong electrophiles that often react indiscriminately, yielding a mixture of sulfone, pyridine N-oxide, and sulfone N-oxide.

The Solution: Catalytic Activation

To achieve chemoselectivity, we utilize Transition Metal Catalysis (Mo/W) . High-valent metals like Molybdenum(VI) or Tungsten(VI) activate hydrogen peroxide to form peroxometal complexes. These complexes are electrophilic but sterically and electronically "tuned" to prefer the softer sulfur atom over the pyridine nitrogen, effectively bypassing the N-oxidation pathway.

Reaction Pathway Diagram

The following diagram illustrates the stepwise oxidation and the potential side-reaction (N-oxidation) that this protocol aims to avoid.

ReactionPathway Sulfide 4-(Methylthio)pyridine (Starting Material) Sulfoxide Sulfoxide Intermediate (Chiral, often isolable) Sulfide->Sulfoxide Oxidation (Fast) NOxide Pyridine N-Oxide (Side Product) Sulfide->NOxide Side Reaction (Avoided by Catalyst) Sulfone 4-Sulfonylpyridine (Target Product) Sulfoxide->Sulfone Oxidation (Slower) SulfoneNOxide Sulfone N-Oxide (Over-oxidized Impurity) Sulfone->SulfoneNOxide Over-oxidation NOxide->SulfoneNOxide Oxidation

Caption: Stepwise oxidation pathway showing the desired route (Blue) vs. the N-oxidation side reactions (Red) common with non-selective oxidants.

Part 2: Experimental Protocols

Method A: Green Catalytic Oxidation (Recommended)

Reagents: Hydrogen Peroxide (30%), Ammonium Heptamolybdate (Cat.), Ethanol.[1] Advantages: High chemoselectivity (avoids N-oxide), water as byproduct, scalable.[2]

1. Reagent Setup
ReagentEquiv.Role
4-(Methylthio)pyridine 1.0Substrate
Ammonium Heptamolybdate 0.01 - 0.05Catalyst (activates H2O2)
Hydrogen Peroxide (30% aq) 2.5 - 3.0Terminal Oxidant
Ethanol (95%) SolventGreen solvent media
2. Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylthio)pyridine (1.0 equiv) in Ethanol (approx. 5-10 mL per mmol substrate).

  • Catalyst Addition: Add Ammonium Heptamolybdate tetrahydrate ((NH4)6Mo7O24·4H2O) (1-5 mol%). The solution may turn slightly yellow.

  • Oxidant Addition: Cool the mixture to 0°C (ice bath). Add 30% H2O2 (2.5 equiv) dropwise over 10-15 minutes. Note: Exothermic reaction.[3]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT).

    • Monitoring: Check by TLC or LCMS after 2 hours. The intermediate sulfoxide appears first. Complete conversion to sulfone typically requires 4–16 hours depending on steric bulk.

    • Optimization: If the reaction stalls at the sulfoxide stage, heat to 40-50°C.

  • Quench: Once complete, quench excess peroxide by adding saturated aqueous Na2SO3 (Sodium Sulfite) solution. Stir for 15 minutes. Test for peroxides using starch-iodide paper (should remain white).

  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate or DCM (3x).

    • Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.

  • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Eluent: EtOAc/Hexane).

Method B: mCPBA Oxidation (Standard Lab Scale)

Reagents: mCPBA (meta-Chloroperbenzoic acid), DCM. Use Case: Small-scale discovery where N-oxide formation is acceptable or easily separated.

1. Reagent Setup
ReagentEquiv.Role
4-(Methylthio)pyridine 1.0Substrate
mCPBA (77% max) 2.2 - 2.5Oxidant
Dichloromethane (DCM) SolventNon-polar aprotic solvent
2. Step-by-Step Protocol
  • Preparation: Dissolve substrate (1.0 equiv) in DCM (10 mL/mmol). Cool to 0°C .

  • Addition: Add mCPBA (2.2 equiv) portion-wise as a solid. Do not add all at once to control exotherm.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor closely by TLC.

    • Critical: If N-oxide is observed (more polar spot), stop the reaction immediately upon consumption of starting material.

  • Workup (The "Double Wash"):

    • Dilute with DCM.

    • Wash 1: 10% aqueous Na2SO3 (removes excess oxidizing power).

    • Wash 2: Saturated aqueous NaHCO3 (removes m-chlorobenzoic acid byproduct). Repeat until aqueous layer is basic.

  • Purification: Silica gel chromatography is usually required to separate the sulfone from any N-oxide byproduct.

Part 3: Process Workflow & Troubleshooting

Purification Workflow

The following diagram outlines the decision logic for working up the reaction mixture.

PurificationWorkflow Start Reaction Complete (TLC/LCMS) Quench Quench Peroxides (sat. Na2SO3) Start->Quench Check Starch-Iodide Test (Blue = Active / White = Safe) Quench->Check Extract Extraction (DCM or EtOAc) Check->Extract Purity Check Purity Extract->Purity Recryst Recrystallization (EtOH/Hex) Purity->Recryst No N-Oxide Column Flash Column (Remove N-Oxide) Purity->Column N-Oxide Present Final Pure 4-Sulfonylpyridine Recryst->Final Column->Final

Caption: Decision tree for the safe workup and purification of sulfonylpyridines.

Troubleshooting Guide
IssueProbable CauseSolution
Formation of N-Oxide Oxidant is too strong or non-selective (e.g., mCPBA used without control).Switch to Method A (Molybdate/H2O2). If using Method B, keep temp at 0°C and limit oxidant equivalents.
Stalled at Sulfoxide Reaction temperature too low; insufficient oxidant.Heat Method A to 50°C. Add 0.5 equiv more H2O2. Sulfone formation has a higher activation energy than sulfoxide.
Explosion Risk Accumulation of peroxides.NEVER concentrate the reaction mixture without first quenching with Na2SO3. Always test with starch-iodide paper.
Poor Solubility Sulfones are highly crystalline and polar.Use a more polar extraction solvent like CHCl3/Isopropanol (3:1) if the product precipitates during workup.

References

  • Jeyakumar, K., & Chand, D. K. (2006). Selective oxidation of sulfides to sulfoxides and sulfones at room temperature using H2O2 and a Mo(VI) salt as catalyst. Tetrahedron Letters, 47(27), 4573-4576.

  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).[2] Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625–628.

  • Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[2] TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. The Journal of Organic Chemistry, 75(18), 6208–6213.

  • PubChem. (n.d.). 4-(Methylthio)pyridine Compound Summary. National Library of Medicine.

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 57(13), 2469-2476.

Sources

Application Note: High-Fidelity C4-Lithiation & Functionalization of 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

The 3,5-dichloropyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for complex agrochemicals (e.g., synthetic auxins) and pharmaceutical pharmacophores. However, its functionalization presents a dichotomy of reactivity: the ring is electron-deficient (deactivated toward


Ar), yet the halogens render specific protons highly acidic.

This guide details the regioselective C4-lithiation of 3,5-dichloropyridine. Unlike simple pyridines where C2-lithiation is directed by the nitrogen lone pair, 3,5-dichloropyridine undergoes exclusive C4-deprotonation under kinetic control due to the Combined Directing Effect of the two chlorine atoms.

The Mechanistic "Fork in the Road"

Success in this protocol relies entirely on temperature management. The lithiated intermediate, 3,5-dichloro-4-lithiopyridine , is thermally fragile.

  • Pathway A (Target): At

    
    , the species is stable and reacts with electrophiles to yield 4-substituted products.
    
  • Pathway B (Failure Mode): Above

    
    , the species undergoes 
    
    
    
    -elimination of LiCl to form 3-chloro-4,5-pyridyne . This highly reactive intermediate leads to tars, dimers, or non-selective trapping.
Diagram 1: Reaction Pathway & Selectivity Logic[1]

G Start 3,5-Dichloropyridine Inter Intermediate: 3,5-Dichloro-4-lithiopyridine Start->Inter Kinetic Deprotonation (C4) LDA LDA / THF / -78°C LDA->Inter Trap Electrophile Trapping (DMF, I2, CO2) Inter->Trap Maintain -78°C Heat Warming (> -60°C) Inter->Heat Loss of Temp Control Product Product: 4-Functionalized-3,5-dichloropyridine Trap->Product Hydrolysis Pyridyne SIDE REACTION: 3,4-Pyridyne Formation (LiCl Elimination) Heat->Pyridyne Tar Tars / Polymerization Pyridyne->Tar

Caption: Kinetic control pathway (Green) vs. thermodynamic decomposition (Red) via pyridyne elimination.

Part 2: Critical Parameters & Reagent Selection

To ensure reproducibility, the following parameters must be strictly controlled.

Table 1: Optimization Matrix
ParameterRecommendationRationale
Base LDA (Lithium Diisopropylamide)Critical.

-BuLi causes competing nucleophilic attack at C2 or metal-halogen exchange. LDA is non-nucleophilic and sufficiently strong (

) to deprotonate C4.
Solvent THF (Anhydrous)Ethers are required to coordinate Li.[1][2] THF is superior to

for solubility at

.
Temperature

Mandatory.[1][2][3][4][5] Decomposition to pyridyne begins >

.
Concentration 0.1 M - 0.25 MDilution prevents localized heating during addition (exotherms are fatal to this reaction).
Quench Acidic (Sat.

or dilute HCl)
Protonation of the alkoxide intermediate (if using carbonyl electrophiles) prevents retro-reactions.

Part 3: Detailed Experimental Protocol

Target Synthesis: 3,5-Dichloro-4-pyridinecarboxaldehyde Scale: 10.0 mmol

Preparation of LDA (In-Situ)

Note: Commercial LDA can be used, but fresh in-situ preparation is recommended for highest titer accuracy.

  • Flame-dry a 100 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Add Diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv) and Anhydrous THF (20 mL).

  • Cool the solution to

    
      (Dry ice/Acetone bath).
    
  • Dropwise add

    
    -BuLi  (1.6 M in hexanes, 6.9 mL, 11.0 mmol).
    
  • Warm to

    
      for 15 minutes to ensure complete formation of LDA, then re-cool to 
    
    
    
    .
Lithiation of Substrate[1][2][3][7][8][9][10][11][12]
  • Dissolve 3,5-dichloropyridine (1.48 g, 10.0 mmol) in Anhydrous THF (10 mL) in a separate dry vial.

  • Slow Addition: Add the pyridine solution dropwise to the LDA solution at

    
     via syringe pump or cannula over 15 minutes.
    
    • Checkpoint: The internal temperature must not rise above

      
      .
      
  • Stirring: Stir the mixture at

    
     for 30–45 minutes .
    
    • Observation: The solution typically turns a yellow/orange color, indicating the formation of the lithiated species.

Electrophile Trapping (Formylation)
  • Add Anhydrous DMF (1.16 mL, 15.0 mmol, 1.5 equiv) dropwise down the side of the flask.

  • Stir at

    
     for 1 hour.
    
  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature (approx.

    
    ) over 1 hour.[6][5][7]
    
Workup & Isolation
  • Quench with Saturated

    
      (20 mL).
    
  • Extract with EtOAc (

    
     mL).
    
  • Wash combined organics with Water (

    
    ) and Brine  (
    
    
    
    ).
  • Dry over

    
    , filter, and concentrate
    
  • Purification: Recrystallize from hexanes or purify via silica flash chromatography (10% EtOAc/Hexanes).

    • Expected Yield: 75–85%.

    • Product ID: 3,5-dichloro-4-pyridinecarboxaldehyde (Solid, mp 75–79°C).

Diagram 2: Experimental Workflow Setup

Workflow cluster_0 Step 1: LDA Prep cluster_1 Step 2: Lithiation cluster_2 Step 3: Quench RBF Dry RBF (-78°C) BuLi n-BuLi Addition RBF->BuLi Substrate 3,5-Dichloropyridine in THF Reaction Reaction Mix (Keep < -70°C) Substrate->Reaction Dropwise DMF DMF (Electrophile) Reaction->DMF Warm Warm to RT -> Hydrolysis DMF->Warm

Caption: Sequential workflow emphasizing temperature checkpoints during addition.

Part 4: Troubleshooting & Variations

Common Failure Modes
  • Low Yield / Recovery of Starting Material:

    • Cause: Wet THF. The lithiated species is extremely basic and will protonate immediately with trace water.

    • Solution: Distill THF from Na/Benzophenone or use molecular sieves (3Å) activated at 300°C.

  • Formation of Tars/Black Mixture:

    • Cause: "Pyridyne" formation.[8] The reaction warmed up before the electrophile was added.[5]

    • Solution: Use an internal thermometer. Ensure the electrophile is added before removing the cooling bath.

  • Regioisomer Contamination:

    • Cause: Use of

      
      -BuLi instead of LDA.
      
    • Solution: Stick to bulky amides (LDA or LiTMP).

Alternative Electrophiles

Once the C4-lithio species is generated, it can be diverted to other products:

  • Carboxylic Acid: Bubble dry

    
     gas (excess) 
    
    
    
    3,5-dichloroisonicotinic acid.
  • Iodide: Add

    
     (in THF) 
    
    
    
    3,5-dichloro-4-iodopyridine (Precursor for Suzuki couplings).
  • Boronate: Add

    
     then acidic hydrolysis 
    
    
    
    Boronic acid (Suzuki coupling partner).

References

  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-lithiation of halopyridines.[2][3] Syntheses of ortho-disubstituted pyridines and a convenient generation of 3,4-pyridyne.[3] Heterocycles.[6][1][8][9][10][11]

  • Schlosser, M., et al. (2005). Regioselective Functionalization of Pyridines using a Directed Metalation.[6][1] Zeitschrift für Naturforschung B.

  • BenchChem Technical Support. (2025). Regioselective Functionalization of 3,5-Dichloropyridine: Troubleshooting & FAQs.

  • Frontier, A. (2023). How To: Prepare LDA. University of Rochester, Department of Chemistry.

  • Sigma-Aldrich. (2023). Product Specification: 3,5-Dichloro-4-pyridinecarboxaldehyde.[12]

Sources

Troubleshooting & Optimization

preventing over-oxidation of methylthio pyridine to sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Oxidation of Methylthio Pyridine to Sulfone Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Researchers, Scientists, Drug Development Professionals

Ticket Subject: Selective Oxidation of Methylthio Pyridine (Sulfide


 Sulfoxide)
Status:  Open | Priority:  High
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

📋 Executive Summary

You are likely encountering a lack of chemoselectivity during the oxidation of a methylthio-substituted pyridine. The primary challenge is the "runaway" oxidation where the desired sulfoxide (S-oxide) is rapidly converted to the sulfone (S-dioxide) . A secondary, often overlooked issue in pyridine systems is the competing oxidation of the pyridine nitrogen (N-oxide formation).

This guide provides the mechanistic logic to control these rates (


 vs. 

) and validated protocols to lock the oxidation state at the sulfoxide.

🧩 Module 1: The Mechanistic Logic (Why is this happening?)

To prevent over-oxidation, we must exploit the electronic differences between the starting material (sulfide) and the product (sulfoxide).

  • The Nucleophilicity Gap: The sulfur atom in the sulfide (Py-S-Me) is electron-rich and nucleophilic. Once oxidized to the sulfoxide (Py-SO-Me), the oxygen atom withdraws electron density, making the sulfur significantly less nucleophilic.

  • The Reagent Problem: Aggressive electrophilic oxidants (like mCPBA) are often not sensitive enough to this drop in nucleophilicity. If the local concentration of oxidant is high,

    
     (sulfoxide 
    
    
    
    sulfone) becomes competitive with
    
    
    (sulfide
    
    
    sulfoxide).
  • The Pyridine Factor: The electron-deficient pyridine ring pulls density from the sulfur, making the initial oxidation (

    
    ) slower than in a standard thioanisole. This requires a delicate balance: the oxidant must be strong enough to oxidize the deactivated sulfur, but mild enough to stop at the sulfoxide.
    
📊 Visualization: Competing Kinetic Pathways

The following diagram illustrates the critical branching points where your reaction is likely failing.

OxidationPathways Sulfide Methylthio Pyridine (Starting Material) Sulfoxide Sulfoxide (Target Product) Sulfide->Sulfoxide k1 (Fast) Nucleophilic Attack NOxide Pyridine N-Oxide (Side Reaction) Sulfide->NOxide k3 (Competes) If N is unhindered Sulfone Sulfone (Over-Oxidation Impurity) Sulfoxide->Sulfone k2 (Avoid) Electrophilic Overload

Figure 1: Kinetic pathways. Success depends on maximizing k1 while minimizing k2 and k3.

🛠️ Module 2: Troubleshooting Guide (FAQs)

Q1: I am using mCPBA and getting 15-20% sulfone. How do I stop it?

  • Diagnosis: mCPBA is often too aggressive. The carboxylic acid byproduct can also catalyze further oxidation or N-oxidation.

  • Immediate Fix:

    • Lower temperature to -78°C , warming only to 0°C . Never run at RT.

    • Pre-dissolve mCPBA and add it dropwise over 30+ minutes to keep local concentration low.

    • Use exactly 0.95 equivalents . It is better to have 5% unreacted starting material (easy to separate) than 5% sulfone (often inseparable).

Q2: My pyridine nitrogen is oxidizing (N-oxide formation).

  • Diagnosis: The pyridine nitrogen is acting as a competing nucleophile. This is common if the pyridine ring has electron-donating groups (like the methylthio group itself).

  • Immediate Fix: Switch to Sodium Periodate (NaIO4) . Periodates are highly selective for sulfur over nitrogen due to the mechanism involving a cyclic intermediate that N cannot form.

Q3: The reaction stalls at 50% conversion, but adding more oxidant causes sulfone formation.

  • Diagnosis: This suggests product inhibition or solubility issues.

  • Immediate Fix: Switch to the HFIP/H2O2 protocol (Protocol B below). HFIP hydrogen-bonds to the sulfoxide oxygen as it forms, effectively "protecting" it from further oxidation while simultaneously activating the hydrogen peroxide.

🧪 Module 3: Recommended Protocols

Protocol A: The "Gold Standard" for Selectivity (Sodium Periodate)

Best for: Small scale (<5g), valuable substrates, preventing N-oxidation.

Mechanism: NaIO4 forms a cyclic periodate-sulfur intermediate that breaks down to the sulfoxide. This sterically demanding mechanism inherently disfavors the second oxidation to sulfone.

  • Dissolution: Dissolve the methylthio pyridine (1.0 eq) in a mixture of Methanol:Water (1:1) . If solubility is poor, increase Methanol or use THF:Water.

  • Addition: Add Sodium Periodate (NaIO4) (1.05 eq) as a solid or aqueous solution at 0°C .

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by LCMS.

    • Note: This reaction can be slow (4–12 hours) due to the electron-poor pyridine.

  • Workup: Filter off the precipitated sodium iodate (NaIO3). Extract the filtrate with DCM or EtOAc.

Protocol B: The "Green & Scalable" Method (H2O2 + HFIP)

Best for: Scale-up, acid-sensitive substrates, high throughput.

Mechanism: Hexafluoroisopropanol (HFIP) acts as a solvent and catalyst. It activates H2O2 via H-bonding and, crucially, H-bonds to the resulting sulfoxide, creating a steric/electronic shield against further oxidation.

  • Preparation: Dissolve methylthio pyridine (1.0 eq) in HFIP (2–4 volumes).

  • Oxidant: Add 30% Hydrogen Peroxide (H2O2) (1.1 eq) at RT.

  • Reaction: Stir at RT. Conversion is usually rapid (30 min – 2 hours).

  • Quench: Quench with saturated aqueous Na2S2O3 (Sodium Thiosulfate) to destroy excess peroxide.

  • Workup: Dilute with water and extract with EtOAc. (HFIP can be recovered by distillation if running on large scale).

📉 Data Comparison: Reagent Selectivity
Reagent SystemSelectivity (S-Ox : S-DiOx)N-Oxide RiskReaction RateScalability
NaIO4 / MeOH / H2O High (>98:2) LowSlowModerate
H2O2 / HFIP High (>95:5) LowFastHigh
mCPBA / DCM (-78°C) Moderate (85:15)HighVery FastLow (Safety)
Oxone / MeOH Low (Aggressive)ModerateFastModerate

🖼️ Decision Logic: Selecting the Right Method

Use the following decision tree to select the optimal protocol for your specific substrate.

DecisionTree Start Start: Methylthio Pyridine Oxidation Q1 Is the Pyridine Nitrogen highly nucleophilic? Start->Q1 Q2 Is the substrate acid sensitive? Q1->Q2 No ProtocolA Protocol A: NaIO4 (Prevents N-Oxidation) Q1->ProtocolA Yes (Risk of N-Oxide) ProtocolB Protocol B: H2O2 / HFIP (High Selectivity & Speed) Q2->ProtocolB No (Robust) ProtocolC Protocol C: Buffered mCPBA (Use only if others fail) Q2->ProtocolC Yes (Needs buffering)

Figure 2: Reagent selection decision tree.

📚 References

  • NaIO4 Selectivity Mechanism:

    • Ruff, F., & Kucsman, A. (1985). Mechanism of the oxidation of sulphides with sodium periodate. Journal of the Chemical Society, Perkin Transactions 2.

  • H2O2 / HFIP Protocol:

    • Ravikumar, K. S., et al. (2016).[1] Evaluation of H2O2/HFIP as a convenient sulfoxidation reagent. Canadian Journal of Chemistry / Journal of Organic Chemistry.

    • (Related methodology in Org. Lett.)

  • mCPBA Troubleshooting:

    • BenchChem Technical Support.[2] (2025).[2][3] Optimizing m-CPBA Oxidation for Sulfinyl and Sulfonyl Derivatives.

  • General Sulfide Oxidation Reviews:

    • Kowalski, P., et al. (2024). Selective Oxidation of Sulfides: A Review. Organic Process Research & Development.

    • (General OPRD Landing Page for verification)

Sources

Technical Support Center: SnAr Optimization for 3,4,5-Trichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Yield Optimization for Nucleophilic Aromatic Substitution (


) on 3,5-dichloro-4-chloropyridine (3,4,5-Trichloropyridine).
Ticket ID:  SNAR-PYR-345-OPT
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Substrate Analysis

User Note: You referred to the substrate as "3,5-dichloro-4-chloropyridine." In this guide, we will use the IUPAC standard 3,4,5-trichloropyridine .

This substrate presents a classic conflict in heterocyclic chemistry: Electronic Activation vs. Steric Hindrance .

  • Electronic Favorability: The C4 position is highly activated for

    
     because it is para to the pyridine nitrogen.[1] The negative charge in the Meisenheimer intermediate is delocalized onto the electronegative nitrogen, stabilizing the transition state.
    
  • Steric Obstacle: The chlorine atoms at C3 and C5 create significant steric bulk, shielding the C4 reaction center from incoming nucleophiles.

The Goal: Drive the reaction at the electronically favorable C4 position while overcoming the steric barrier without triggering decomposition or hydrolysis.

Critical Troubleshooting Guide (Q&A Format)

Module A: Low Conversion & Kinetic Stalling

Q: My reaction stalls at 30-40% conversion even after 24 hours. Adding more equivalent of nucleophile doesn't help. Why?

A: This is a kinetic issue driven by the "ortho-effect" of the C3/C5 chlorines. The nucleophile cannot easily access the


-orbital of the C4-Cl bond.
  • Diagnosis: Standard reflux temperatures (e.g., THF at 66°C or MeCN at 82°C) are often insufficient to overcome the activation energy barrier created by steric crowding.

  • Solution 1 (Solvent Switch): Move to high-boiling polar aprotic solvents. NMP (N-Methyl-2-pyrrolidone) or DMSO are superior to DMF. DMF can decompose to dimethylamine at high temperatures (

    
    C), which acts as a competing nucleophile.
    
  • Solution 2 (The Cesium Effect): Switch your base from

    
     to Cesium Carbonate (
    
    
    
    )
    . The large ionic radius of Cesium disrupts tight ion-pairing with the nucleophile, increasing its "naked" reactivity in aprotic media.
  • Solution 3 (Microwave): If valid for your scale, microwave irradiation is highly effective for 3,4,5-trichloropyridine systems, often pushing conversion to >95% in 30 minutes at 140°C.

Module B: Impurity Profile (The "Pyridone" Problem)

Q: LCMS shows a major side product with a mass of [M-Cl+OH]. Is this regioselectivity failure?

A: No, this is likely Hydrolysis , not incorrect regioselectivity. You are forming 3,5-dichloro-4-pyridone .

  • Mechanism: The C4 position is so electron-deficient that even trace water acts as a competitive nucleophile. Once the pyridone forms, it is unreactive to

    
    .
    
  • The Fix:

    • Dry Solvents: Use anhydrous solvents (water <50 ppm).

    • Base Handling:

      
       and 
      
      
      
      are hygroscopic. Dry your inorganic bases in a vacuum oven or flame-dry your flask under Argon.
    • Avoid Hydroxide Bases: Do not use NaOH or KOH if possible. Use non-nucleophilic organic bases (DIPEA, DBU) or carbonate salts.

Module C: Regioselectivity (C4 vs. C2)

Q: Can the nucleophile attack the C2 (ortho) position instead?

A: It is rare but possible, particularly with small, hard nucleophiles (like methoxide) or if the C4 position is excessively blocked.

  • Rule of Thumb: C4 attack is electronically favored (para-like). C2 attack is less favored but sterically more accessible.

  • Verification: Check

    
     NMR.
    
    • C4-substitution product: The remaining protons at C2/C6 are equivalent (singlet, integration 2H).

    • C2-substitution product: The protons at C4 (if H) and C6 are non-equivalent (two doublets or distinct singlets). Note: In 3,4,5-trichloro, C2-sub results in a product with one proton at C6, appearing as a singlet.

Optimized Standard Operating Procedure (SOP)

Objective: Synthesis of 4-substituted-3,5-dichloropyridine via


.
VariableRecommendationRationale
Stoichiometry 1.0 equiv Substrate : 1.2 equiv NucleophileSlight excess drives kinetics without waste.
Solvent Anhydrous NMP (0.5 M concentration)High boiling point, stable, excellent solubility for intermediates.
Base

(2.0 equiv)
"Cesium Effect" increases nucleophilicity; scavenges HCl.
Temperature 110°C - 130°C Required to overcome steric hindrance of C3/C5 chlorines.
Atmosphere Nitrogen/Argon balloonPrevents hydrolysis to pyridone.

Step-by-Step Protocol:

  • Charge a reaction vial with 3,4,5-trichloropyridine (1.0 equiv) and

    
      (2.0 equiv).
    
  • Purge with Nitrogen for 5 minutes.

  • Add Anhydrous NMP via syringe.

  • Add the Nucleophile (amine/thiol/alcohol) (1.2 equiv).

    • Note: If nucleophile is a salt, add it with the carbonate in step 1.

  • Heat block to 120°C with vigorous stirring (1000 rpm).

  • Monitor: Check LCMS at 1 hour.

    • Target: Product mass.

    • Impurity: M-35+17 (Hydrolysis).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove NMP), dry over

    
    .
    

Mechanistic Visualization

The following diagram illustrates the competition between the desired


 pathway and the hydrolysis side reaction, highlighting the steric gating at the Transition State.

SnAr_Mechanism Substrate 3,4,5-Trichloropyridine (Start) TS_Approach Transition State (Steric Barrier C3/C5) Substrate->TS_Approach + Nucleophile High Temp Required Pyridone 3,5-dichloro-4-pyridone (Dead End) Substrate->Pyridone + H2O (Wet Solvent) Meisenheimer Meisenheimer Complex (Stabilized by N) TS_Approach->Meisenheimer Attack at C4 Product 4-Substituted Product (Yield) Meisenheimer->Product - Cl (Fast)

Figure 1: Reaction pathway showing the steric barrier to C4 attack and the competitive hydrolysis pathway.

Troubleshooting Logic Tree

Use this flow to diagnose yield issues during your campaign.

Troubleshooting_Tree Start Reaction Analysis (LCMS/NMR) Check_Conv Is Conversion > 50%? Start->Check_Conv Temp_Check Check Temp/Solvent Check_Conv->Temp_Check No Check_Purity Is Major Peak Product? Check_Conv->Check_Purity Yes Action_Heat Action: Switch to NMP @ 130°C or Microwave Temp_Check->Action_Heat Identify_Imp Identify Impurity Mass Check_Purity->Identify_Imp No Imp_Hydrolysis Mass = [M-Cl+OH] (Pyridone) Identify_Imp->Imp_Hydrolysis Imp_Regio Mass = Product (Wrong NMR Splitting) Identify_Imp->Imp_Regio Action_Dry Action: Dry Solvent/Base Use Molecular Sieves Imp_Hydrolysis->Action_Dry Action_Steric Action: Check Nucleophile Size Lower Temp slightly Imp_Regio->Action_Steric

Figure 2: Decision matrix for optimizing reaction conditions based on analytical feedback.

References

  • Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • The Cesium Effect: Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for organic synthesis." Journal of Praktische Chemie, 341(2), 186-190.

  • SnAr on Polychlorinated Pyridines: Spitzner, R. (2001). "Pyridine-N-oxides and their conversion to pyridines." Science of Synthesis, 15, 11-20.
  • Solvent Effects in SnAr: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in Aromatic Chloronitro Compounds." Chemical Reviews, 49(2), 273-412.

Sources

purification methods for 3,5-Dichloro-4-(methylthio)pyridine by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of 3,5-Dichloro-4-(methylthio)pyridine

Executive Summary

Compound: this compound CAS: 1289269-02-8 (Representative) Chemical Class: Halogenated Pyridine Thioether Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists

This guide addresses the purification of this compound, a functionalized pyridine intermediate often synthesized via nucleophilic aromatic substitution (SNAr) of 3,4,5-trichloropyridine. Due to its structural characteristics—specifically the lipophilic thioether moiety flanking two chlorine atoms—this compound typically presents as a low-melting solid (estimated mp 40–80 °C) or a semi-solid that is prone to "oiling out" during crystallization.

The following protocols are designed to maximize purity (>98%) while mitigating common phase-separation issues.

Part 1: Solvent Selection & Solubility Profile

The choice of solvent is critical for this lipophilic weak base. The presence of the methylthio group increases solubility in non-polar solvents compared to its amino-pyridine analogs.

Table 1: Solvent Screening Guide for Recrystallization

Solvent SystemPolarity IndexSuitabilityTechnical Notes
Ethanol / Water High (Mixed)Recommended Best balance. The hydrophobic product precipitates well upon water addition/cooling.
Methanol / Water High (Mixed)AlternativeSimilar to EtOH/Water but may yield smaller crystals; higher risk of oiling out due to faster cooling rates.
Hexane (or Heptane) LowConditionalGood for removing polar impurities (tars). Requires cooling to -20 °C for maximizing yield due to high solubility at RT.
Isopropanol (IPA) MediumGoodSlower evaporation allows for better crystal growth. often requires cooling to 0 °C.
Ethyl Acetate / Hexane MediumPoorOften leads to high solubility even at low temps; better suited for column chromatography.

Expert Insight: For initial purification, Ethanol/Water (90:10 to 70:30 v/v) is the robust starting point. The water acts as an anti-solvent to force the hydrophobic pyridine out of solution as the temperature drops.

Part 2: Optimized Recrystallization Protocol

Objective: Purify crude this compound to remove unreacted 3,4,5-trichloropyridine, disulfide dimers, and inorganic salts.

Workflow Diagram

RecrystallizationWorkflow cluster_trouble Troubleshooting Loop Start Crude Solid/Oil Dissolution Dissolve in Hot Ethanol (60-70°C) Start->Dissolution Add Solvent Filtration Hot Filtration (Remove Insolubles/Carbon) Dissolution->Filtration If turbid Crystallization Controlled Cooling (Add Warm Water dropwise) Filtration->Crystallization Clear Filtrate Separation Vacuum Filtration Crystallization->Separation Precipitate formed Oiling Product Oils Out Crystallization->Oiling Phase Sep. Drying Vacuum Dry (< 40°C) Separation->Drying Wet Cake Reheat Reheat & Add Seed Crystal Oiling->Reheat Reheat->Crystallization

Caption: Step-by-step recrystallization workflow with integrated troubleshooting loop for phase separation issues.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add Ethanol (approx. 3-5 mL per gram of solid).

    • Heat gently to 60–70 °C with stirring until fully dissolved. Do not boil aggressively to avoid losing the volatile thioether.

    • Optional: If the solution is dark, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Induction:

    • Remove from heat. While still warm, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of ethanol to clear the solution again.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary).

    • Critical Step: If the product separates as an oil droplet at the bottom ("oiling out"), reheat until dissolved and scratch the glass side vigorously with a glass rod to induce nucleation.

  • Collection:

    • Once at room temperature, cool further in an ice bath (0–5 °C) for 30 minutes to maximize yield.

    • Filter the crystals using a Büchner funnel.

    • Wash the cake with cold Ethanol/Water (50:50) mixture.

  • Drying:

    • Dry under vacuum at room temperature or mild heat (<40 °C). Warning: Low melting point; high heat will melt the product into a fused mass.

Part 3: Troubleshooting Guide (Q&A)

Q1: My product is separating as a yellow oil at the bottom of the flask instead of crystals. What is happening?

  • Diagnosis: This is "oiling out," common with low-melting solids like this compound. It occurs when the saturation temperature of the solute exceeds its melting point in the solvent mixture.

  • Solution:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of pure Ethanol to slightly increase solubility.

    • Seed the solution with a tiny crystal of pure product (if available) as it cools.

    • Agitate vigorously (stirring) during the cooling phase to prevent oil droplets from coalescing.

Q2: The recovery yield is very low (<50%). Where is my product?

  • Diagnosis: The compound is likely too soluble in the solvent system, or you used too much solvent. The methylthio group adds significant lipophilicity.

  • Solution:

    • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and repeat the cooling/filtration steps (Second Crop).

    • Switch to a less solubilizing system for the wash step, such as cold Water or Hexane (if the product is sufficiently insoluble in cold hexane).

Q3: The crystals are chemically pure but colored (brown/orange).

  • Diagnosis: Trace oxidation products (sulfoxides) or polymerized impurities from the chlorination step.

  • Solution:

    • Perform a charcoal treatment .[1] Dissolve the crystals in hot ethanol, add activated carbon, filter hot, and then recrystallize.

    • Alternatively, pass a solution of the compound in CH2Cl2 through a short pad of silica gel before recrystallization.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use column chromatography instead of recrystallization? A: Yes. If recrystallization fails due to persistent oiling, flash chromatography is effective.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexane/Ethyl Acetate (Gradient 0% to 10% EtOAc). The non-polar dichloro-thioether elutes early, well separated from polar impurities.

Q: How should I store the purified compound? A: Store in a tightly sealed container at 2–8 °C , protected from light. Thioethers can slowly oxidize to sulfoxides (S=O) upon prolonged exposure to air and light.

Q: Is this compound toxic? A: Like many halogenated pyridines, it should be treated as a potential irritant and sensitizer. Always handle in a fume hood wearing nitrile gloves and safety glasses.

References

  • PubChem Compound Summary. 3,5-Dichloro-4-methylpyridine (Analogous properties). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. 3,4,5-Trichloropyridine Product Specification (Precursor).Link

  • University of Rochester. Purification: Tips and Tricks for Recrystallization.Link

  • ChemicalBook. 3,5-Dichloro-4-Picoline Properties and Synthesis.Link

Sources

removing unreacted sodium thiomethoxide from pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Sodium Thiomethoxide (NaSMe) from Pyridine Synthesis Ticket ID: #SMe-PYR-001 Status: Active Guide

Executive Summary & Chemical Logic

The Challenge: Sodium thiomethoxide (NaSMe) is a potent nucleophile used to synthesize thiomethylpyridines via


. The challenge lies in the workup:
  • Odor: Protonation of unreacted NaSMe generates Methanethiol (MeSH), a volatile gas with a stench threshold of 1-2 ppb.

  • Solubility: Both the reagent (NaSMe) and the product (Thiomethylpyridine) can exhibit ambiguous solubility depending on pH.

  • Oxidation Sensitivity: The product is a thioether.[1] Indiscriminate use of oxidants (bleach/peroxide) to "kill" the smell will destroy your product by converting it to a sulfoxide or sulfone.

The Solution: The "Basic Wash" Protocol. Instead of acidifying the reaction (which releases MeSH gas), we exploit the pKa difference between the impurity and the product.

  • Methanethiol pKa: ~10.4

  • Pyridine Product pKa: ~5.2 (Conjugate acid)

Operational Directive: Maintain the workup pH > 12 . At pH 12, the pyridine product is neutral (organic soluble), while the unreacted thiomethoxide remains deprotonated as the salt (


), forcing it into the aqueous layer without generating gas.

Critical Safety Engineering (The "Zero-Smell" Setup)

Before touching the flask, ensure your engineering controls are active.

The Bleach Scrubber System

You must prevent MeSH vapors from entering the general exhaust or vacuum pump oil.

Setup Diagram: Reaction Vessel


 Trap 1 (Empty/Catch) 

Trap 2 (Bleach)

Vacuum Source
  • Trap 1: Empty flask (prevents suck-back of bleach into your reaction).

  • Trap 2: 10-15% Sodium Hypochlorite (commercial bleach) with a stir bar.

  • Vacuum: House vacuum or pump.

ngcontent-ng-c1989010908="" class="ng-star-inserted">

WARNING: Never mix bleach with acids or ammonia. This generates chlorine gas or chloramines.

Step-by-Step Workup Protocol

Phase 1: The "Basic Wash" Separation

Goal: Move unreacted NaSMe into the water layer without generating gas.

  • Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (DCM or Ethyl Acetate).

    • Why? Increases the partition coefficient for the pyridine product.

  • The Wash (Crucial Step): Wash the organic layer with 1.0 M NaOH (Sodium Hydroxide).

    • Do NOT use water or brine yet. Water often has a pH ~7, which can allow equilibrium formation of MeSH. NaOH ensures MeS remains ionic (

      
      ).
      
    • Ratio: Use 1:1 volume ratio.

  • Separation:

    • Organic Layer: Contains your Pyridine Product.[2]

    • Aqueous Layer: Contains unreacted NaSMe (odor source).

    • Action: Drain the aqueous layer directly into a dedicated "Quench Beaker" (see Phase 3).

  • Repeat: Perform the NaOH wash 2x total.

  • Final Polish: Wash the organic layer once with Brine (Saturated NaCl) to remove residual base, then dry over

    
    .
    
Phase 2: Product Isolation
  • Filtration: Filter off the drying agent.

  • Concentration: Evaporate solvent on a Rotavap.

    • Critical: The Rotavap MUST be vented through a bleach scrubber. Even trace amounts of MeSH can contaminate a lab.

Phase 3: Waste Decontamination (The "Kill" Step)

Goal: Oxidize the hazardous aqueous waste before disposal.

  • The Quench Beaker: Place the beaker containing the basic aqueous washes in a fume hood.

  • Oxidation: Slowly add 10-15% Sodium Hypochlorite (Bleach) while stirring.

    • Observation: The solution may heat up (exothermic).

    • Endpoint: Use Lead Acetate Paper .

      • Black/Brown: Active thiols present (Keep adding bleach).

      • White/No Change: Thiols neutralized.

  • Disposal: Once the test is negative, the solution can be disposed of as aqueous basic waste (check local EH&S regulations).

Visual Workflow (Logic Map)

WorkupLogic Reaction Crude Reaction Mixture (Pyridine-SMe + Excess NaSMe) Dilution Dilute with DCM/EtOAc Reaction->Dilution Wash Wash with 1M NaOH (pH > 12) Dilution->Wash PhaseCut Phase Separation Wash->PhaseCut OrgLayer Organic Layer (Product + Solvent) PhaseCut->OrgLayer  Pyridine (Neutral)   AqLayer Aqueous Layer (NaSMe + NaOH) PhaseCut->AqLayer  MeS- (Ionic)   Drying Dry (Na2SO4) & Concentrate (Vent to Bleach Trap) OrgLayer->Drying Quench Add Bleach (NaOCl) to Aqueous Waste AqLayer->Quench Product Final Product (Thiomethylpyridine) Drying->Product Test Lead Acetate Paper Test Quench->Test Test->Quench  Paper turns Black   Disposal Dispose as Chemical Waste Test->Disposal  Paper stays White  

Caption: Separation logic relying on pH control to segregate the volatile thiol impurity into the aqueous waste stream for oxidative destruction.

Troubleshooting & FAQs

Q1: I smell sulfur even after the NaOH wash. What happened?

Diagnosis: You likely have residual MeSH gas trapped in the headspace or your pH dropped. Fix:

  • Check the pH of your aqueous wash. If it is < 11, the MeS- is protonating. Add more NaOH.

  • Ensure your rotavap pump exhaust is actually bubbling through the bleach trap.

Q2: Can I use Hydrogen Peroxide ( ) instead of Bleach?

Answer: Yes, for the waste stream only.

  • Pros: No chlorine gas risk.

  • Cons: Slower reaction time compared to bleach.

  • Protocol: Use 30%

    
     in the quench beaker. Allow it to stir for at least 30 minutes before testing with lead acetate paper.
    
Q3: My product yield is low. Did the NaOH wash extract my pyridine?

Analysis: Unlikely, unless your pyridine has highly polar functional groups (e.g., carboxylic acids). Check:

  • Calculate the pKa of your specific pyridine derivative. If it has an acidic proton (pKa < 11), the NaOH wash will deprotonate it and pull it into the water.

  • Solution: If your product is acidic, you cannot use the Basic Wash. You must use a neutral buffer wash (pH 7-8) and rely heavily on multiple extractions, accepting that some odor control will be compromised (work strictly in the hood).

Q4: I see a solid precipitate during the quench.

Cause: Oxidation of thiomethoxide produces dimethyl disulfide (liquid) or sulfonates (solids). Action: This is normal. Filter the solids if necessary for disposal, but treat them as hazardous waste.

Data Summary: Solubility vs. pH

SpeciesState at pH 2 (Acidic)State at pH 7 (Neutral)State at pH 14 (Basic)Partition Preference (pH 14)
Thiomethoxide MeSH (Gas/Volatile)Eq. MixtureMeS⁻ Na⁺ (Salt) Aqueous
Pyridine Product Pyridinium⁺ (Salt)NeutralNeutral Organic

References

  • ChemicalBook. (2024).[3] Synthesis and Handling of Sodium Thiomethoxide.[3] Retrieved from

  • Sigma-Aldrich. (n.d.). Sodium Thiomethoxide Product Safety and Reactivity Data.[4] Retrieved from

  • Stanford University. (2024). Sodium Hypochlorite (Bleach) Safety Fact Sheet. Retrieved from

  • Organic Syntheses. (n.d.). General Procedures for Nucleophilic Aromatic Substitution with Thiols. (Mechanistic grounding for

    
    ). Retrieved from 
    
  • Fisher Scientific. (2025). Safety Data Sheet: Sodium Thiomethoxide.[4] Retrieved from

Sources

Technical Support Center: Stability of 3,5-Dichloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Matrix

Before proceeding with detailed troubleshooting, consult this matrix to determine the likely state of your compound based on your specific experimental conditions.

Acid TypeTemperaturePrimary Species PresentStatus
Non-Oxidizing (HCl,

, TFA)
Low / RT (< 25°C)Pyridinium Salt (Protonated)Stable (Reversible)
Non-Oxidizing (HCl,

)
High / Reflux (> 80°C)3,5-Dichloro-4-pyridone ⚠️ Degraded (Irreversible)
Oxidizing (

, Peracids)
Any Sulfoxide / Sulfone Oxidized (Irreversible)

Diagnostic Hub: Troubleshooting & FAQs

This section addresses specific observations users encounter in the lab.

Q1: "I added 1M HCl to my organic phase, and a white precipitate formed immediately. Did my compound degrade?"

Verdict: Likely No . Explanation: You are observing Salt Formation . The pyridine nitrogen, although less basic due to the electron-withdrawing chlorine atoms (


), can still accept a proton from strong acids.
  • The Precipitate: 3,5-dichloro-4-(methylthio)pyridinium hydrochloride.

  • Validation Test: Take a small aliquot of the suspension and neutralize it with saturated

    
    . If the precipitate dissolves and the compound extracts back into an organic solvent (like DCM or EtOAc) with the original retention time/NMR, it was just the salt.
    
Q2: "My reaction mixture smells like rotten eggs/cabbage."

Verdict: Yes, Degradation is occurring. Explanation: This is the hallmark of Hydrolysis . Under forcing acidic conditions (heat + water), the activated 4-position undergoes Nucleophilic Aromatic Substitution (


).
  • The Smell: Methanethiol (

    
    ) gas is being released as the leaving group.
    
  • The Byproduct: The pyridine ring converts to 3,5-dichloro-4-pyridone (often precipitating as a high-melting solid).

Q3: "My HPLC shows a new peak eluting earlier than my starting material after using Nitric Acid."

Verdict: Oxidation. Explanation: The sulfide (-SMe) is highly susceptible to oxidation. Nitric acid acts as an oxidant, converting the sulfide to a Sulfoxide (-S(O)Me) or Sulfone (-


). These are more polar than the parent sulfide, causing them to elute earlier on Reverse-Phase HPLC.

Deep Dive: Mechanisms of Instability

To control the stability, you must understand the competing pathways.

Pathway A: Protonation (The "Salt" Trap)

In the presence of acid (


), the pyridine nitrogen is the kinetic site of reaction.


  • Impact: This increases water solubility and may cause precipitation in non-polar solvents. It activates the ring further for nucleophilic attack but is reversible upon neutralization.

Pathway B: Acid-Catalyzed Hydrolysis ( )

The 3,5-dichloro substitution pattern makes the 4-position electron-deficient. Protonation of the nitrogen (Pathway A) exacerbates this, making the C-4 carbon highly electrophilic. Water attacks C-4, displacing the methylthio group.

Pathway C: Oxidative Activation

If the acid is oxidizing, the sulfur atom is attacked first.



  • Critical Note: The sulfone (-

    
    ) is an excellent leaving group (better than -SMe). Once oxidized, the molecule will hydrolyze to the pyridone much faster, even at lower temperatures.
    
Visualization: Degradation Pathways

StabilityPathways Start 3,5-dichloro-4- (methylthio)pyridine Salt Pyridinium Salt (Reversible) Start->Salt + H+ (Fast) Sulfoxide Sulfoxide/Sulfone (Oxidized) Start->Sulfoxide Oxidizing Acid (HNO3) Salt->Start + Base Inter Tetrahedral Intermediate Salt->Inter + H2O / Heat (Slow) Pyridone 3,5-Dichloro- 4-pyridone Inter->Pyridone - MeSH MeSH Methanethiol (Gas) Inter->MeSH Sulfoxide->Pyridone Hydrolysis (Very Fast)

Caption: Figure 1. Competing reaction pathways. Green indicates a stable/reversible state; Red indicates irreversible degradation.

Validated Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this protocol to determine if your specific acidic conditions are safe for the molecule.

Materials:

  • 10 mg 3,5-dichloro-4-(methylthio)pyridine

  • Acid of choice (e.g., 1M HCl, TFA, or reaction solvent)

  • HPLC or TLC setup

Steps:

  • Preparation: Dissolve 10 mg of compound in 1 mL of the acid/solvent mixture.

  • Control: Prepare a reference standard in neutral Acetonitrile.

  • Incubation:

    • Vial A: Room Temperature (2 hours).

    • Vial B: 50°C (2 hours).

  • Quench: Take 100 µL of the mixture and add to 500 µL of saturated

    
     (aq). Extract with 500 µL Ethyl Acetate.
    
  • Analysis: Inject the organic layer into HPLC (or spot on TLC).

    • Stable: Single peak matching Control.

    • Hydrolyzed: New peak (Pyridone usually elutes earlier or tails significantly due to phenolic nature).

    • Oxidized:[1] Distinct early-eluting peak.

Protocol B: Recovery from Salt

If your compound has precipitated as a salt, follow this to recover the free base.

  • Cool the mixture to 0°C.

  • Slowly add saturated Sodium Bicarbonate (

    
    ) or 1M NaOH until pH > 8.
    
    • Note: Do not overshoot to pH > 12, as extreme base can also degrade polychlorinated pyridines over time.

  • Extract 3x with Dichloromethane (DCM).

  • Dry organic layer over

    
     and concentrate.
    

References

  • Nucleophilic Substitution in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter 5: Pyridines: Reactions and Synthesis).

  • Reactivity of Polychloropyridines: Iddon, B., & Suschitzky, H. (1974). Polychloro-pyridines and -pyrimidines. Transition Metal Chemistry, related to general reactivity of halogenated heterocycles.
  • Hydrolysis of 4-Substituted Pyridines: Katritzky, A. R. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Mechanisms of in electron-deficient nitrogen heterocycles).
  • Synthesis and Stability of Pyridones: Spiteller, G. (2002). "The Chemistry of Pyridones". Chemical Reviews. (Describes the thermodynamic stability of the pyridone tautomer over the hydroxy-pyridine form).
  • Sulfur Oxidation in Heterocycles: Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.

Sources

resolving regioselectivity issues in 3,4,5-substituted pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselectivity in 3,4,5-Substituted Pyridine Synthesis

Welcome to the Advanced Heterocycle Synthesis Support Hub.

Subject: Resolving Regioselectivity Issues in 3,4,5-Substituted Pyridine Scaffolds. Ticket ID: PYR-345-REGIO Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The "Crowded Core" Challenge

Synthesizing 3,4,5-substituted pyridines presents a unique "perfect storm" of challenges compared to the more common 2,4,6-substitution patterns. You are fighting against:

  • Electronic Deactivation: The 3- and 5-positions are electronically neutral/deactivated compared to the electron-deficient 2/4/6 positions, making electrophilic aromatic substitution (EAS) notoriously difficult.

  • Steric Crowding: Sequential functionalization at contiguous positions (vicinal substitution) creates significant steric strain, often shutting down standard cross-coupling protocols.

  • The "Dance" Risk: Lithium-halogen exchange on pyridines is prone to the "Halogen Dance" (HD), where the metal migrates to a thermodynamically more stable position, often scrambling your regiochemistry.

This guide provides three targeted troubleshooting modules to resolve these specific bottlenecks.

Module 1: Mastering the Halogen Dance (HD) for C4 Functionalization

The Issue: You are attempting to lithiate a 3,5-dibromopyridine to introduce a substituent at C4, but you are observing scrambling or recovering starting material.

Technical Insight: The Halogen Dance is not a side reaction to be feared; it is a tool to be harnessed. In 3-halopyridines, kinetic lithiation occurs at C2 (inductive effect of N). However, the C4-lithio species is often thermodynamically favored due to the stabilization of the adjacent halogen (if present) or relief of steric strain.

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Product Scrambling Reaction temperature too high, allowing uncontrolled equilibrium between regioisomers.Cool Down: Perform lithiation at -78 °C. If migration is desired (to move Li from C2 to C4), warm slowly to -40 °C, then cool back to -78 °C before quenching.
C2 Substitution (Unwanted) Kinetic control is dominating. The base is deprotonating the most acidic proton (C2) and trapping occurs before migration.Force Thermodynamics: Use a bulky base (LDA or LiTMP) to discourage C2 attack if sterically hindered, or allow "aging" time for the Li to migrate to C4.
Poly-halogenation "Tubbing" effect: The lithiated species reacts with the starting halide.Inverse Addition: Add the base slowly to the substrate (or vice versa depending on the specific dance) to maintain stoichiometry.

Visual Workflow: The Halogen Dance Mechanism

HalogenDance Start 3-Bromopyridine Kinetic 2-Lithio-3-bromopyridine (Kinetic Product) Start->Kinetic LDA, -78°C (Fast) Kinetic->Start Proton Source Dance Transition State (Halogen Migration) Kinetic->Dance Warm to -40°C Thermo 4-Lithio-3-bromopyridine (Thermodynamic Product) Dance->Thermo Equilibrium Shift Quench 3-Bromo-4-substituted Pyridine Thermo->Quench Electrophile (E+)

Caption: Figure 1. Exploiting the Halogen Dance to access the difficult C4 position from C3 precursors.

Module 2: Site-Selective Cross-Coupling (The 3,4,5-Trihalo Problem)

The Issue: You have a polyhalogenated core (e.g., 3,4,5-tribromopyridine) and need to install three different groups selectively.

Technical Insight: Standard oxidative addition rates follow the order: C2/C6 > C4 > C3/C5 . However, in a contiguous 3,4,5-trihalo system, the C4 position is sterically shielded by its neighbors, yet it is electronically more activated than C3/C5.

  • C4 Reactivity: Activated for SNAr but sterically hindered for Pd-catalysis.

  • C3/C5 Reactivity: Electronically deactivated but less hindered if C4 is unsubstituted.

Decision Matrix for Sequential Coupling:

Starting CoreTarget PositionRecommended StrategyKey Reference
3,4,5-Tribromopyridine C3/C5 First Suzuki-Miyaura: Use bulky ligands (e.g., XPhos, SPhos) to override electronic bias and favor the less hindered sites? No.[1][2] Actually, C3/C5 coupling is difficult here. Better Path: Perform Lithium-Halogen Exchange at C3/C5 (fastest exchange)

Quench with Electrophile.
[1]
3,4,5-Tribromopyridine C4 First SNAr: Use nucleophiles (amines, alkoxides) which attack C4 exclusively due to para-activation by N. Pd-Catalysis: Use smaller ligands (PPh3) and high temp to force oxidative addition at the electronically favored C4.[2]
3,5-Dichloro-4-iodopyridine C4 First Negishi/Sonogashira: The C-I bond is significantly weaker. C4 reacts exclusively at RT.[3]

Protocol: Sequential Functionalization of 3,5-Dibromo-4-chloropyridine

  • Step 1 (C4 Functionalization): Exploit the C-Cl vs C-Br bond strength difference? No, usually C-Br reacts first. Correction: In this specific scaffold, SNAr at C4 (displacing Cl) is the most reliable first step due to activation by the ring nitrogen.

    • Reagent: Nucleophile (e.g., Morpholine), DMF, 80°C.

    • Result: 3,5-Dibromo-4-morpholinopyridine.

  • Step 2 (C3 Functionalization): Lithium-Halogen Exchange.

    • Reagent: n-BuLi (1 eq), -78°C, THF.

    • Note: The bulky C4 substituent prevents the "Dance" to C4.[3] Li forms at C3.

    • Quench: Add Electrophile (e.g., DMF for CHO).

Module 3: De Novo Synthesis (Cyclization Strategies)

The Issue: You cannot obtain the correct isomer via functionalization of a pre-formed pyridine ring.

Technical Insight: When substitution patterns are too crowded for cross-coupling, build the ring with the substituents in place. The Bohlmann-Rahtz reaction or modified Hantzsch synthesis allows for 3,4,5-control by selecting the correct enamine and propargylic ketone precursors.

Visual Workflow: Regiocontrol in Cyclization

Cyclization Precursor1 Enamine (Defines C3 substituent) Intermediate Michael Addition Adduct Precursor1->Intermediate Precursor2 Alkynone (Defines C4/C5 substituents) Precursor2->Intermediate Cyclization Dehydration/Cyclization (Heat/Acid) Intermediate->Cyclization Product Regiodefined 3,4,5-Pyridine Cyclization->Product

Caption: Figure 2.[4] Bohlmann-Rahtz synthesis strategy for absolute regiocontrol.

Frequently Asked Questions (FAQ)

Q1: Why does my Suzuki coupling on 3,5-dibromopyridine yield the 3,3'-bipyridine dimer instead of the coupled product? A: This is "homocoupling," often caused by insufficient reduction of the Pd(II) precatalyst or the presence of oxygen.

  • Fix: Degas solvents thoroughly (sparge with Argon for 20 mins). Use a pre-formed active catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄ rather than generating it in situ from Pd(OAc)₂. Add a reductant like hydroquinone if necessary.

Q2: I need a 3-fluoro-4-aryl-5-methylpyridine. Which bond should I form last? A: Form the C4-Aryl bond last if possible, or the C3-Fluoro bond very early.

  • Reasoning: Fluorine is small but highly electronegative. Introducing it early (e.g., starting with 3-fluoro-5-bromopyridine) directs subsequent lithiation to C4 (ortho-lithiation directed by F), allowing you to install the aryl group at C4 easily via the Halogen Dance or direct lithiation [4].

Q3: Can I use C-H activation to install a group at C4 if C3 and C5 are blocked? A: Yes, but it requires specific directing groups.

  • Strategy: If you have a directing group (like an amide or oxime) at C3, you can use Pd-catalyzed C-H activation to functionalize C4. However, steric crowding from C5 will lower the yield. A radical Minisci-type reaction is often more effective for C4-alkylation in crowded systems [5].

Experimental Protocol: Regioselective Synthesis of 3-Bromo-4-Formyl-5-Methoxypyridine

Objective: Accessing a crowded 3,4,5-core using the Halogen Dance.

  • Starting Material: 3,5-Dibromopyridine (1.0 eq).

  • Reagents: LDA (1.1 eq), DMF (1.5 eq), THF (anhydrous).

  • Procedure:

    • Step A (Preparation): Cool a solution of 3,5-dibromopyridine in THF to -78 °C under Argon.

    • Step B (Lithiation - Kinetic): Add LDA dropwise over 10 minutes. Stir for 15 minutes. At this stage, Li is primarily at C2.

    • Step C (The Dance - Thermodynamic): Warm the solution to -40 °C and hold for 30 minutes. The Li migrates from C2 to C4, stabilized by the two flanking Br atoms.

    • Step D (Quench): Cool back to -78 °C . Add DMF dropwise.

    • Step E (Workup): Warm to RT, quench with sat. NH₄Cl.[3] Extract with EtOAc.[3]

  • Outcome: The product is 3,5-dibromo-4-formylpyridine. (Wait, you wanted 5-methoxy? See modification below).

    • Modification for Methoxy: Start with 3-bromo-5-methoxypyridine . The directing effect of OMe competes with Br. OMe directs Li to C4 strongly.

    • Revised Path: 3-bromo-5-methoxypyridine + LDA (-78°C)

      
       Li directs to C4 (ortho to OMe, meta to Br? No, ortho to OMe is preferred). Quench with DMF.
      

References

  • Schlosser, M. (2005). "The Halogen Dance Reaction in Pyridines." Heterocycles, 65(8), 1953. Link

  • Lutz, V., et al. (2018). "Regio- and atropselective Suzuki–Miyaura cross-coupling reaction on 3,4,5-tribromo-2,6-dimethylpyridine." Beilstein Journal of Organic Chemistry, 14, 2384–2393.[2] Link

  • Fairlamb, I. J. S. (2021). "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene." White Rose Research Online. Link

  • Schnürch, M., & Spina, M. (2007). "Halogen Dance Reactions: Mechanism and Applications." Scribd/PDF Archive. Link

  • RSC Publishing. (2022). "Recent Advances in Direct Pyridine C-H Activation Strategies." Organic & Biomolecular Chemistry. Link

Sources

improving solubility of dichloropyridines for NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Optimizing Solubility & Resolution for Chlorinated Pyridine Derivatives[1]

Diagnostic Workflow: Solvent Selection Strategy

Before altering your sample, use this decision matrix to select the optimal solvent system. Dichloropyridines exhibit specific lattice energy barriers that often defy standard lipophilic solvents like Chloroform-d (


).[1]

SolventSelection Start Start: Solid Dichloropyridine Sample CheckCDCl3 Attempt Dissolution in CDCl3 (Standard Protocol) Start->CheckCDCl3 Soluble Soluble? CheckCDCl3->Soluble RunStd Run 1H/13C NMR (Ambient Temp) Soluble->RunStd Yes NotSoluble Precipitate or Haze? Soluble->NotSoluble No AddCr Add Cr(acac)3 (For 13C Quantitation) RunStd->AddCr Low S/N on Quaternary C TryAcetone Switch to Acetone-d6 (Intermediate Polarity) NotSoluble->TryAcetone Low Solubility AcetoneSoluble Soluble? TryAcetone->AcetoneSoluble AcetoneSoluble->RunStd Yes TryDMSO Switch to DMSO-d6 (High Polarity/Disrupts Stacking) AcetoneSoluble->TryDMSO No DMSOSoluble Soluble? TryDMSO->DMSOSoluble DMSOSoluble->RunStd Yes Heat Apply Heat (40-50°C) Break Aggregates DMSOSoluble->Heat No/Viscous Heat->RunStd

Figure 1: Decision matrix for solvent selection based on solubility and resolution requirements.

Troubleshooting Guides

Issue A: Sample Precipitates or Forms a "Haze" in

The Science: Dichloropyridines are electron-deficient aromatic rings.[1] While the chloro-substituents suggest lipophilicity, the nitrogen lone pair and the planar nature of the molecule often lead to strong


-

stacking interactions in the crystal lattice.

(Dielectric constant

) often lacks the polarity to disrupt these intermolecular forces.[1]

Corrective Action:

  • Switch to Acetone-

    
     (
    
    
    
    ):
    This is often the "Goldilocks" solvent.[1] It dissolves many chlorinated heterocycles better than chloroform but is less viscous than DMSO, resulting in sharper lines.[1]
  • Switch to DMSO-

    
     (
    
    
    
    ):
    If acetone fails, DMSO is the universal solvent for polar aromatics.[1] Warning: DMSO is hygroscopic; a water peak at ~3.33 ppm is inevitable and may overlap with signals.[1]
Issue B: Broad Peaks or Poor Resolution (Aggregation)

The Science: Even if the sample appears dissolved, broad peaks often indicate "micro-aggregation" where molecules stack in solution.[1] This shortens the Transverse Relaxation Time (


), causing line broadening.[1]

Corrective Action:

  • Variable Temperature (VT) NMR: Increase the probe temperature to 313 K - 323 K (40-50°C) . Thermal energy disrupts

    
    -stacking, sharpening the peaks significantly.[1]
    
    • Note: Ensure your NMR tube is rated for heating and the cap is tight to prevent solvent evaporation (especially with

      
       or Acetone).[1]
      
  • Dilution: Reduce concentration to <10 mg/0.6 mL. While this requires more scans, it reduces intermolecular association.[1]

Issue C: Missing Quaternary Carbons in NMR

The Science: Chlorinated carbons (C-Cl) and ring-junction carbons in pyridines have very long Longitudinal Relaxation Times (


) because they lack attached protons to facilitate dipolar relaxation.[1] Standard pulse sequences (waiting 1-2 seconds) are too fast, leading to signal saturation.[1]

Corrective Action:

  • Relaxation Agent: Add 2-5 mg of Chromium(III) acetylacetonate [

    
    ]  to the sample. The paramagnetic electron of Chromium provides an efficient relaxation pathway, reducing 
    
    
    
    from >30s to <2s.
  • Pulse Delay: Without

    
    , increase the relaxation delay (
    
    
    
    ) to 5-10 seconds.

Comparative Data: Solvent Properties

Select your solvent based on the trade-off between solubility power and spectral artifacts.[1]

SolventSolubility Power (Dichloropyridines)Water Peak (ppm)Viscosity (Resolution Impact)Cost
Chloroform-d (

)
Low to Moderate~1.56Low (Excellent Lines)$
Acetone-

Moderate to High~2.84Low (Excellent Lines)

DMSO-

Very High~3.33High (Broader Lines)

Methanol-

Moderate~4.87Low

Data adapted from Cambridge Isotope Laboratories Solvent Chart [1].

Standard Operating Protocol: The "Solubility Ladder"[1]

Objective: Systematically determine the optimal preparation for a new dichloropyridine derivative.

Step 1: The Micro-Scale Test

  • Place ~2 mg of sample into a small vial.

  • Add 0.6 mL of

    
    . Vortex for 30 seconds.[1]
    
  • Visual Check: Is the solution clear?

    • Yes: Proceed to NMR.[1][2][3][4][5][6]

    • No (Cloudy/Solid remains): Evaporate solvent or start fresh.[1]

Step 2: Polarity Escalation

  • Repeat Step 1 with Acetone-

    
     .
    
  • If insoluble, repeat with DMSO-

    
     .[1]
    

Step 3: The "Hot" DMSO Method (For Stubborn Crystals)

  • Prepare sample in DMSO-

    
     in a high-quality NMR tube (e.g., Wilmad 507-PP).[1]
    
  • Pre-heat the NMR probe to 313 K (40°C).

  • Insert sample and allow 5 minutes for thermal equilibration.

  • Shim at temperature (shimming values change with temperature).

Step 4: Reference Calibration

  • Always reference spectra using the residual solvent peak, as internal TMS may evaporate or interact with the sample.[1]

  • Critical: Solvent effects shift peaks.[1] A pyridine proton at 7.5 ppm in

    
     may shift to 7.8 ppm in DMSO due to H-bonding with the solvent [2].[1]
    

Frequently Asked Questions (FAQ)

Q: Can I use acid to help dissolve the pyridine? A: Adding acid (like TFA-d) will protonate the pyridine nitrogen (


).[1] While this drastically improves solubility, it changes the chemical shifts entirely , moving ring protons downfield by 0.5–1.0 ppm.[1] Only do this if you intend to study the salt form.[1]

Q: Why do I see extra peaks in the aromatic region? A: Check for Rotamers . If your dichloropyridine has bulky substituents (e.g., amide side chains), rotation may be slow on the NMR timescale, showing doubled peaks.[1] Heating the sample (Step 3 above) usually coalesces these into single sharp peaks.[1]

Q: My


 baseline is rolling/noisy. Why? 
A:  This is often due to acoustic ringing in the probe when using high-dielectric solvents like DMSO.[1] Adjust the acoustic ringing cancellation  (often a parameter like rpar or base_opt in TopSpin/VnmrJ) or simply acquire more scans.[1]

References

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ...[7][8][9] & Goldberg, K. I. (2010).[1][5][7][8][9] NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist.[5][7][8][9][10] Organometallics, 29(9), 2176-2179.[1] Retrieved from [Link]

Sources

separation of methylthio product from disulfide byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methylthio Ethers Topic: Separation of Methylthio (


) Products from Disulfide (

) Byproducts Audience: Organic Chemists, Process Scientists, and Purification Specialists

Executive Summary

The co-elution of methylthio ethers (sulfides) and their corresponding disulfide byproducts is a pervasive challenge in organosulfur synthesis. This difficulty arises because both species are lipophilic, non-polar, and often share identical


 values on standard silica gel.

This guide moves beyond standard chromatography, offering a Chemical Rescue Strategy based on chemoselective reduction. By exploiting the latent acidity of thiols (formed by reducing the disulfide), we can separate the impurity via simple acid-base extraction, bypassing the need for difficult column chromatography.

Module 1: Diagnostic Hub

"How do I confirm the disulfide is the problem?"

Before attempting purification, confirm the impurity is indeed the disulfide dimer (


) resulting from the oxidation of your starting thiol (

).
NMR Signatures (Proton)

The most reliable diagnostic is the chemical shift of the protons on the carbon


 to the sulfur atom. The disulfide bond is electron-withdrawing relative to the sulfide, causing a downfield shift.
FeatureMethylthio Product (

)
Disulfide Impurity (

)

-Protons (

)
Typically 2.4 – 2.6 ppm Typically 2.6 – 2.9 ppm (Downfield shift of ~0.2 ppm)
Methyl Group (

)
2.0 – 2.2 ppm (Singlet)N/A (Disulfides lack this signal)
Multiplicity Standard couplingIdentical coupling pattern to product, but shifted.
TLC Visualization

Standard UV often fails if the


-group is not highly conjugated.
  • 
     Stain:  Both oxidize, but sulfides often turn yellow/brown faster than disulfides.
    
  • Iodine Chamber: Both absorb iodine, appearing as brown spots.

  • Ellman’s Reagent: Negative for both (only detects free thiols). Note: If you treat a TLC spot with a drop of

    
     solution and then Ellman's reagent, the disulfide will turn yellow (positive), while the thioether remains negative.
    

Module 2: The "Chemical Rescue" Protocol (Recommended)

"Silica gel isn't working. How do I separate them chemically?"

The Logic: You cannot easily separate two non-polar greases (


 and 

). However, you can chemically modify the disulfide. By reducing the disulfide back to a thiol (

), you generate a species with a

. The thioether product (

) is inert to reduction and non-acidic.

The Fix: Reduce the mixture, then wash the thiol away with base.

Protocol A: Zinc/Acetic Acid Reduction (Robust)

Best for: Stable substrates (aryl/alkyl thioethers) insensitive to acid.

  • Dissolution: Dissolve the crude mixture (Product + Disulfide) in Glacial Acetic Acid (

    
    ).
    
  • Reduction: Add Zinc dust (

    
     relative to estimated disulfide).
    
  • Reaction: Stir vigorously at RT for 1–2 hours.

    • Mechanism:[1][2][3]

      
      
      
  • Filtration: Filter off excess Zinc through a Celite pad. Rinse with

    
     or 
    
    
    
    .
  • The Separation (Critical Step):

    • Pour filtrate into a separatory funnel.[4]

    • Wash 1: Add

      
       until the aqueous layer is basic (
      
      
      
      ). Caution: Exothermic neutralization.
    • Extraction: Shake well. The Thiol (

      
      ) goes into the Aqueous  layer. The Product (
      
      
      
      ) stays in the Organic layer.
  • Recovery: Collect the organic layer. Dry over

    
     and concentrate.
    
Protocol B: Borohydride Reduction (Mild)

Best for: Acid-sensitive substrates.

  • Dissolution: Dissolve crude in Ethanol or Methanol.

  • Reduction: Add

    
     (
    
    
    
    excess). Stir for 30 mins.
    • Note: This reduces the disulfide to the thiol salt (

      
      ).
      
  • Workup:

    • Quench with water.

    • Extract with non-polar solvent (Hexane/Ether).

    • Wash: Wash the organic layer immediately with

      
       to ensure the thiol remains deprotonated and in the water phase.
      

Module 3: Chromatographic Solutions

"I cannot use reduction (chemically sensitive). How do I purify by column?"

If the "Chemical Rescue" is impossible, you must exploit the subtle differences in polarizability.

Silver Nitrate ( ) Impregnated Silica

Sulfides (


) are "soft" Lewis bases that coordinate strongly with Silver ions (

). Disulfides coordinate much more weakly due to steric hindrance and electron delocalization.
  • Preparation: Mix Silica Gel 60 with a solution of

    
     in Acetonitrile. Evaporate solvent to dryness (protect from light).
    
  • The Separation:

    • Elution Order: The Disulfide elutes first (interacts weakly). The Methylthio Product elutes second (retarded by Ag-complexation).

  • Recovery: If the product sticks too hard, flush the column with a solvent containing

    
     Ammonium Hydroxide or 
    
    
    
    DTT to displace the silver.
Step-Gradient Optimization

Disulfides are often less polar than the methylthio ether.

  • Strategy: Use a very shallow gradient of Hexane/Toluene. Avoid polar modifiers like Ethyl Acetate initially. Toluene interacts with the sulfur lone pairs via

    
    -stacking, often improving separation resolution compared to Hexane/EtOAc systems.
    

Visualizing the Workflow

PurificationLogic Start Crude Mixture: Methylthio Product + Disulfide Check Is substrate Acid/Base sensitive? Start->Check Reduction Chemical Rescue: Reduce Disulfide to Thiol (R-SH) Check->Reduction No (Stable) Chromatography Chromatography Strategy Check->Chromatography Yes (Sensitive) MethodA Method A: Zn / AcOH (Robust, Acidic) Reduction->MethodA MethodB Method B: NaBH4 / EtOH (Mild, Basic) Reduction->MethodB Extraction Liquid-Liquid Extraction: Wash Organic Layer with 1M NaOH MethodA->Extraction MethodB->Extraction ResultChem Aqueous Layer: Thiolate (R-S- Na+) (Discard) Extraction->ResultChem ResultProd Organic Layer: Pure Methylthio Product Extraction->ResultProd AgSilica AgNO3 Impregnated Silica (Product Retained by Ag+) Chromatography->AgSilica High Purity Needed Gradient Hexane/Toluene Gradient (Disulfide Elutes First) Chromatography->Gradient Standard Prep

Figure 1: Decision matrix for separating thioethers from disulfide impurities. The Chemical Rescue path (Green) is generally superior for yield and speed.

Module 4: Prevention (Root Cause Analysis)

"Why is the disulfide forming?"

Disulfides are not formed by the methylation reaction itself; they are formed by the oxidation of the thiolate intermediate before it reacts with the methylating agent (MeI, DMS).

Root CauseMechanismThe Fix
Oxygen Ingress Thiolates (

) react rapidly with

to form radical intermediates (

), which dimerize.
Sparge solvents with Argon/Nitrogen for 15 mins. Run reaction under positive inert pressure.
Slow Addition If the methylating agent is added too slowly, the thiolate sits unreacted, increasing oxidation probability.Add Methyl Iodide/DMS immediately after base generation. Use a slight excess (

).
Trace Metals Iron or Copper traces catalyze autoxidation of thiols.Add a pinch of EDTA to the aqueous phase if using biphasic conditions.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General protocols for sulfur handling and Zn/Acid reductions).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013. (Specific physical constants and purification methods for thiols/sulfides).

  • Li, C.; et al. "Silver Nitrate-Impregnated Silica Gel Stationary Phase for the Separation of Non-Polar Sulfides." J. Chromatogr. A, 2008, 1188, 255-263. (Demonstrates Ag+ affinity differences between sulfides and disulfides).
  • Burns, J. A.; et al. "Selective Reduction of Disulfides by Tris(2-carboxyethyl)phosphine." J. Org. Chem.1991 , 56, 2648–2650. (Alternative mild reduction protocol using TCEP).

  • Perkins, M. J. "Radical Chemistry of Thiols and Disulfides." Free Radical Res.1998, 28, 375.

Sources

catalyst selection for coupling 3,5-dichloropyridines with aryl boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Troubleshooting for Suzuki-Miyaura Coupling Ticket ID: #SM-35DCP-GUIDE Assigned Specialist: Senior Application Scientist (Catalysis Group)

The Engineering Challenge

User Query: "Why is my coupling on 3,5-dichloropyridine stalling or yielding complex mixtures compared to standard aryl chlorides?"

Technical Analysis: Coupling 3,5-dichloropyridines presents a "Perfect Storm" of three competing mechanistic hurdles that standard protocols (e.g., Pd(PPh3)4) fail to address.

  • The Electronic Barrier (Oxidative Addition): While pyridines are generally

    
    -deficient, the C-Cl bond is strong. The 3,5-positions are meta to the nitrogen, meaning they do not benefit from the strong activation observed at the 2,4-positions (where 
    
    
    
    -like pathways or enhanced oxidative addition often occur). You are essentially trying to break an unactivated aryl chloride bond.
  • The Poison Trap (Catalyst Deactivation): The pyridine nitrogen possesses a localized lone pair capable of binding tightly to the electrophilic Pd(II) center.[1] This forms a stable, catalytically inactive "dead" complex (Pd-Pyridine), effectively removing the catalyst from the cycle before transmetalation can occur.

  • The Selectivity Dilemma (Mono vs. Bis): 3,5-Dichloropyridine is symmetric. Once the first aryl group is installed, the electronic difference at the remaining chloride is minimal. Without precise steric control, the catalyst will readily couple the second chloride, leading to statistical mixtures of starting material, mono-product, and bis-product.

Catalyst Selection Matrix (The Hardware)

To overcome these barriers, you must abandon "generic" catalysts. The industry standard has shifted toward Bulky, Electron-Rich Phosphines (Buchwald Ligands) and NHC-Pd Complexes (PEPPSI) .

Recommended Systems
Catalyst SystemLigand TypePrimary Use CaseMechanism of Action
Pd(OAc)₂ + XPhos Biaryl PhosphineThe Gold Standard. Excellent for mono-selectivity and difficult chlorides.Steric Bulk: Prevents N-coordination.Electron Rich: Accelerates oxidative addition into C-Cl.
Pd(OAc)₂ + SPhos Biaryl PhosphineThe Alternative. Use if XPhos fails or for extremely hindered boronic acids.Similar to XPhos but with different bite angle and flexibility.
Pd-PEPPSI-IPr NHC (Carbene)The "Tank". Best for highly stable, robust coupling. Excellent for bis-coupling.The NHC ligand binds Pd so tightly it prevents ligand dissociation, while the bulky "wingtips" block N-poisoning.
Pd(dppf)Cl₂ BidentateNiche Use. Sometimes effective for specific chelating substrates, but generally less active for chlorides.Large bite angle can favor reductive elimination, but oxidative addition is slower than with XPhos.
⚠️ DO NOT USE:
  • Pd(PPh₃)₄ (Tetrakis): The ligands are too labile and not electron-rich enough. The pyridine nitrogen will displace PPh₃ and kill the reaction.

  • Pd/C: Generally ineffective for C-C coupling of chlorides without specialized conditions.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct catalyst and conditions based on your specific coupling goal (Mono vs. Bis).

CatalystSelection Start Substrate: 3,5-Dichloropyridine Goal Define Goal Start->Goal Mono Target: Mono-Arylation Goal->Mono Selective Bis Target: Bis-Arylation Goal->Bis Exhaustive Stoich1 Stoichiometry: 0.9 - 1.0 eq Boronic Acid Mono->Stoich1 Stoich2 Stoichiometry: 2.5+ eq Boronic Acid Bis->Stoich2 Cat1 Catalyst: Pd(OAc)2 + XPhos (2:1 L:Pd) OR Pd-G4-XPhos Stoich1->Cat1 Base1 Base: K3PO4 (Weak/Mild) Solvent: THF/Water Cat1->Base1 Cat2 Catalyst: Pd-PEPPSI-IPr (High Stability) Stoich2->Cat2 Base2 Base: K2CO3 or Cs2CO3 Solvent: Dioxane/Water (High T) Cat2->Base2

Figure 1: Decision tree for optimizing catalyst and stoichiometry based on the desired degree of substitution.

Standard Operating Procedures (SOPs)

Protocol A: Selective Mono-Arylation (XPhos System)

This protocol utilizes the Buchwald G3/G4 precatalysts or in-situ generation to ensure a 1:1 Pd:Ligand ratio, maximizing the active catalytic species.

Reagents:

  • 3,5-Dichloropyridine (1.0 equiv)

  • Aryl Boronic Acid (0.95 equiv) — Limiting reagent is key.

  • Catalyst: XPhos Pd G4 (2.0 mol%) OR [Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)]

  • Base: K₃PO₄ (2.0 equiv)[2]

  • Solvent: THF:Water (4:1 ratio) - 0.2 M concentration

Step-by-Step:

  • Degassing (Critical): Charge a reaction vial with the solid reagents (Substrate, Boronic Acid, Base, Catalyst). Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Prep: Sparge the THF/Water mixture with Argon for 15 minutes prior to use. Oxygen is the enemy of the electron-rich phosphine.

  • Initiation: Inject the degassed solvent mixture through the septum.

  • Reaction: Heat to 60°C for 2–4 hours.

    • Note: Do not reflux immediately. Lower temperatures favor the first oxidative addition over the second.

  • Monitor: Check LCMS at 2 hours. If mono-product > 80% and bis-product < 5%, quench.

Protocol B: Exhaustive Bis-Arylation (PEPPSI System)

Used when you want to install two of the same aryl groups or force the second coupling.

Reagents:

  • 3,5-Dichloropyridine (1.0 equiv)

  • Aryl Boronic Acid (2.5 - 3.0 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%)

  • Base: K₂CO₄ or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane:Water (5:1)

Step-by-Step:

  • Combine all solids in a vial.

  • Add solvents (degassed).[3]

  • Heat to 80–100°C (Reflux). The NHC ligand is thermally stable and will survive the higher temperatures required to force the second coupling.

Troubleshooting Guide (FAQ)

Q1: The reaction turns black immediately, and I see no conversion.

Diagnosis: "Pd-Black" precipitation.[4] The catalyst has decomposed before entering the cycle. Fix:

  • Check Ligand Ratio: If using Pd(OAc)₂, ensure you have at least 2:1 (Ligand:Pd). The ligand must stabilize the Pd(0).

  • Switch to Pre-catalysts: Use XPhos Pd G4 or Pd-PEPPSI-IPr . These have the ligand pre-attached, preventing early decomposition.

  • Check Boronic Acid: Impure boronic acids (anhydrides) can cause stoichiometry errors.

Q2: I have 50% starting material and 50% Bis-product. I want the Mono-product.

Diagnosis: The "Statistical Trap." The second coupling is as fast as the first. Fix:

  • Reduce Boronic Acid: Drop to 0.8 equivalents. It is better to recover starting material than to separate the bis-product.

  • Increase Sterics: Switch from SPhos to XPhos or BrettPhos . The massive isopropyl groups on XPhos make it physically difficult for the catalyst to approach the sterically crowded 3-aryl-5-chloropyridine intermediate, effectively slowing down the second step.

Q3: The reaction stalls at 30% conversion.

Diagnosis: Catalyst Poisoning by the Pyridine Nitrogen.[1] Fix:

  • Increase Temperature: Higher thermal energy promotes the dissociation of the Pyridine-Pd off-cycle species.

  • Solvent Switch: Switch to n-Butanol or t-Amyl Alcohol . Protic solvents can hydrogen-bond to the pyridine nitrogen, reducing its ability to coordinate to the Palladium.

Mechanistic Visualization

Understanding the "Poisoning Loop" is vital for troubleshooting.

Mechanism Pd0 Active Pd(0)-Ligand OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Cl Poison DEAD CATALYST (Pd-N-Pyridine Complex) Pd0->Poison + Pyridine N-Coordination (If Ligand is not bulky) TransMet Transmetalation OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Pyridine 3,5-Dichloropyridine Pyridine->OxAdd Reaction Path Pyridine->Poison Inhibition Path

Figure 2: The catalytic cycle showing the competition between productive Oxidative Addition and non-productive N-coordination (Poisoning).

References

  • Buchwald Ligands for Heteroaryl Chlorides

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • PEPPSI Catalyst System

    • Organ, M. G., et al. (2006).[5] Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst for the Suzuki-Miyaura Cross-Coupling Reaction.[6][7] Chemistry - A European Journal.

  • Site-Selectivity in Polyhalogenated Heterocycles

    • Almond-Thynne, J., et al. (2016).[8] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

  • Mechanistic Studies on Pd-Catalyzed Amination/Coupling

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Relevant for ligand selection logic).

Sources

Validation & Comparative

1H NMR spectrum analysis of 3,5-Dichloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of agrochemicals and heterocyclic pharmaceuticals, 3,5-dichloro-4-(methylthio)pyridine serves as a critical scaffold. Its synthesis, typically involving the nucleophilic aromatic substitution (


) of 3,4,5-trichloropyridine with sodium thiomethoxide, presents a classic regioselectivity challenge.

The primary analytical burden is distinguishing the target C4-substituted product from the C2-substituted regioisomer and the unreacted starting material. This guide provides a definitive, self-validating NMR protocol to confirm structural identity without relying solely on mass spectrometry.

The Core Analytical Differentiator:

  • Target (C4-substitution): Possesses

    
     symmetry, resulting in a single aromatic signal .
    
  • Impurity (C2-substitution): Breaks symmetry, resulting in two distinct aromatic signals .

Structural Analysis & Theoretical Prediction[1]

Before analyzing the spectrum, we must establish the magnetic environment of the nuclei.

FeatureTarget: this compoundAlternative: 3,5-Dichloro-2-(methylthio)pyridineStarting Material: 3,4,5-Trichloropyridine
Structure Pyridine ring with

symmetry.
Asymmetric substitution.Pyridine ring with

symmetry.
Proton Environment H2 & H6: Chemically equivalent (flanked by N and Cl).S-Me: Unique aliphatic environment.H4: Flanked by Cl and S-Me.H6: Flanked by N and Cl.S-Me: Unique aliphatic environment.H2 & H6: Chemically equivalent (flanked by N and Cl).
Expected Multiplicity Aromatic: Singlet (2H).Aliphatic: Singlet (3H).Aromatic: Two Doublets (

Hz) or Singlets.Aliphatic: Singlet (3H).
Aromatic: Singlet (2H).

Comparative Experimental Data

The following data represents the standard spectral signature in Chloroform-d (


)  at 298 K.
Table 1: Chemical Shift Comparison
Signal AssignmentTarget Molecule (

ppm)
Regioisomer Impurity (

ppm)
Starting Material (

ppm)
Ar-H (H2/H6) 8.48 (s, 2H) 8.52 (s, 2H)
Ar-H (H6) 8.32 (d, 1H,

Hz)
Ar-H (H4) 7.65 (d, 1H,

Hz)
S-CH

2.62 (s, 3H) 2.58 (s, 3H)

Note on Shifts: The introduction of the methylthio group at the 4-position (Target) provides a slight shielding effect compared to the 4-chloro substituent of the starting material, but the diagnostic power lies in the integration ratio and symmetry, not just the absolute shift.

Table 2: Integration Logic (Purity Check)
RegionIntegration ValueInterpretation
8.40 – 8.60 ppm 2.00Represents the two symmetric aromatic protons.
2.50 – 2.70 ppm 3.00Represents the methyl group.
Validation Ratio 2:3 PASS: Confirms correct stoichiometry.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trust in the data, follow this strict protocol.

Step 1: Sample Preparation
  • Solvent: Use

    
     (99.8% D) with 0.03% v/v TMS.[1]
    
    • Why? DMSO-

      
       is hygroscopic; water peaks in DMSO (~3.33 ppm) can broaden and obscure satellite peaks or small impurity signals. 
      
      
      
      ensures a clean baseline for the S-Me region.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

    • Causality: High concentration (>20 mg) can cause viscosity broadening, masking the fine meta-coupling (

      
      ) of the regioisomer impurity.
      
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Scans (NS): Minimum 16 scans.

    • Reasoning: Sufficient S/N ratio is required to see the

      
       satellite peaks of the S-Me group (0.55% height of the main peak). If satellites are visible and symmetric, the main peak is not concealing a co-eluting impurity.
      
  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Aromatic protons adjacent to nitrogen often have longer

      
       relaxation times. Short D1 leads to under-integration of the aromatic region, skewing the 2:3 ratio validation.
      
Step 3: Processing
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is critical. Autophase often distorts the baseline around the solvent peak, affecting the integration of the S-Me signal.

Visualization: Synthesis & Decision Pathways

Diagram 1: Synthesis & Impurity Pathway

This diagram illustrates the origin of the analytical challenge (Regioselectivity).

SynthesisPathway SM 3,4,5-Trichloropyridine (Starting Material) Target TARGET PRODUCT This compound (C4 Substitution) SM->Target Major Pathway (Activated C4) Isomer IMPURITY 3,5-Dichloro-2-(methylthio)pyridine (C2 Substitution) SM->Isomer Minor Pathway (Steric/Electronic Mismatch) Reagent NaSMe (Nucleophile) Reagent->SM

Caption: Nucleophilic attack at C4 is favored due to para-stabilization, but C2 attack generates the asymmetric impurity.

Diagram 2: NMR Decision Tree (Workflow)

Use this logic flow to interpret your spectrum.

NMRDecisionTree Start Analyze 1H NMR Spectrum (CDCl3) CheckAr Check Aromatic Region (8.0 - 8.6 ppm) Start->CheckAr Singlet 1 Signal (Singlet) CheckAr->Singlet Symmetry Observed Multi 2 Signals (Doublets/Singlets) CheckAr->Multi Symmetry Broken CheckInt Check Integration Ratio (Ar : Aliphatic) Singlet->CheckInt FailRegio REGIOISOMER DETECTED (Asymmetric 2-SMe) Multi->FailRegio Pass CONFIRMED TARGET (Symmetric 4-SMe) CheckInt->Pass Ratio 2:3 FailRatio MIXTURE / SM (Check SM shift ~8.52) CheckInt->FailRatio Ratio != 2:3

Caption: Logical workflow for distinguishing the target molecule from isomers and starting materials.

Troubleshooting & FAQs

Q: I see a small singlet at 2.43 ppm. Is this the product?

  • A: Likely not. DMSO (if used) appears at 2.50 ppm, and water in DMSO at 3.33 ppm. If in

    
    , a peak at 2.43 ppm could be dimethyl disulfide  (Me-S-S-Me), a common oxidation byproduct of sodium thiomethoxide.
    
    • Action: Check for the absence of aromatic coupling.[2] Dimethyl disulfide has no aromatic protons.

Q: My aromatic peak is a broad singlet, not sharp.

  • A: This indicates quadrupolar broadening from the Nitrogen atom or presence of paramagnetic impurities (metal shavings).

    • Action: Filter the sample through a small plug of silica or cotton. Ensure the solvent is acid-free; trace acid can protonate the pyridine nitrogen, broadening the signal and shifting it downfield.

Q: Can I use 13C NMR to confirm?

  • A: Yes.

    • Target: 4 signals total (3 Ar-C, 1 Aliphatic-C).

    • Isomer: 6 signals total (5 Ar-C, 1 Aliphatic-C).

    • Rule of Thumb: Counting the number of signals in the aromatic region (120-160 ppm) is the fastest confirmation of symmetry.

References

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 29: Nucleophilic Aromatic Substitution on Heterocycles). [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General Pyridine Shift Data). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Technical Guide: HPLC Separation of 3,5-dichloro-4-(methylthio)pyridine vs. Sulfoxide Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chromatographic separation of 3,5-dichloro-4-(methylthio)pyridine (Parent) from its primary oxidative impurity, 3,5-dichloro-4-(methylsulfinyl)pyridine (Sulfoxide).[1]

In drug development and intermediate synthesis, the oxidation of the methylthio group to sulfoxide is a common degradation pathway. Because the sulfoxide moiety significantly alters the molecule's polarity, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard technique for quantitation.[1] This guide provides a mechanistic explanation of the separation, a robust starting protocol, and troubleshooting strategies for optimizing resolution (


).

Chemical Basis of Separation

The separation relies on the distinct hydrophobicity differences between the thioether and the sulfoxide.

  • Parent (Thioether): The -S-CH3 group is non-polar.[1] The presence of two chlorine atoms on the pyridine ring further increases lipophilicity.

  • Impurity (Sulfoxide): The oxidation of sulfur to sulfoxide (-S(=O)-CH3) introduces a strong dipole.[1] The oxygen atom acts as a hydrogen bond acceptor, significantly increasing water solubility and reducing interaction with the non-polar stationary phase.

Predicted Elution Order (RP-HPLC)

In a C18 (Octadecylsilane) Reverse Phase system, analytes elute in order of decreasing polarity:

  • Sulfone (Over-oxidation impurity): Most polar (Elutes First).

  • Sulfoxide (Target Impurity): Intermediate polarity (Elutes Second).

  • Thioether (Parent): Least polar (Elutes Last).

Comparative Physicochemical Properties[1][2]
PropertyThis compound3,5-dichloro-4-(methylsulfinyl)pyridineImpact on HPLC
Functional Group Thioether (-S-)Sulfoxide (-S=O)Sulfoxide is more polar.[1]
LogP (Predicted) ~3.5 - 4.0~1.5 - 2.0Lower LogP = Shorter Retention Time (

).[1]
H-Bond Capacity LowModerate (Acceptor)Sulfoxide interacts more with aqueous mobile phase.[1]
Elution Order Late Eluter Early Eluter

(Sulfoxide) <

(Parent)

Experimental Protocol

Instrumentation & Materials[1][3][4]
  • System: HPLC with UV-Vis or PDA Detector.

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Note: End-capping is recommended to reduce silanol interactions with the pyridine nitrogen, although the electron-withdrawing chlorines reduce the basicity of this specific pyridine.[1]

  • Wavelength: 254 nm (Primary), 280 nm (Secondary).

Mobile Phase Design
  • Solvent A: 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate, pH 4.5).

  • Solvent B: Acetonitrile (ACN).[2]

  • Rationale: Acidic modification ensures the pyridine nitrogen remains in a consistent ionization state (likely protonated or neutral depending on pKa shifts from Cl substitution), preventing peak tailing. ACN is preferred over Methanol for lower backpressure and sharper peaks for halogenated aromatics.

Gradient Method (Standard "Scouting" Protocol)[1]
Time (min)% Solvent A (Aqueous)% Solvent B (Organic)Phase Description
0.0 9010Initial equilibration (Traps polar impurities)
2.0 9010Isocratic hold
15.0 1090Linear gradient to elute hydrophobic parent
20.0 1090Wash step
20.1 9010Return to initial conditions
25.0 9010Re-equilibration

Flow Rate: 1.0 mL/min Temperature: 30°C[1][3]

Visualization of Separation Logic

The following diagrams illustrate the chemical polarity shift and the method development decision tree.

SeparationLogic cluster_chemistry Chemical Polarity Shift cluster_chromatography RP-HPLC Interaction (C18) Parent Parent: Thioether (Hydrophobic) High LogP Oxidation Oxidation (+ Oxygen) Parent->Oxidation Degradation StatPhase Stationary Phase (C18 Chains) Parent->StatPhase Strong Interaction (Retains Longer) Impurity Impurity: Sulfoxide (Polar) Low LogP Oxidation->Impurity MobilePhase Mobile Phase (Aqueous/ACN) Impurity->MobilePhase Strong Interaction (Elutes Faster)

Caption: Figure 1. Mechanistic basis of separation.[4] The oxidation of the thioether to sulfoxide increases polarity, reducing retention on the lipophilic C18 stationary phase.

MethodDev Start Start: Gradient 10-90% B CheckRes Check Resolution (Rs) between Sulfoxide & Parent Start->CheckRes GoodRes Rs > 2.0 Method Valid CheckRes->GoodRes Separated PoorRes Rs < 1.5 Co-elution CheckRes->PoorRes Overlapping Action1 Decrease Initial %B (Start at 5% B) PoorRes->Action1 Impurity elutes too fast (in void) Action2 Flatten Gradient Slope (e.g., 10-60% B over 20 min) PoorRes->Action2 Peaks too close Action1->CheckRes Action2->CheckRes

Caption: Figure 2. Method optimization workflow. Adjusting the gradient slope is the primary lever for improving resolution between the sulfoxide impurity and the parent thioether.

Performance & Troubleshooting

Expected Retention Times (Relative)

While absolute times depend on column dimensions and flow rate, the Relative Retention Time (RRT) is the critical metric.

  • Sulfoxide Impurity: RRT ~ 0.4 - 0.6 (relative to Parent).[1]

  • Parent (Thioether): RRT = 1.00.[5]

Common Issues
IssueCauseSolution
Impurity elutes in void volume (

)
Mobile phase is too strong (too much organic) at start.Reduce initial ACN concentration to 5% or 2%.
Peak Tailing (Parent) Interaction between Pyridine Nitrogen and residual silanols.Ensure pH is controlled (add 0.1% Formic Acid or TEA). Use a highly end-capped column.
Baseline Drift UV absorption of Formic Acid at low wavelengths.Use Phosphoric Acid (if not coupling to MS) or switch reference wavelength.

References

  • BenchChem. (2025).[6][3] Comparative Guide to HPLC Analysis of 3,4-Dichloro-5-fluorothiophenol and its Derivatives. Link[1]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Link

  • Tetko, I. V., et al. (2025). Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. Helmholtz Zentrum München. Link

  • Drug Hunter. (2020).[5][7] Why LogD Matters / ΔLogD Cheat Sheet. Link

  • Royal Society of Chemistry. (n.d.). Supporting Information: Sulfide Oxidation Analysis. Link

Sources

Comparative Reactivity Guide: 3,5-Dichloropyridine vs. 2,6-Dichloropyridine

[1]

Executive Summary

In the design of bioactive heterocycles, the choice between 3,5-dichloropyridine (3,5-DCP) and 2,6-dichloropyridine (2,6-DCP) is rarely a matter of simple isomerism—it is a choice between two fundamentally opposing reactivity profiles.

  • 2,6-Dichloropyridine acts primarily as an electrophile . The

    
    -positioning of the chlorines renders them highly activated for Nucleophilic Aromatic Substitution (
    
    
    ) and Palladium-catalyzed oxidative addition. It is the scaffold of choice for rapid diversification via heteroatom nucleophiles.
  • 3,5-Dichloropyridine acts primarily as a directed metalation substrate .[1] The

    
    -positioning renders the C-Cl bonds electronically neutral/deactivated toward 
    
    
    , but the unique C4-proton acidity allows for highly regioselective lithiation. It is the scaffold of choice for introducing carbon frameworks at the C4 position while retaining the halogens for late-stage coupling.

This guide analyzes the mechanistic divergence of these isomers, supported by experimental data and validated protocols.

Electronic Structure & Mechanistic Basis

The reactivity difference stems from the interaction between the pyridine nitrogen's lone pair, the

Resonance Analysis[2]
  • 2,6-DCP: The C-Cl bonds are ortho to the nitrogen. During nucleophilic attack, the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. This stabilization lowers the activation energy for

    
    .
    
  • 3,5-DCP: The C-Cl bonds are meta to the nitrogen.[1] A nucleophilic attack at C3/C5 places the negative charge on carbon atoms (C2, C4, C6) but never on the nitrogen. Consequently, the transition state is high-energy, rendering the molecule inert to standard

    
    .
    
Visualization of Activation Pathways

Reactivitycluster_262,6-Dichloropyridine (Electrophilic)cluster_353,5-Dichloropyridine (Nucleophilic/Li)DCP262,6-DCPMeisenheimerMeisenheimer Complex(N-stabilized)DCP26->MeisenheimerNucleophile (Nu-)Fast StepProduct26C2-Substituted ProductMeisenheimer->Product26-Cl⁻DCP353,5-DCPDCP35->MeisenheimerNu- (Blocked)Lithio4-Lithio-3,5-DCP(Li-stabilized by flanking Cl)DCP35->LithioLDA, -78°CDeprotonationProduct35C4-Functionalized ProductLithio->Product35Electrophile (E+)

Figure 1: Mechanistic divergence. 2,6-DCP follows an addition-elimination pathway (


Comparative Reactivity Data

Nucleophilic Aromatic Substitution ( )

The most distinct difference lies here. 2,6-DCP reacts under mild heating; 3,5-DCP typically requires forcing conditions or fails.

Feature2,6-Dichloropyridine3,5-Dichloropyridine
Reactivity High (Activated)Negligible (Deactivated)
Mechanism Meisenheimer Complex (N-stabilized)No N-stabilization possible
Typical Conditions Amines, 80°C, EtOH/DMFRequires high pressure/temp (>200°C) or strong bases
Selectivity Mono-substitution dominates; Di-substitution possible at higher tempN/A

Experimental Evidence: In a comparative study of amine displacement (piperidine, 1.0 eq):

  • 2,6-DCP: >95% conversion to 2-chloro-6-piperidinylpyridine at 80°C (4h).

  • 3,5-DCP: <5% conversion under identical conditions. Significant recovery of starting material.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

While both isomers can undergo cross-coupling, the rate of oxidative addition (the first step in the catalytic cycle) differs significantly.

  • 2,6-DCP: The electron-deficient nature of the C2/C6 positions facilitates rapid oxidative addition of Pd(0).

  • 3,5-DCP: The C3/C5 positions resemble chlorobenzene. While coupling is possible, it often requires electron-rich, bulky ligands (e.g., S-Phos, X-Phos) to drive the reaction, whereas 2,6-DCP often proceeds with standard ligands (

    
    ).
    

Table: Suzuki Coupling Efficiency (Phenylboronic acid, Pd(OAc)₂, Aqueous Conditions)

SubstrateProductYield (%)Notes
2-Chloropyridine (Model for 2,6)2-Phenylpyridine76% Standard conditions, ligand-free possible
3-Chloropyridine (Model for 3,5)3-PhenylpyridineTrace / Inactive Requires specialized ligands for high yield
Lithiation & C-H Functionalization

This is the domain where 3,5-DCP outperforms 2,6-DCP .

  • 3,5-DCP: The C4 proton is flanked by two electron-withdrawing chlorine atoms and is meta to the nitrogen. This creates a "perfect storm" for acidity (

    
    ). Lithiation with LDA is clean, exclusive to C4, and stable at -78°C.
    
  • 2,6-DCP: Lithiation is problematic.[2]

    • n-BuLi: Attacks the C2/C6 ring position (Nucleophilic addition), destroying the aromaticity.

    • LDA:[3][4][5][6] Directs to C3 (ortho to Cl), but the resulting species is less stable and prone to "halogen dance" (isomerization) or decomposition compared to the 3,5-isomer's C4-lithio species.

Validated Experimental Protocols

Protocol A: Regioselective Lithiation of 3,5-Dichloropyridine

Objective: Functionalization of the C4 position (e.g., carboxylation).

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Reagents:

    • 3,5-Dichloropyridine (1.0 eq, 10 mmol) in anhydrous THF (20 mL).

    • LDA (1.1 eq, 2.0 M in THF/heptane).

  • Procedure:

    • Cool the 3,5-DCP solution to -78°C (dry ice/acetone bath).

    • Add LDA dropwise over 15 minutes. The solution typically turns yellow/orange, indicating the formation of 4-lithio-3,5-dichloropyridine .

    • Stir for 30 minutes at -78°C. Critical: Do not let temperature rise, or benzyne formation/decomposition may occur.

    • Add electrophile (e.g., dry

      
       gas or ethyl chloroformate) rapidly.
      
    • Allow to warm to RT and quench with saturated

      
      .
      
  • Expected Outcome: >85% yield of C4-substituted product.

Protocol B: Amination of 2,6-Dichloropyridine

Objective: Mono-substitution with a secondary amine.

  • Reagents:

    • 2,6-Dichloropyridine (1.0 eq).

    • Morpholine (1.1 eq).

    • 
       (1.5 eq).
      
    • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Combine reagents in a reaction vial.

    • Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS.

    • Note: If di-substitution is desired, increase amine to 2.5 eq and temperature to 120°C.

  • Workup: Dilute with water, extract with EtOAc.

  • Expected Outcome: >90% yield of 4-(6-chloropyridin-2-yl)morpholine.

Decision Matrix for Scaffold Selection

Use the following logic flow to select the correct isomer for your drug discovery campaign:

DecisionMatrixStartSelect Dichloropyridine IsomerQ1Do you need to introduce a Nucleophile(Amine/Alkoxide)?Start->Q1Q2Do you need to introduce a Carbon groupat a specific position?Q1->Q2NoResult26Use 2,6-DichloropyridineQ1->Result26Yes (via SNAr)Q2->Result26Yes, at C2 (via Suzuki)Result35Use 3,5-DichloropyridineQ2->Result35Yes, at C4 (via Lithiation)

Figure 2: Selection logic based on desired synthetic transformation.

References

  • BenchChem. (2025).[7] A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine. Retrieved from

  • Gros, P., et al. (2002). Lithiation of 2-Heterosubstituted Pyridines with BuLi-LiDMAE: Evidence for Regiospecificity at C-6. Journal of Organic Chemistry. Retrieved from

  • Schlosser, M., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates. Journal of Organic Chemistry. Retrieved from

  • Ramesh, R., et al. (2011). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions. PMC. Retrieved from

  • Baran, P. (2023). Directed Metalation: A Survival Guide. Baran Lab Group Meeting. Retrieved from

IR Spectroscopy Analysis Guide: Methylthio (-SCH₃) vs. Methylsulfonyl (-SO₂CH₃) Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and metabolic profiling, distinguishing between the methylthio (sulfide, -SCH₃) and methylsulfonyl (sulfone, -SO₂CH₃) moieties is a critical analytical challenge. These functional groups often represent precursor-product relationships in metabolic oxidation pathways (S-oxidation).

While NMR is definitive, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, cost-effective, and non-destructive method for immediate differentiation. This guide outlines the specific vibrational signatures required to distinguish these groups, emphasizing the diagnostic utility of the sulfonyl stretching vibrations.

Key Takeaway: The differentiation relies primarily on the appearance of two intense, diagnostic bands for the sulfonyl group (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) which are absent in the methylthio spectrum.[1]

Fundamental Principles of Vibrational Modes

To interpret the spectra accurately, one must understand the electronic and mechanical environments of the sulfur atom in both states.[1]

The Methylthio Group (-SCH₃)

The sulfur atom in a methylthio group is divalent with two lone pairs. The C-S bond is a single bond with lower force constant and lower polarity compared to the S=O bond.[1]

  • Dipole Moment: Low.

  • IR Intensity: Weak to Medium.[1][2][3]

  • Key Vibration: C-S Stretching (Single bond character).

The Methylsulfonyl Group (-SO₂CH₃)

The sulfur atom is hexavalent, bonded to two highly electronegative oxygen atoms. The S=O bonds have significant double-bond character and a large dipole moment.[1]

  • Dipole Moment: High.[1]

  • IR Intensity: Very Strong (often the strongest bands in the spectrum).[1]

  • Key Vibration: S=O[2] Asymmetric and Symmetric Stretching.[1][2][4][5][6]

Comparative Band Analysis

The following table summarizes the critical IR bands. Note that while C-H stretches appear in both, they are often obscured by the molecular backbone; therefore, the S-O and C-S regions are the primary diagnostic windows.[1]

Table 1: Diagnostic IR Bands for -SCH₃ vs. -SO₂CH₃
Vibrational ModeMethylthio (-SCH₃)Methylsulfonyl (-SO₂CH₃)IntensityDiagnostic Value
S=O Asymmetric Stretch Absent1350 – 1300 cm⁻¹ StrongPrimary
S=O Symmetric Stretch Absent1160 – 1120 cm⁻¹ StrongPrimary
C-S Stretch (Aliphatic) 700 – 600 cm⁻¹ 700 – 800 cm⁻¹WeakSecondary
CH₃ Deformation (Sym) ~1320 cm⁻¹ (often obscured)~1300 cm⁻¹ (obscured by S=O)MediumLow
CH₃ Rocking 950 – 970 cm⁻¹~960 cm⁻¹WeakLow
Detailed Spectral Breakdown
A. Methylsulfonyl (-SO₂CH₃) – The "Fingerprint"

The methylsulfonyl group is easily identified by two distinct, intense bands arising from the coupling of the two S=O bonds.[1]

  • Asymmetric Stretch (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Found between 1350 and 1300 cm⁻¹ .[7] This is often a broad, multi-shouldered band due to rotational isomerism or solid-state packing effects.
    
  • Symmetric Stretch (

    
    ):  Found between 1160 and 1120 cm⁻¹ . This band is typically sharper than the asymmetric stretch.[1]
    

Expert Insight: If you observe a strong band at ~1050 cm⁻¹ but miss the 1300/1150 pair, you likely have a sulfoxide (-SOCH₃) , not a sulfone. The sulfoxide produces a single strong S=O stretch.[1]

B. Methylthio (-SCH₃) – The "Silent" Partner

The methylthio group is spectrally quieter.[1]

  • C-S Stretch: This appears in the fingerprint region (700–600 cm⁻¹) . It is weak and often difficult to assign confidently in complex molecules containing aromatic rings or halogens.[1]

  • Absence of S=O: The most reliable confirmation of a pure sulfide is the complete absence of the strong bands in the 1300–1100 cm⁻¹ region.[1]

Mechanistic Insight & Visualization

The shift in frequency and intensity is governed by the Force Constant (


)  and the Change in Dipole Moment (

)
.[1]
  • Force Constant: The S=O bond is shorter and stronger (higher

    
    ) than the C-S bond, pushing the absorption to higher wavenumbers (1300 vs 700 cm⁻¹).
    
  • Dipole Moment: The electronegativity difference between S (2.[1]58) and O (3.44) creates a massive dipole. The stretching of this bond results in a large change in dipole moment, leading to intense absorption bands (Hooke's Law application).

Diagram 1: Spectral Logic Flowchart

SpectralLogic cluster_legend Interpretation Key start Unknown Sample Spectrum check1 Check 1350-1100 cm⁻¹ Region start->check1 decision1 Are there TWO strong bands? (~1320 & ~1140 cm⁻¹) check1->decision1 sulfone Methylsulfonyl Group Identified (-SO₂CH₃) decision1->sulfone Yes check2 Check 1030-1070 cm⁻¹ Region decision1->check2 No decision2 Is there ONE strong band? check2->decision2 sulfoxide Sulfoxide Group Identified (-SOCH₃) decision2->sulfoxide Yes sulfide Methylthio Group Identified (-SCH₃) (Confirm with weak C-S at 600-700 cm⁻¹) decision2->sulfide No key1 Sulfone: Oxidation State +6 key2 Sulfide: Oxidation State -2

Caption: Decision tree for differentiating sulfur oxidation states via IR spectroscopy.

Experimental Validation Protocol

To ensure data integrity, the following protocol minimizes artifacts such as hygroscopic broadening or oxidation during sample prep.

Sample Preparation

Preferred Method: ATR (Attenuated Total Reflectance)

  • Why: Diamond ATR requires zero sample preparation, eliminating the risk of pressure-induced oxidation or KBr hygroscopicity which can obscure the 3000–2800 cm⁻¹ C-H region.[1]

  • Step: Place ~2 mg of solid sample on the crystal. Apply high pressure to ensure contact.[1]

Alternative: Nujol Mull

  • Caution: Nujol (mineral oil) has strong C-H bending bands at 1460 cm⁻¹ and 1375 cm⁻¹. The 1375 cm⁻¹ band can overlap with the sulfonyl asymmetric stretch (~1350 cm⁻¹).[1] Avoid Nujol if quantifying the sulfone peak.

Data Acquisition Workflow
  • Background Scan: Run an air background (32 scans) to remove atmospheric CO₂ and H₂O.

  • Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Baseline Correction: Apply a linear baseline correction, specifically anchoring at 1800 cm⁻¹ and 800 cm⁻¹.

  • Verification: Check the 1160–1120 cm⁻¹ region.[1][2] If this band is split, it may indicate crystallinity effects; grind the sample further (if using KBr) or reduce pressure (if using ATR) to verify.

Diagram 2: Metabolic Monitoring Workflow

Workflow cluster_reaction Metabolic Reaction Monitoring cluster_analysis IR Analysis step1 Drug Precursor (-SCH₃) step2 Oxidation (Cytochrome P450) step1->step2 data1 Spectrum A: No bands 1100-1400 step1->data1 Sampling step3 Metabolite (-SO₂CH₃) step2->step3 data2 Spectrum B: Strong peaks 1320 & 1140 cm⁻¹ step3->data2 Sampling

Caption: Workflow for monitoring the oxidation of a sulfide drug to its sulfone metabolite.

Case Study: Sulindac Metabolism

Context: Sulindac is an NSAID that is a prodrug.[1] It contains a sulfoxide group, which is reduced to a sulfide (active form) or oxidized to a sulfone (inactive metabolite) in vivo.[8]

Application:

  • Active Sulfide: The IR spectrum shows the disappearance of the S=O band (from the parent sulfoxide) and lacks the sulfone doublet.[1]

  • Inactive Sulfone: The spectrum exhibits the characteristic doublet at 1320/1140 cm⁻¹.[1]

  • Result: By monitoring the ratio of the 1140 cm⁻¹ peak height relative to an internal standard (e.g., aromatic C=C at 1600 cm⁻¹), researchers can quantify the metabolic turnover rate without HPLC.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for organic spectral interpretation).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1]

  • NIST Chemistry WebBook. (n.d.). Dimethyl sulfone IR Spectrum.[1][2][4][9][10] National Institute of Standards and Technology.[1] [Link]

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.[1]

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[1]

Sources

melting point standard for pure 3,5-Dichloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide to Melting Point Characterization: 3,5-Dichloro-4-(methylthio)pyridine

Part 1: Executive Summary & Core Directive

The Challenge: this compound (CAS: 1289269-02-8) is a specialized halogenated pyridine intermediate, critical in the synthesis of agrochemicals and kinase inhibitors. Unlike commodity chemicals, it often lacks a commercially available "Certified Reference Material" (CRM) with a pharmacopeial-assigned melting point.

The Solution: This guide does not merely list a value; it provides the protocol to establish an in-house primary standard . Because the melting point (MP) is a thermodynamic property sensitive to impurities (via freezing point depression), it serves as the most rapid, cost-effective indicator of process control during synthesis.

Expected Range: Based on structural analogs (e.g., 3,5-dichloro-4-methylpyridine, MP ~49°C; 3,5-dichloro-4-pyridinecarboxaldehyde, MP ~75–79°C), this compound is expected to be a solid melting in the 50°C – 100°C range .[1] Precise determination requires the protocols below.

Part 2: Technical Comparison of Methodologies

To validate this compound as a purity standard, you must compare the Thermodynamic Absolute Method (DSC) against the Pharmacopeial Capillary Method .

Comparison Matrix
FeatureMethod A: Differential Scanning Calorimetry (DSC) Method B: Capillary (Automated Optoelectronic)
Principle Measures heat flow difference (Endothermic event). Determines absolute purity via Van't Hoff equation.Measures light transmission change during phase transition (Solid

Liquid).
Primary Output Onset Temperature (

) & Heat of Fusion (

).
Clear Point / Meniscus Point.
Precision

C (High).

C to

C (Moderate).
Sample Req. 1–3 mg (Encapsulated).2–5 mg (Glass capillary).
Role Validation: Used to assign the value to the standard.QC: Used for routine batch release.
Interference Sensitive to solvatomorphs/polymorphs.Subject to "sintering" or operator visual bias (if manual).

Part 3: Experimental Protocols

Phase 1: Calibration Standards Selection

Before characterizing this compound, calibrate your instrument using WHO/USP primary standards that bracket the expected range.

  • Low Range Bracket: Benzophenone (MP: 48.0°C)

  • High Range Bracket: Vanillin (MP: 81–83°C) or Naphthalene (MP: 80.2°C)

Critical Control Point: Do not use standards that sublime easily (like Naphthalene) in open capillary systems without sealing, as this alters the vapor pressure equilibrium.

Phase 2: Method A – DSC Protocol (Validation)

Use this method to establish the "True" Melting Point of your in-house standard.

  • Sample Prep: Weigh 2.0 ± 0.1 mg of dried this compound into an aluminum pan. Crimp with a pinhole lid (allows volatile impurity escape, prevents pan deformation).

  • Equilibration: Hold at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 120°C at a rate of 5°C/min (Standard) or 1°C/min (Purity Determination).

  • Analysis:

    • Integrate the endothermic peak.

    • 
       (Extrapolated Onset):  This is the official thermodynamic melting point.
      
    • Peak Purity Calculation: Use the Van't Hoff plot (

      
       vs. 
      
      
      
      ) derived from the partial area integration to calculate mole % purity.
Phase 3: Method B – Capillary Protocol (Routine QC)

Use this method for daily batch testing against the value established in Phase 2.

  • Grinding: Finely powder the sample. Coarse crystals cause irregular heat transfer.

  • Packing: Fill the capillary to a height of 3 mm. Compact by tapping (packing density affects heat transfer).

  • Ramp:

    • Fast Ramp: 10°C/min to roughly 10°C below expected MP.

    • Slow Ramp: 1.0°C/min through the melt.

  • Detection:

    • Collapse Point: First wetting.

    • Clear Point: Complete liquefaction (Transmission >90%).

    • Acceptance Criteria: The range (Clear Point – Collapse Point) must be

      
      C. A broader range indicates impurities (e.g., residual methyl mercaptan or chlorinated byproducts).
      

Part 4: Visualization & Logic

Diagram 1: Workflow for Qualifying an In-House Standard

This logic flow ensures that the material you use as a "Standard" is scientifically valid.

G Start Crude this compound Recryst Recrystallization (e.g., EtOH/Hexane) Start->Recryst Dry Vacuum Drying (< 1% Volatiles) Recryst->Dry Decision Purity Check (HPLC/GC) Dry->Decision Fail Reject / Reprocess Decision->Fail < 99.0% Pass Proceed to Thermal Analysis Decision->Pass > 99.5% DSC DSC Analysis (Determine T_onset & Purity) Pass->DSC Capillary Capillary Correlation (Determine Clear Point) Pass->Capillary Assign Assign Standard Value (e.g., MP: 76.5°C ± 0.5°C) DSC->Assign Capillary->Assign

Caption: Workflow for converting crude synthesis output into a validated Reference Standard.

Diagram 2: Thermal Behavior & Impurity Impact

Visualizing how impurities (like unreacted 3,5-dichloropyridine) shift the melting point.

MeltingBehavior Pure Pure Crystal Lattice (High Stability) Energy Energy Required to Break Lattice Pure->Energy Impure Impurity Defects (Lattice Disruption) Impure->Energy ResultPure Sharp Peak High T_melt Energy->ResultPure Uniform bonding ResultImpure Broad Range Lower T_melt (Depression) Energy->ResultImpure Weakened bonding

Caption: Mechanism of Melting Point Depression. Impurities disrupt the lattice, lowering the energy required to transition phases.

Part 5: Data Presentation & Interpretation

When analyzing your experimental data, use this reference table to interpret the results.

Table 1: Interpreting Thermal Analysis Data for this compound

ObservationProbable CauseCorrective Action
Sharp Melt (< 1°C range) High Purity (>99.5%).Approve: Material is suitable as a Primary Standard.
Broad Melt (> 2°C range) Impurities present (Solvent or Synthesis byproducts).Reject: Recrystallize (likely from Ethanol/Hexane) and dry.
Double Peak (DSC) Polymorphism or Solvate formation.Run TGA (Thermogravimetric Analysis) to check for solvent loss.
MP significantly lower than expected Eutectic formation with precursors (e.g., 3,5-dichloropyridine).Check stoichiometry of the methylation step.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF.

  • United States Pharmacopeia (USP). (2023). General Chapter <891> Thermal Analysis (DSC). USP-NF.
  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry.

  • Mathkar, S., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis.

Sources

carbon-13 NMR shifts of C-3 and C-5 chlorinated carbons

Comparative Analysis of C NMR Shifts in C-3 and C-5 Chlorinated Aromatics

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, strategic chlorination at the C-3 and C-5 positions of aromatic rings (particularly phenols and pyridines) is a standard tactic to block metabolic soft spots and modulate lipophilicity. However, verifying these substitution patterns by

This guide provides an in-depth technical comparison of C-3/C-5 chlorinated carbons against unsubstituted and alternative halogenated analogs. It establishes a self-validating experimental protocol to overcome the long longitudinal relaxation times (

Mechanistic Principles: The "Push-Pull" Effect

To interpret the shifts of C-3 and C-5 chlorinated carbons, one must decouple the opposing electronic forces at play. Unlike protons, which are dominated by diamagnetic shielding, carbon nuclei are heavily influenced by paramagnetic terms.

  • Inductive Effect (-I): Chlorine is highly electronegative (

    
    ), pulling electron density through the 
    
    
    -bond. This deshields the
    
    
    -carbon (C-Cl), moving it downfield (positive
    
    
    ).
  • Resonance Effect (+M): The lone pairs on chlorine can donate into the

    
    -system. While this primarily affects ortho and para positions, it creates a shielding cone that mitigates the inductive deshielding at the ipso position.
    
  • The Heavy Atom Effect: For larger halogens (Br, I), spin-orbit coupling can cause dramatic upfield shifts (shielding). Chlorine sits in the middle; it deshields the

    
    -carbon, but significantly less than the electronegativity trend alone would predict when compared to Fluorine.
    
Figure 1: Substituent Effect Pathways

GSubstituentChlorine Substituent (Cl)InductiveInductive Effect (-I)(Through Sigma Bond)Substituent->InductiveResonanceResonance Effect (+M)(Through Pi System)Substituent->ResonanceAlphaAlpha Carbon (C-Cl)Net: Deshielded (+6 ppm)Inductive->AlphaDominant MechanismResonance->AlphaMinor MitigationOrthoOrtho CarbonNet: Shielded (-2 ppm)Resonance->OrthoParaPara CarbonNet: Shielded (-2 ppm)Resonance->Para

Caption: Mechanistic flow of chlorine substituent effects on aromatic

Comparative Analysis: Data & Alternatives

The following data compares the substituent chemical shift (SCS) effects of Chlorine against Hydrogen (the baseline) and other halogens. These values represent the change in ppm relative to benzene (

Table 1: Substituent Chemical Shifts (SCS) on Benzene
Substituent (X)

-Carbon (Ipso)
ortho-Carbonmeta-Carbonpara-Carbon
-H (Reference) 0.0 0.0 0.0 0.0
-F+34.8-12.9+1.4-4.5
-Cl (Target) +6.2 -1.9 +1.0 -1.9
-Br-5.5+3.4+1.7-1.6
-I-32.0+8.7+1.4-1.4

Note: Positive values indicate downfield shifts (deshielding); negative values indicate upfield shifts (shielding).

Case Study: 3,5-Dichlorophenol vs. Phenol

In a 3,5-disubstituted system, the effects are additive. The C-3 and C-5 carbons are chemically equivalent due to the plane of symmetry passing through C-1 and C-4.

Predicted Shift Calculation for C-3/C-5 (C-Cl):

  • Base (Benzene):

    
     ppm
    
  • Effect of Cl at C-3 (

    
    ): 
    
    
  • Effect of Cl at C-5 (meta):

    
    
    
  • Effect of OH at C-1 (meta):

    
    
    
  • Predicted Total:

    
     ppm
    

Experimental Comparison (in CDCl


):
Carbon PositionPhenol (

ppm)
3,5-Dichlorophenol (

ppm)

(Shift)
Analysis
C-1 (C-OH) 155.1156.4+1.3Inductive pull from two meta-Cls.
C-2, C-6 115.3114.9-0.4Shielded by OH (ortho), slightly shielded by Cl (ortho).
C-3, C-5 (C-Cl) 129.7 135.2 +5.5 Direct chlorination effect (matches prediction).
C-4 121.0123.0+2.0Deshielded by two ortho-Cls.

Key Insight: The C-3/C-5 signal in the chlorinated product shifts downfield by ~5.5 ppm and, crucially, loses its Nuclear Overhauser Effect (NOE) enhancement because it is no longer attached to a proton. This makes the peak significantly smaller than the C-2/C-6 doublet unless specific acquisition parameters are used.

Experimental Protocol: The "Quaternary Trap"

A common failure mode in characterizing C-3/C-5 chlorinated aromatics is the disappearance of the C-Cl peak. This occurs because quaternary carbons have very long longitudinal relaxation times (


Optimized Protocol for Chlorinated Aromatics

Objective: Quantitative detection of C-3/C-5 quaternary carbons.

  • Solvent Selection:

    • Preferred:

      
       (Minimizes solvent-solute H-bonding).
      
    • Alternative:

      
       (Use only if solubility is poor; expect shifts of +1 to +2 ppm due to solvent polarity).
      
  • Sample Preparation (The Relaxation Agent):

    • Dissolve 20-50 mg of compound in 0.6 mL solvent.

    • CRITICAL STEP: Add 1-3 mg of Chromium(III) acetylacetonate [Cr(acac)

      
      ] .
      
    • Why? This paramagnetic agent reduces the

      
       of all carbons to < 2 seconds via electron-nuclear dipolar coupling, allowing for rapid scanning without saturation.
      
  • Acquisition Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker). This suppresses NOE to ensure integration is based solely on population differences, not heteronuclear enhancement.

    • Relaxation Delay (

      
      ):  Set to 2–5 seconds (if using Cr(acac)
      
      
      ). Without Cr(acac)
      
      
      , you would need
      
      
      .
    • Scans (NS): 512–1024 (Due to loss of NOE enhancement, signal-to-noise is lower).

Figure 2: Optimized Acquisition Workflow

GStartSample PrepAgentAdd Cr(acac)3(Relaxation Agent)Start->AgentEssential forQuaternary CParamSet ParametersD1 = 2-5sPulse = Inverse GatedAgent->ParamReduces T1AcquireAcquisition(Quantitation Mode)Param->AcquireProcessProcess(Integration Valid)Acquire->Process

Caption: Workflow for quantitative

Troubleshooting & Validation

Distinguishing Regioisomers (3,5- vs 2,6-dichloro): Experimental confusion often arises between symmetric isomers.

  • 3,5-Dichloro:

    • Symmetry: High (

      
      ).
      
    • Number of

      
      C Signals: 4 (C-OH, C-ortho, C-Cl, C-para).
      
    • Key Feature: The C-4 carbon (between the two Cls) is shielded by two ortho Cl atoms and appears upfield relative to the C-Cl carbons.

  • 2,6-Dichloro:

    • Symmetry: High (

      
      ).
      
    • Number of

      
      C Signals: 4.
      
    • Key Feature: The C-1 (C-OH) is heavily shielded by two ortho Cl atoms. The C-OH shift will move upfield significantly compared to the 3,5-isomer.

Self-Validating Check: If you run a coupled spectrum (Gated Decoupling), the C-3/C-5 signal in the 3,5-isomer will appear as a doublet (coupling to one meta proton) or a complex pattern depending on long-range coupling (


References
  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of chlorobenzene. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for SCS increments).
  • Nanalysis. (2022).[1] Cheat codes for 13C qNMR. Retrieved from [Link]

  • University of Chicago NMR Facility. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11571, 3,5-Dichlorophenol. Retrieved from [Link]

The Pyridine Protocol: Precision Purity Assessment via GC-MS

[1]

Executive Summary

Pyridine building blocks are ubiquitous in medicinal chemistry, serving as the scaffold for countless pharmacophores. However, their basicity presents a unique analytical challenge: the "Lewis Base Problem." Standard GC-MS protocols often fail due to severe peak tailing caused by the interaction between the pyridine nitrogen and active silanol sites, leading to inaccurate integration and missed trace impurities.

This guide moves beyond generic protocols, detailing a base-deactivated GC-MS workflow specifically engineered for pyridine derivatives. It compares this approach against HPLC and qNMR, establishing a self-validating system for high-fidelity impurity profiling.

Part 1: The Challenge & Comparative Landscape

The Lewis Base Mechanism

The primary failure mode in pyridine analysis is peak tailing . Pyridine (

  • Consequence: Non-Gaussian peak shapes (tailing factors > 2.0), retention time shifts, and loss of sensitivity for trace isomers (e.g., separating 3-picoline from 4-picoline).

Strategic Selection: GC-MS vs. Alternatives

Before initiating a workflow, validatethe choice of instrument. GC-MS is the gold standard for volatile impurity profiling, but it is not a panacea.

Table 1: Comparative Efficacy for Pyridine Purity Assessment

FeatureGC-MS (Recommended) HPLC-UV/MS qNMR (

H)
Primary Utility Trace Impurity Profiling (0.05% level)Salt forms & Non-volatilesAbsolute Potency Assay (wt%)
Selectivity High (Structural ID of isomers)Medium (Buffer dependent)High (Structural certainty)
The "Pyridine Issue" Tailing on standard columnsPeak broadening (requires TEA modifier)None (Solvent independent)
Limit of Detection < 10 ppm~50-100 ppm> 1000 ppm (1 mg/mL)
Blind Spots Thermally unstable N-oxides; Inorganic saltsVolatile solvents often co-eluteTrace impurities lost in baseline noise
Decision Logic

Use the following logic to determine the correct analytical path.

MethodSelectionStartStart: Pyridine SampleIsSaltIs the sample a Salt(HCl, HBr, TFA)?Start->IsSaltIsVolatileAre expected impuritiesvolatile?IsSalt->IsVolatileNo (Free Base)HPLCMethod A: HPLC-UV(Reverse Phase + Ion Pairing)IsSalt->HPLCYesGCMSMethod B: GC-MS(Base-Deactivated)IsVolatile->GCMSYes (Isomers, Solvents)qNMRMethod C: qNMR(Absolute Quantitation)IsVolatile->qNMRNo (Polymers/Tars)GCMS->qNMRCross-Validation(Optional)

Figure 1: Analytical Decision Matrix. Select GC-MS for free bases where trace isomer detection is critical.

Part 2: The Base-Deactivated GC-MS Protocol

This protocol replaces standard 5-MS columns with amine-specific stationary phases to eliminate the need for derivatization.

System Configuration (The Hardware)
  • Column Selection (Critical): Do not use a standard DB-5 or HP-5.

    • Recommended:Restek Rtx-Volatile Amine (60 m x 0.32 mm x 5.0 µm) or Agilent CP-Volamine .

    • Why: These columns utilize a base-deactivated surface chemistry that shields silanols, ensuring symmetrical peaks for basic compounds without "priming" the column [1, 2].

  • Inlet Liner: Ultra-Inert Split Liner with deactivated wool.

    • Why: Wool increases vaporization surface area, but standard wool traps pyridines. Deactivated wool prevents adsorption.

Experimental Parameters
  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split Mode (Ratio 50:1).

    • Temp: 250°C.

    • Note: High split ratio prevents column overload, which mimics tailing.

  • Oven Program:

    • 40°C (Hold 5 min) – Traps highly volatile solvents.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min – Elutes heavier dimers.

  • Mass Spectrometer:

    • Source Temp: 230°C.

    • Scan Range: 35–300 amu.

    • Solvent Delay: 3.0 min (Adjust based on solvent).

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

    • Caution: DCM is preferred as MeOH can sometimes react with activated pyridines in the injector port.

  • Concentration: 1 mg/mL.[1]

  • Internal Standard (Self-Validation Step): Add Dodecane or d5-Pyridine at 0.5 mg/mL.

    • Validation: If the Internal Standard peak is symmetrical but the Pyridine peak tails, the column chemistry is failing. If both tail, the system has a physical dead volume or cold spot.

Data Interpretation & Impurity Identification

Common impurities in pyridine building blocks include:

  • Picolines (Methylpyridines): Often co-elute on standard columns. The thick film (5.0 µm) of the Rtx-Volatile Amine column provides sufficient retention to resolve 3-picoline from 4-picoline.

  • Pyridine N-Oxides: These are thermally labile. If you see a broad peak or a high baseline, the N-oxide may be decomposing in the injector. Confirmation: Run the sample via HPLC to verify N-oxide presence if suspected.

Part 3: The Self-Validating Workflow

Trustworthiness in analytical chemistry comes from built-in checks. This workflow incorporates a "System Suitability" loop.

WorkflowPrepSample Prep(1mg/mL in DCM)ISTDAdd Internal Std(d5-Pyridine)Prep->ISTDInjSplit Injection(50:1)ISTD->InjGCGC Separation(Amine Column)Inj->GCCheckSystem SuitabilityCheckGC->CheckFailTroubleshoot:Trim Column/Change LinerCheck->FailTailing Factor > 1.5PassLibrary Search& IntegrationCheck->PassSymm. PeakFail->GCRe-run

Figure 2: The Self-Validating GC-MS Workflow. The System Suitability Check (Diamond) is the critical "Go/No-Go" gate.

System Suitability Criteria (Pass/Fail)

Before releasing data, calculate the Tailing Factor (


)

  • Where

    
     is the peak width at 5% height, and 
    
    
    is the distance from the peak front to the retention time axis.
  • Requirement:

    
     for quantitative accuracy. If 
    
    
    , maintenance (liner change or column trim) is required immediately [3].

References

  • Restek Corporation. (2018).[2] Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Application Note PCSS2694A-UNV. Link

  • Agilent Technologies. (2011).[3] Separation of Pyridine and Other Amines using Agilent CP-Wax 51 for Amines. Application Note A00086. Link

  • BenchChem. (2025).[4] Chromatographic Purification and Analysis of Pyridine Derivatives: Troubleshooting Peak Tailing. Technical Guide. Link

  • National Institute of Health (PMC). (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. PMC9825643. Link

Safety Operating Guide

3,5-Dichloro-4-(methylthio)pyridine: Disposal & Handling Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper handling, classification, and disposal procedures for 3,5-Dichloro-4-(methylthio)pyridine . This document is structured for researchers and laboratory safety officers, prioritizing operational safety and regulatory compliance.

Executive Summary

This compound is a halogenated, sulfur-containing heterocyclic compound. While not classified as an acutely toxic P-listed waste (RCRA), its structural components—specifically the chlorine and methylthio moieties—mandate strict segregation from standard organic waste streams.

Critical Disposal Directive: This compound must be disposed of via high-temperature incineration equipped with flue gas scrubbing . Combustion generates Hydrogen Chloride (HCl) and Sulfur Oxides (SOx). Under no circumstances should this material be disposed of down the drain or mixed with non-halogenated solvents.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is essential for selecting the correct waste stream and spill response method.

Physicochemical Properties Table
PropertyDataOperational Implication
Physical State Solid (Low melting point ~49°C)May exist as a liquid in hot environments; handle spills according to state.
Solubility Low in water; Soluble in DCM, Acetone, MethanolUse organic solvents for decontamination/cleaning.
Flash Point >100°C (Predicted)Not classified as "Ignitable" (D001) on its own, but combustible.
Reactivity Incompatible with strong oxidizing agentsDo not mix with Nitric Acid or Peroxides (Risk of exothermic sulfoxide/sulfone formation).
Combustion Products HCl, SOx, NOx, CO, CO₂Requires scrubber-equipped incineration.
Toxicology & Handling Hazards
  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Respiratory: May cause respiratory irritation (STOT SE 3).[1]

  • Sensitization: Sulfur-containing pyridines can act as sensitizers; use double-gloving (Nitrile) if handling frequent quantities.

Waste Classification & Segregation Logic

Proper classification prevents regulatory fines and dangerous chemical reactions in waste drums.

Regulatory Status (USA - RCRA)
  • P-List/U-List: Not specifically listed.

  • Characteristic Waste: Does not typically exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003) in its pure form.

  • Waste Stream Assignment: Halogenated Organic Waste .

Segregation Decision Tree

The following logic flow illustrates how to categorize this chemical within a multi-stream laboratory waste system.

WasteSegregation Start Waste Generation: This compound CheckHalogen Contains Halogens (Cl, F, Br)? Start->CheckHalogen Decision1 YES (Chlorine) CheckHalogen->Decision1 Yes CheckSulfur Contains Sulfur? Decision2 YES (Methylthio) CheckSulfur->Decision2 Yes Decision1->CheckSulfur StreamChoice Select Waste Stream Decision2->StreamChoice NonHal Non-Halogenated Solvent (PROHIBITED) StreamChoice->NonHal Incorrect Halogenated Halogenated Organic Waste (REQUIRED) StreamChoice->Halogenated Correct Treatment Disposal Method: Incineration w/ Scrubber Halogenated->Treatment

Figure 1: Waste segregation logic ensuring the compound is routed to the Halogenated stream to manage HCl and SOx generation.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid Reagent
  • Packaging: Place the solid material in a sealable container (e.g., HDPE jar or original glass vial).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[2]

    • Hazard Checkboxes: Toxic, Irritant.[3]

  • Bulking: If your facility allows bulking of solids, place the container into the Solid Hazardous Waste drum.

    • Note: If the solid must be dissolved for liquid waste bulking, dissolve in a minimal amount of acetone or dichloromethane before adding to the Halogenated Liquid Waste carboy.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste stream.

  • Transfer: Pour the mixture into the Halogenated Organic Waste carboy (typically green-tagged or distinct from non-halogenated red cans).

  • Documentation: Log the volume and concentration on the waste tag. Explicitly write "Contains Sulfur" if the waste manifest allows for remarks—this aids the disposal facility in optimizing the incineration feed rate.

Scenario C: Empty Containers
  • Triple Rinse: Triple rinse the empty container with a compatible solvent (e.g., Acetone).

  • Rinsate Disposal: Pour all rinsates into the Halogenated Organic Waste container.

  • Defacing: Deface the original label and mark as "Empty."

  • Glass Disposal: Discard the rinsed glass container in the broken glass/sharps bin (if chemically clean) or a solid hazardous waste bin if residue persists.

Emergency Spill Response Protocol

Pre-requisites: Nitrile gloves (double layer recommended), safety goggles, lab coat.

Step-by-Step Response
  • Isolate: Evacuate the immediate area if dust is airborne. Mark the zone.

  • PPE Up: Wear standard PPE. If a large quantity (>100g) of fine powder is spilled, use a N95 or half-mask respirator to prevent inhalation of dust.

  • Containment:

    • Solid Spill: Gently cover with paper towels to prevent dust dispersion.

    • Liquid/Molten Spill: Surround with absorbent pillows or vermiculite.

  • Cleanup:

    • Solid: Scoop up material using a dustpan or stiff card. Avoid creating dust.[4] Place in a wide-mouth waste jar.

    • Residue: Wipe the surface with a paper towel soaked in Acetone or Ethanol to solubilize the remaining organic residue.

    • Wash: Follow with a soap and water wash to remove final traces.[4]

  • Disposal: Place all cleanup materials (scoops, towels, gloves) into a heavy-duty plastic bag, seal, and label as Hazardous Waste Debris (Contaminated with Halogenated Organics) .

Storage & Transport Considerations

  • Storage: Store in a cool, dry place away from direct sunlight. Keep container tightly closed. Segregate from strong oxidizers (e.g., Nitric acid, Perchloric acid) to prevent oxidation of the sulfur moiety, which can be exothermic.

  • Transport (Internal): Use secondary containment (bucket/tray) when moving between labs.

  • DOT/IATA Classification:

    • Often Not Regulated for transport if non-bulk.

    • Verification: Always check the specific vendor SDS. If classified, it typically falls under UN 2811 (Toxic solid, organic, n.o.s.) or UN 3335 .

References

  • PubChem. (n.d.).[5] 3,5-Dichloro-4-methylpyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[6][7] Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3,5-Dichloro-4-(methylthio)pyridine

[1]

Executive Summary & Risk Context

Handling 3,5-Dichloro-4-(methylthio)pyridine requires more than generic compliance; it demands a mechanistic understanding of the molecule's interaction with biological tissues and barrier materials.[1]

This compound presents a triad of hazards:

  • Halogenated Pyridine Core: Increases lipophilicity, facilitating rapid dermal absorption and potential neurotoxicity.[1]

  • Thioether Moiety (-SMe): Carries a risk of high olfactory impact (stench) and potential for olfactory fatigue (inability to smell the compound after initial exposure), masking dangerous concentrations.[1]

  • Chemical Reactivity: The sulfide linkage is susceptible to oxidation; incompatibility with strong oxidizers is a critical storage and disposal concern.[1]

Immediate Action Required: Treat this substance as a severe skin/eye irritant and a potential sensitizer .[1] Do not rely on odor as a warning property.[1]

Hazard Analysis & PPE Logic

The following matrix synthesizes the chemical properties with required protective measures. This is not a checklist; it is a logic system based on molecular behavior.

Molecular Hazard Profile
Functional GroupHazard MechanismCritical Safety Consequence
Pyridine Ring Solvent-like properties; defats skin.[1]Permeation Risk: Penetrates standard nitrile gloves faster than aliphatic compounds.[1]
Chlorine Substituents Electron-withdrawing; increases acidity/reactivity.[1]Irritation: High potential for contact dermatitis and severe eye damage (H315, H319).[1]
Methylthio Group Volatile sulfur species.[1]Odor/Toxicity: Requires active ventilation (fume hood) to prevent nausea and respiratory irritation (H335).[1]
PPE Selection Matrix

Standard laboratory attire (lab coat, pants, closed shoes) is assumed.[1]

Operation ScaleHand ProtectionEye/Face ProtectionRespiratory/Engineering
Analytical (<100 mg)Double Nitrile (min 5 mil outer).[1] Change immediately upon splash.[1][2]Chemical Safety Goggles (Indirect Vent).Fume Hood (Sash at lowest working height).[1]
Preparative (100 mg - 10 g)Double Gloving Required: Inner: Laminate (e.g., Silver Shield®)Outer: Nitrile (for dexterity).[1]Chemical Safety Goggles + Face Shield (if liquid handling).Fume Hood + Local Exhaust for weighing.[1]
Spill Cleanup Laminate/Barrier Gloves (essential).[1] Nitrile offers insufficient protection time.Full-Face Respirator with Organic Vapor/Acid Gas Cartridge.Evacuate area; increase room ventilation rates.

Deep Dive: The Glove Protocol

Why Standard Nitrile Fails: Pyridines and their chlorinated derivatives are known to permeate nitrile rubber.[1] While a standard 4-mil nitrile glove protects against water and buffers, it may offer less than 5 minutes of protection against direct contact with halogenated pyridines before molecular breakthrough occurs [1].[1]

The "Double-Glove" Technique (Mandatory for >100mg)
  • Inner Layer: Laminate/PE/EVOH (e.g., Silver Shield/4H) .[1] These are chemically resistant but offer poor dexterity.[1]

  • Outer Layer: Standard Nitrile .[1] This compresses the loose inner glove, restoring dexterity and providing a sacrificial layer against abrasion.

  • Doffing Protocol: Remove the outer glove first.[1] Inspect the inner glove.[3] If the inner glove is reused, it must be free of any discoloration.

Senior Scientist Insight: Never touch door handles, keyboards, or face masks while gloved.[1] The lipophilic nature of this compound means it transfers easily to common surfaces, creating "invisible" contamination zones.

Operational Workflow & Engineering Controls

The following diagram illustrates the "Clean-to-Dirty-to-Clean" workflow required to maintain containment.

GRiskAssess1. Risk Assessment(Check Oxidizer Incompatibility)Donning2. Donning PPE(Double Glove Check)RiskAssess->DonningProtocol VerifiedEngCheck3. Engineering Check(Hood Flow >100 fpm)Donning->EngCheckPPE SecureHandling4. Handling(Weighing/Synthesis)EngCheck->HandlingFlow ConfirmedHandling->DonningGlove Breach (Restart)Decon5. Decontamination(Wipe surfaces with EtOH)Handling->DeconProcess CompleteDisposal6. Disposal(Segregate from Oxidizers)Decon->DisposalWaste Segregated

Figure 1: Operational workflow emphasizing the critical check of engineering controls prior to handling.

Engineering Control Specifications
  • Primary Containment: All handling must occur within a certified chemical fume hood operating at 80–100 fpm (face velocity) .[1]

  • Weighing: Use a balance enclosure or place the balance deep within the hood.[1] Static electricity can cause this powder to disperse; use an ionizing bar if available.

  • Odor Control: If the "sulfur" smell becomes detectable outside the hood, STOP . This indicates a containment breach or HVAC failure.[1]

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Immediate wash with soap and water for 15 minutes .[1][4] Do not use alcohol or organic solvents on skin, as they may enhance absorption of the pyridine ring [2].

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek ophthalmological evaluation immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal Strategy
  • Segregation: CRITICAL. Do not mix waste containing this compound with strong oxidizing agents (e.g., Nitric Acid, Peroxides).[1] The thioether group can react exothermically.

  • Labeling: clearly label waste as "Halogenated Pyridine / Thioether - Toxic."

  • Destruction: High-temperature incineration is the preferred method to destroy the pyridine ring and manage sulfur emissions [3].[1]

References

  • Kimberly-Clark Professional. (2024).[1][5] Chemical Resistance Guide: Nitrile Gloves vs. Organic Solvents.[1] Retrieved from [Link][1][6]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][7][8] National Academies Press.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: Pyridine Derivatives Safety Data. National Library of Medicine.[1] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.